molecular formula C9H11NO3 B1350464 4-butyryl-1H-pyrrole-2-carboxylic acid CAS No. 111468-95-2

4-butyryl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1350464
CAS No.: 111468-95-2
M. Wt: 181.19 g/mol
InChI Key: UONGLVQLBJRCSR-UHFFFAOYSA-N
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Description

4-butyryl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butanoyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-3-8(11)6-4-7(9(12)13)10-5-6/h4-5,10H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONGLVQLBJRCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CNC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377449
Record name 4-butyryl-1H-pyrrole-2-carboxylic acid
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111468-95-2
Record name 4-(1-Oxobutyl)-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111468-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-butyryl-1H-pyrrole-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80377449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 4-butyryl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Butyryl-1H-pyrrole-2-carboxylic Acid

Introduction

Pyrrole-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1] These five-membered nitrogen-containing heterocycles are found in a variety of natural products and biologically active compounds.[2] The introduction of an acyl group, such as a butyryl moiety, onto the pyrrole ring can significantly modulate the molecule's electronic properties, lipophilicity, and biological activity. This compound is a specific example of a functionalized pyrrole derivative with potential applications as a building block in the synthesis of more complex molecules, including novel pharmaceuticals.[3] This guide provides a comprehensive overview of a robust synthetic strategy for this target compound, detailing the underlying chemical principles and the analytical techniques required for its unambiguous characterization.

Synthetic Strategy: Navigating Regioselectivity

The synthesis of this compound presents a classic regioselectivity challenge in electrophilic aromatic substitution. The pyrrole ring is an electron-rich aromatic system, with the nitrogen atom strongly activating the ring towards electrophiles, particularly at the C2 and C5 positions.[4] However, the target molecule requires substitution at the C4 position. This is complicated by the presence of the carboxylic acid group at C2, which is an electron-withdrawing group and deactivates the ring, directing incoming electrophiles to the meta positions (C4).

To achieve the desired C4-acylation, a multi-step approach is proposed. The core of this strategy involves a Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with aromatic rings.[5]

The key considerations for this synthesis are:

  • Protection of the Carboxylic Acid: The carboxylic acid group can form a complex with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction, which would deactivate the ring and consume the catalyst. Therefore, it is advantageous to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester).

  • The Friedel-Crafts Acylation: This is the key bond-forming step where the butyryl group is introduced. The reaction is performed using an acylating agent like butyryl chloride or butyric anhydride in the presence of a strong Lewis acid.[5] While substitution at C5 is electronically favored by the pyrrole nitrogen, the deactivating effect of the ester at C2 makes the C4 position a viable target. The reaction conditions must be carefully controlled to optimize the yield of the desired 4-substituted isomer over the 5-substituted byproduct.

  • Deprotection: The final step is the hydrolysis (saponification) of the ester group to regenerate the carboxylic acid, yielding the target compound.

// Nodes Start [label="1H-Pyrrole-2-\ncarboxylic Acid"]; Ester [label="Methyl 1H-pyrrole-\n2-carboxylate"]; Acylation [label="Friedel-Crafts Butyrylation"]; Mixture [label="Isomeric Mixture\n(4- and 5-butyryl esters)"]; Purification [label="Chromatographic\nSeparation"]; Ester_4_Product [label="Methyl 4-butyryl-\n1H-pyrrole-2-carboxylate"]; Hydrolysis [label="Saponification"]; Final_Product [label="4-Butyryl-1H-pyrrole-\n2-carboxylic Acid"]; Characterization [label="Spectroscopic\nCharacterization\n(NMR, MS, IR)", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Start -> Ester [label=" Esterification\n(MeOH, H+)"]; Ester -> Acylation [label=" Butyryl Chloride,\nAlCl3"]; Acylation -> Mixture; Mixture -> Purification; Purification -> Ester_4_Product; Ester_4_Product -> Hydrolysis [label=" 1. NaOH (aq)\n2. HCl (aq)"]; Hydrolysis -> Final_Product; Final_Product -> Characterization [style=dashed]; } } Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Esterification of 1H-Pyrrole-2-carboxylic Acid
  • Rationale: Protection of the carboxylic acid as a methyl ester prevents interference with the subsequent Lewis acid-catalyzed acylation step. This is a standard Fischer esterification reaction.

  • Procedure:

    • Suspend 1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of starting material).

    • Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (0.1 eq) dropwise with stirring.

    • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 1H-pyrrole-2-carboxylate, which can be used in the next step without further purification if sufficiently pure.

Step 2: Friedel-Crafts Butyrylation
  • Rationale: This is the crucial C-C bond formation step. Aluminum chloride (AlCl₃) is a potent Lewis acid that activates the butyryl chloride for electrophilic attack on the pyrrole ring.[6] Anhydrous conditions are critical to prevent quenching of the Lewis acid. The reaction is typically performed in a non-polar, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (2.5 eq) and anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add butyryl chloride (1.1 eq) dropwise to the suspension and stir for 15 minutes to allow for the formation of the acylium ion complex.

    • Add a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by slowly pouring it over crushed ice with vigorous stirring.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product, which will be a mixture of 4- and 5-butyryl isomers.

Step 3: Purification of Methyl 4-butyryl-1H-pyrrole-2-carboxylate
  • Rationale: The isomeric products from the Friedel-Crafts reaction will have different polarities, allowing for their separation by silica gel column chromatography.

  • Procedure:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column, collecting fractions and analyzing them by TLC to identify and isolate the desired 4-butyryl isomer.

    • Combine the pure fractions containing the target isomer and remove the solvent in vacuo.

Step 4: Saponification to this compound
  • Rationale: The final step is the base-mediated hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Procedure:

    • Dissolve the purified methyl 4-butyryl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M hydrochloric acid.

    • The product, this compound, should precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization and Data Interpretation

Unambiguous confirmation of the final product's structure and purity is achieved through a combination of spectroscopic techniques.

// Nodes Sample [label="Final Product Sample\n(this compound)", shape=invhouse, fillcolor="#E8F0FE"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"]; MS [label="Mass Spectrometry\n(e.g., ESI-MS)"]; IR [label="IR Spectroscopy"]; Structure [label="Structural Confirmation", shape=ellipse, fillcolor="#E6F4EA"]; Purity [label="Purity Assessment", shape=ellipse, fillcolor="#E6F4EA"];

// Edges Sample -> NMR [label="Provides proton and\ncarbon environment"]; Sample -> MS [label="Determines molecular\nweight"]; Sample -> IR [label="Identifies functional\n groups"]; NMR -> Structure; MS -> Structure; IR -> Structure; NMR -> Purity; } } Caption: Workflow for the structural confirmation of the synthesized compound.

Expected Spectroscopic Data

The following table summarizes the expected data for the successful synthesis of this compound.

TechniqueExpected Observations and Interpretation
¹H NMR Pyrrole Protons: Two distinct doublets in the aromatic region (~6.8-7.5 ppm), corresponding to the protons at the C3 and C5 positions. The coupling constant (J-value) will confirm their ortho-relationship. Butyryl Protons: A characteristic pattern: a triplet (~0.9 ppm, 3H) for the terminal -CH₃, a sextet (~1.7 ppm, 2H) for the adjacent -CH₂-, and a triplet (~2.8 ppm, 2H) for the -CH₂- group next to the carbonyl. N-H and O-H Protons: Two broad singlets at lower field (>10 ppm), which are exchangeable with D₂O.
¹³C NMR Carbonyl Carbons: Two signals in the downfield region: one around 160-165 ppm for the carboxylic acid C=O and another around 195-200 ppm for the ketone C=O. Pyrrole Carbons: Four distinct signals for the pyrrole ring carbons, confirming the substitution pattern. Butyryl Carbons: Four signals corresponding to the carbons of the butyryl side chain.
Mass Spec. Molecular Ion Peak: The exact mass should correspond to the molecular formula C₉H₁₁NO₃. For example, in ESI-MS negative mode, a peak at [M-H]⁻ = 180.066 g/mol would be expected.
IR Spec. O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H bond. N-H Stretch: A moderate peak around 3300-3400 cm⁻¹. C=O Stretches: Two distinct, strong absorption bands: one around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl and another around 1650-1670 cm⁻¹ for the ketone carbonyl.

Safety Considerations

  • Reagents: Concentrated acids (sulfuric, hydrochloric), aluminum chloride, and butyryl chloride are corrosive and moisture-sensitive. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

  • Solvents: Dichloromethane and other organic solvents are volatile and potentially toxic. Avoid inhalation and skin contact.

  • Reactions: The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.

Conclusion

This guide outlines a comprehensive and logical pathway for the . The proposed strategy effectively navigates the inherent challenges of regioselectivity in the electrophilic substitution of the pyrrole ring through a protection-acylation-deprotection sequence. The detailed protocols for synthesis and purification, combined with a thorough guide to spectroscopic characterization, provide researchers with a robust framework for obtaining and validating this valuable chemical building block.

References

  • National Center for Biotechnology Information (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. Available at: [Link]

  • Pak, C. S., & Nyerges, M. (n.d.). A New Synthesis of Pyrrole-2-Carboxylic Acids. HETEROCYCLES, Vol. 64. Available at: [Link]

  • Li, W., et al. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters. Available at: [Link]

  • Ryabukhin, S. V., et al. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded. SYNLETT. Available at: [Link]

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Ghandi, M., et al. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Rajput, A. A., & Bhor, M. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Available at: [Link]

  • Anderson, H. J., & Loader, C. E. (1985). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC. Available at: [Link]

  • PubMed. (2001). Does "Butyrylization" of Acetylcholinesterase Through Substitution of the Six Divergent Aromatic Amino Acids in the Active Center Gorge Generate an Enzyme Mimic of Butyrylcholinesterase? Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews. Available at: [Link]

  • Ivachtchenko, A. V., et al. (2002). An effective new synthesis of 4-aminopyrrole-2-carboxylates. Organic Letters. Available at: [Link]

  • Google Patents. (2001). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • ACS Publications. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. Available at: [Link]

  • ResearchGate. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]

  • Sci-Hub. (2008). Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acids. Synfacts. Available at: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). Available at: [Link]

  • NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxylic acid. Available at: [Link]

  • Chen, Y., et al. (2007). Lysine Propionylation and Butyrylation are Novel Post-translational Modifications in Histones. PMC. Available at: [Link]

  • LibreTexts Chemistry. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Available at: [Link]

  • University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Acetylation of substituted aromatic compounds over a H-BEA zeolite : a comparative study. Available at: [Link]

Sources

Introduction: The Significance of 4-Acylpyrrole-2-carboxylic Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Novel Synthetic Routes for 4-butyryl-1H-pyrrole-2-carboxylic acid

4-Acylpyrrole-2-carboxylic acids and their ester derivatives are pivotal building blocks in the landscape of organic synthesis.[1][2] Their structural motif is a cornerstone in a wide array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products.[3][4] The butyryl substituent, in particular, offers a lipophilic chain that can be crucial for molecular recognition and membrane permeability in drug candidates. The synthesis of these compounds, however, is not without its challenges. The pyrrole ring is highly reactive towards electrophiles, often leading to a lack of regioselectivity and polymerization under harsh acidic conditions typical of classical acylation methods.[5][6] This guide provides a detailed exploration of both established and novel synthetic strategies to overcome these hurdles, with a focus on achieving efficient and selective synthesis of the target molecule, this compound.

Chapter 1: Classical Approaches and Their Intrinsic Limitations

The traditional method for acylating pyrroles is the Friedel-Crafts reaction, a cornerstone of aromatic chemistry.[5] This reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), to activate an acylating agent like butyryl chloride or butyric anhydride.[1][2][7]

While foundational, the direct Friedel-Crafts acylation of a pyrrole-2-carboxylic acid precursor is problematic. The electron-rich nature of the pyrrole ring leads to high reactivity, but controlling the position of acylation is difficult. Acylation can occur at the C3, C4, or C5 positions, with the C2/C5 positions being electronically favored. When the C2 position is blocked by the carboxylic acid group, competition between the C4 and C5 positions becomes a primary challenge, often resulting in mixtures of isomers that are difficult to separate. Furthermore, the strong Lewis acids required can lead to degradation of the sensitive pyrrole ring.[8]

Alternative classical methods like the Vilsmeier-Haack reaction are generally used for formylation, while the Houben-Hoesch reaction utilizes nitriles as the acylating agent, adding complexity to the process.[9] These limitations have driven the scientific community to seek milder, more selective, and higher-yielding synthetic routes.

Chapter 2: A Novel Paradigm: Phosphoric Acid-Promoted Acylation via Mixed Anhydrides

A significant advancement in the synthesis of 4-acylpyrrole-2-carboxylic esters involves a phosphoric acid-catalyzed system using mixed anhydrides.[1][2][10][11] This method represents a departure from harsh Lewis acid catalysis, offering a milder and highly efficient alternative.

Mechanistic Underpinnings

The reaction proceeds through a distinct, controlled mechanism:

  • Formation of a Mixed Anhydride: Butyric acid is first reacted with trifluoroacetic anhydride (TFAA). This reaction forms a mixed butyric-trifluoroacetic anhydride, a highly reactive acylating species.

  • Phosphoric Acid Catalysis: Phosphoric acid acts as a potent yet gentle Brønsted acid catalyst. It protonates the mixed anhydride, further enhancing its electrophilicity without causing degradation of the pyrrole substrate.

  • Regioselective Acylation: The activated anhydride then reacts with a pyrrole-2-carboxylic ester. The directing effect of the C2-ester group, combined with the specific catalytic system, favors electrophilic substitution at the electron-rich C4 position, leading to the desired product with high regioselectivity.

This approach has been shown to be effective for a range of aliphatic and electron-rich aryl carboxylic acids, providing good to excellent yields where traditional methods fail.[2]

Phosphoric_Acid_Route ButyricAcid Butyric Acid MixedAnhydride Mixed Anhydride (Activated Acylating Agent) ButyricAcid->MixedAnhydride TFAA TFAA TFAA->MixedAnhydride AcylationStep Regioselective Acylation (C4) MixedAnhydride->AcylationStep H3PO4 H₃PO₄ (Catalyst) H3PO4->AcylationStep Catalyzes PyrroleEster Pyrrole-2-carboxylic Ester (Substrate) PyrroleEster->AcylationStep Product Ethyl 4-butyryl-1H- pyrrole-2-carboxylate AcylationStep->Product Hydrolysis Saponification (e.g., NaOH, H₃O⁺) Product->Hydrolysis FinalProduct 4-butyryl-1H-pyrrole- 2-carboxylic acid Hydrolysis->FinalProduct Organocatalytic_Cycle DBN_cat DBN Catalyst Intermediate N-Acyl-DBN Intermediate (Activated) DBN_cat->Intermediate + AcylCl Butyryl Chloride AcylCl->Intermediate Intermediate->DBN_cat Releases Product Acylated Pyrrole Intermediate->Product + Pyrrole Pyrrole Substrate Pyrrole->Product Product->DBN_cat Regenerates HCl HCl

Sources

A Predictive Spectroscopic and Analytical Guide to 4-butyryl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 4-butyryl-1H-pyrrole-2-carboxylic acid. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive framework grounded in the well-established principles of NMR, IR, and mass spectrometry, utilizing empirical data from the parent compound, pyrrole-2-carboxylic acid, and related structures. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound, offering detailed predicted data, interpretation rationales, and standardized analytical protocols.

Introduction: The Rationale for a Predictive Approach

This compound is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science, owing to the versatile reactivity and biological significance of the pyrrole scaffold.[1] Accurate structural elucidation is paramount for any research and development involving this compound. While direct experimental data is the gold standard, it is not always available. This guide, therefore, employs a predictive methodology, leveraging extensive databases and the foundational principles of spectroscopy to construct a reliable analytical profile. By understanding the expected spectroscopic behavior, researchers can more efficiently confirm the identity and purity of synthesized this compound.

The core of our analysis rests on comparing the known spectroscopic data of pyrrole-2-carboxylic acid with the anticipated electronic and structural effects of introducing a butyryl group at the C4 position of the pyrrole ring.

Molecular Structure and Predicted Spectroscopic Correlations

The introduction of a butyryl group at the C4 position of pyrrole-2-carboxylic acid induces notable changes in the electronic environment of the molecule, which will be reflected in its spectroscopic signatures. The electron-withdrawing nature of the butyryl group's carbonyl will influence the chemical shifts of the pyrrole ring protons and carbons.

G A Sample Preparation B Instrument Setup A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing C->E D->E F Analysis & Interpretation E->F

Figure 2. Workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a non-protic solvent is critical to observe the exchangeable N-H and COOH protons. [2] * Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Calibrate the spectra using the TMS signal at 0 ppm.

    • Integrate the ¹H signals and measure the chemical shifts and coupling constants.

    • Compare the experimental spectra with the predicted data in Tables 1 and 2.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the O-H, N-H, and C=O stretching vibrations.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Rationale for Prediction
O-H (Carboxylic Acid)3300 - 2500BroadThe O-H stretch in a hydrogen-bonded carboxylic acid dimer is characteristically very broad. [3]
N-H (Pyrrole)3400 - 3200Medium, SharpThe N-H stretching vibration of the pyrrole ring is expected in this region. [4]
C-H (Aromatic)~3100MediumStretching vibrations of the C-H bonds on the pyrrole ring.
C-H (Aliphatic)3000 - 2850MediumStretching vibrations of the C-H bonds in the butyryl chain.
C=O (Ketone)1680 - 1660StrongThe carbonyl of the butyryl group, conjugated with the pyrrole ring, will appear at a lower frequency than a simple aliphatic ketone.
C=O (Carboxylic Acid)1710 - 1680StrongThe carbonyl of the carboxylic acid, also in conjugation with the pyrrole ring.
C=C & C=N (Pyrrole Ring)1600 - 1450MediumStretching vibrations of the pyrrole ring.

Table 3. Predicted IR absorption bands for this compound.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small amount of the solid this compound onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks and compare them to the predicted values in Table 3.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Molecular Weight:

  • Monoisotopic Mass: 195.08445 g/mol

  • Average Mass: 195.205 g/mol

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under electron ionization, the molecule is expected to first form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation pattern will be influenced by the stability of the resulting ions.

m/z Predicted Fragment Ion Proposed Fragmentation Pathway
195[M]⁺˙Molecular ion
152[M - C₃H₇]⁺Loss of the propyl group from the butyryl chain (α-cleavage).
150[M - COOH]⁺Loss of the carboxylic acid group.
124[M - C₄H₇O]⁺McLafferty rearrangement of the butyryl group.
94[Pyrrole-C=O]⁺Cleavage of the bond between the butyryl carbonyl and the pyrrole ring.
67[Pyrrole]⁺˙Fragmentation of the side chains leading to the bare pyrrole radical cation.

Table 4. Predicted major fragment ions in the EI mass spectrum of this compound.

G cluster_0 Ionization cluster_1 Fragmentation Pathways Molecule C₉H₁₁NO₃ MolecularIon [M]⁺˙ (m/z 195) Molecule->MolecularIon -e⁻ Frag1 [M - C₃H₇]⁺ (m/z 152) MolecularIon->Frag1 α-cleavage Frag2 [M - COOH]⁺ (m/z 150) MolecularIon->Frag2 Loss of COOH Frag3 [M - C₄H₇O]⁺ (m/z 124) MolecularIon->Frag3 McLafferty Rearrangement Frag4 [Pyrrole-C=O]⁺ (m/z 94) Frag1->Frag4 Further fragmentation

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-butyryl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrrole Carboxylic Acids in Modern Drug Discovery

Pyrrole-based structures are a cornerstone in medicinal chemistry, forming the core scaffold of numerous natural products and synthetic drugs.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. The compound 4-butyryl-1H-pyrrole-2-carboxylic acid (CAS No. 111468-95-2) belongs to this important class. As a derivative of pyrrole-2-carboxylic acid, it features two key functional groups: a carboxylic acid at the 2-position and a butyryl group at the 4-position. This substitution pattern is anticipated to modulate the molecule's physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[2][3]

Understanding properties such as solubility, acidity (pKa), and lipophilicity is not merely an academic exercise; it is fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] An optimal balance of these characteristics is essential for transforming a biologically active molecule into a viable drug candidate.[6] This guide provides an in-depth analysis of the core physicochemical properties of this compound, outlines detailed protocols for their experimental determination, and discusses their implications for research and development.

Section 1: Core Physicochemical Profile

A thorough characterization of a compound begins with its fundamental properties. While extensive experimental data for this compound is not widely published, we can compile known data and provide expert predictions based on its chemical structure and comparison with the well-characterized parent compound, pyrrole-2-carboxylic acid.

Structural Features and Their Influence:

The molecule's properties are a direct consequence of its structure. The carboxylic acid group is polar and acidic, capable of donating a proton and acting as a hydrogen bond donor and acceptor. The pyrrole ring itself is a weakly basic, aromatic heterocycle with a hydrogen bond-donating N-H group. The 4-butyryl (butanoyl) group introduces a non-polar, lipophilic alkyl chain, which is expected to decrease aqueous solubility and increase lipophilicity compared to the parent pyrrole-2-carboxylic acid.

Caption: Key functional groups of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource & Comments
CAS Number 111468-95-2[7][8][9]
Molecular Formula C₉H₁₁NO₃[8][10]
Molecular Weight 181.19 g/mol [10]
Melting Point 191.0 - 193.0 °C[10] This experimental value is crucial for identification and purity assessment.
pKa (Predicted) ~4.0 - 4.5 (Carboxylic Acid)~17 (Pyrrole N-H)Prediction: Based on the pKa of pyrrole-2-carboxylic acid (~4.4).[11] The electron-withdrawing butyryl group may slightly increase acidity (lower pKa), but the effect is likely minor. The pyrrole N-H remains very weakly acidic.
Solubility (Predicted) Water: Sparingly soluble.Aqueous Base (e.g., NaOH, NaHCO₃): Soluble due to salt formation.Organic Solvents (e.g., Methanol, Ethanol, DMSO, DMF): Soluble.Prediction: The parent compound is soluble in water and polar organic solvents.[12][13] The butyryl group will decrease water solubility but maintain solubility in organic solvents.
LogP (Predicted) ~1.5 - 2.0Prediction: Calculated based on the structure. The butyryl group significantly increases the lipophilicity compared to the parent compound (LogP ≈ 0.85).[14]

Section 2: Experimental Determination of Physicochemical Properties

To ensure scientific integrity, predicted values must be confirmed by empirical data. The following section details robust, self-validating protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

Causality: The melting point is a definitive physical property used for identification and as a primary indicator of purity. Pure crystalline compounds exhibit a sharp melting range (typically < 2°C), whereas impurities depress and broaden this range.[4] The reported value of 191-193°C suggests the compound is a stable solid at room temperature.

Methodology: Digital Melting Point Apparatus

  • Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. Finely crush the solid into a powder using a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom, aiming for a column height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Set a fast ramp rate (e.g., 10-15°C/min) to quickly find an approximate melting temperature. This saves time in subsequent, more accurate measurements.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow ramp rate of 1-2°C per minute.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

  • Validation: Repeat the accurate determination at least twice. Consistent results (within 1°C) validate the measurement.

Solubility Profiling

Causality: Solubility dictates formulation possibilities and absorption pathways. A qualitative assessment across different solvent types (aqueous, acidic, basic, organic) provides critical insights into a compound's polarity and ionization state. The presence of both a carboxylic acid and a lipophilic butyryl group makes this compound's solubility highly pH-dependent.

Methodology: Qualitative Solubility Assessment

  • Preparation: For each solvent, add approximately 10 mg of the compound to a small test tube.

  • Solvent Addition: Add 1 mL of the test solvent to the tube.

  • Agitation: Vigorously shake or vortex the tube for 60 seconds.

  • Observation: Visually inspect the mixture. Classify as:

    • Soluble: A clear, homogenous solution with no visible solid.

    • Sparingly Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely unaffected.

  • Validation: Perform each test in duplicate to ensure reproducibility.

Solubility_Workflow start Start: Add ~10mg Compound + 1mL Solvent water Test: Water (H₂O) start->water dmso Test: DMSO / Ethanol start->dmso Parallel Test res_h2o_insol Result: Insoluble/Sparingly (Indicates Low Polarity) water->res_h2o_insol Predicted Outcome hcl Test: 5% HCl res_hcl_insol Result: Insoluble (Confirms lack of strong basic group) hcl->res_hcl_insol Predicted Outcome naoh Test: 5% NaOH res_naoh_sol Result: Soluble (Confirms presence of acidic group) naoh->res_naoh_sol Predicted Outcome nahco3 Test: 5% NaHCO₃ res_nahco3_sol Result: Soluble (Confirms strong acid, e.g., Carboxylic Acid) nahco3->res_nahco3_sol Predicted Outcome res_dmso_sol Result: Soluble (Confirms suitability for stock solutions) dmso->res_dmso_sol Predicted Outcome res_h2o_insol->hcl res_hcl_insol->naoh res_naoh_sol->nahco3

Caption: Experimental workflow for solubility profiling.

pKa Determination

Causality: The acid dissociation constant (pKa) quantifies the acidity of a functional group. For this molecule, the carboxylic acid pKa is paramount, as it determines the charge state of the molecule at physiological pH (~7.4). When pH > pKa, the group will be deprotonated (anionic), increasing aqueous solubility. When pH < pKa, it will be protonated (neutral), favoring membrane permeability.

Methodology: Potentiometric Titration

  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol co-solvent system if aqueous solubility is low) to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and place the electrode in the solution.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). The resulting titration curve will be sigmoidal.

  • pKa Determination: The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This corresponds to the inflection point of the sigmoid curve.

  • Validation: The sharpness of the inflection point serves as an internal validation of the measurement's accuracy. Performing the titration in reverse (titrating the sodium salt of the compound with a strong acid like HCl) can further validate the result.

Section 3: Spectroscopic Characterization (Predicted)

Spectroscopic data provides unambiguous confirmation of a molecule's chemical structure. While experimental spectra for this specific compound are not publicly available, its key features can be predicted.

  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyrrole ring (likely in the 6-7 ppm region), the methylene and methyl groups of the butyryl chain, and a broad singlet for the carboxylic acid proton (>10 ppm). The N-H proton of the pyrrole will also appear as a broad singlet.

  • ¹³C NMR: Signals corresponding to the carbonyl carbons of the carboxylic acid and the ketone (~160-200 ppm), the aromatic carbons of the pyrrole ring (~110-140 ppm), and the aliphatic carbons of the butyryl chain will be present.

  • Infrared (IR) Spectroscopy: Key absorbances are expected for the O-H stretch of the carboxylic acid (a very broad band around 2500-3300 cm⁻¹), the C=O stretches of the ketone and carboxylic acid (~1650-1710 cm⁻¹), and the N-H stretch of the pyrrole (~3300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 182.0761 and the [M-H]⁻ peak at m/z 180.0612 in high-resolution mass spectrometry.

Section 4: Synthesis and Potential Applications

Synthesis: The synthesis of this compound would likely involve a Friedel-Crafts acylation of a suitable pyrrole-2-carboxylic acid ester with butyryl chloride or butyric anhydride, followed by ester hydrolysis.[15] Alternative modern synthetic methods, such as rhodium-catalyzed annulations, could also provide efficient routes to 4-acyl pyrroles.[15]

Potential Applications in Drug Discovery: The pyrrole-2-carboxylic acid scaffold is a known building block for compounds with diverse biological activities, including antibacterial and antiparasitic properties. The introduction of the 4-butyryl group increases lipophilicity, which could enhance membrane permeability and interaction with hydrophobic binding pockets in biological targets. This modification makes it a compelling candidate for screening in programs targeting enzymes or receptors where such interactions are favorable. Further investigation into its biological activity is warranted based on its structural relationship to other bioactive pyrrole derivatives.

References

  • Melting point determination. (n.d.).
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  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

  • LookChem. (2023, December 13). What are the physicochemical properties of drug?. Retrieved from [Link]

  • abcr Gute Chemie. (n.d.). AB156936 | CAS 111468-95-2. Retrieved from [Link]

  • Rapoport, H., & Willson, C. D. (n.d.). Synthesis of Pyrrole-3-carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolo-pyrrole carboxylic acid. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acids. Retrieved from [Link]

  • Pontiki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Retrieved from [Link]

  • PubMed. (2025). Tunable Synthesis of 4-Acyl- and 4-Formyl Pyrroles by Rhodium-Catalyzed Ring-Expansion of Azirines with Enaminones. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

  • ChemDB. (n.d.). 1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

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  • PubChem. (n.d.). 4-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). Retrieved from [Link]

  • Zeng, B., et al. (n.d.). 1H-Pyrrole-2-carboxylic acid. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR analysis of pyrrole H/D exchange. Retrieved from [Link]

  • MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

  • ResearchGate. (2025). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. Retrieved from [Link]

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Unraveling the Therapeutic Potential: A Technical Guide to Identifying Biological Targets of 4-butyryl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole Scaffold and the Significance of the 4-butyryl Moiety

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, antifungal, antiproliferative, and anti-inflammatory properties.[1][2][3][4] The parent compound, pyrrole-2-carboxylic acid, has demonstrated activities such as antiparasitic action through the inhibition of proline racemase.[5]

The subject of this guide, 4-butyryl-1H-pyrrole-2-carboxylic acid, introduces a butyryl group at the 4-position of the pyrrole ring. This structural modification is significant as it can influence the compound's lipophilicity, steric profile, and electronic properties, thereby altering its binding affinity and selectivity for various biological targets. While direct studies on this specific molecule are limited, by examining the known targets of structurally related pyrrole-2-carboxylic acid derivatives, we can construct a logical framework for identifying its potential mechanisms of action.

Part 1: High-Probability Target Classes

Based on the established bioactivities of the pyrrole-2-carboxylic acid scaffold, we can prioritize several classes of proteins as potential targets for this compound.

Enzymes in Pathogen Metabolism

The pyrrole core is a recurring motif in antimicrobial agents.[1] Therefore, enzymes essential for microbial survival are a primary area of investigation.

  • Enoyl-Acyl Carrier Protein Reductase (ENR): A key enzyme in bacterial fatty acid synthesis, ENR is a validated target for narrow-spectrum antibacterial drugs.[6] Several derivatives of pyrrole-2-carboxamide have shown potent inhibitory activity against the ENR of Mycobacterium tuberculosis.[6] The butyryl group of our lead compound could potentially occupy the hydrophobic pocket of the active site, mimicking a portion of the natural substrate.

  • Mycobacterial Membrane Protein Large 3 (MmpL3): This essential protein is involved in the transport of mycolic acids, crucial components of the mycobacterial cell wall.[7] Pyrrole-2-carboxamides have been identified as potent inhibitors of MmpL3, demonstrating efficacy against drug-resistant tuberculosis.[7]

  • Proline Racemases: These enzymes are unique to certain pathogens, such as Trypanosoma cruzi, and are absent in mammals, making them attractive drug targets. Pyrrole-2-carboxylic acid has been shown to selectively inhibit proline racemase.[5] The butyryl substituent may enhance binding to the enzyme's active site.

Regulators of Cell Proliferation and Survival

Derivatives of the related 3,4-dihydro-2H-pyrrole-2-carboxylic acid have demonstrated antiproliferative activity against human cancer cell lines, suggesting that proteins involved in cancer cell signaling and metabolism are plausible targets.[8]

  • Kinases: Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The pyrrole scaffold can be decorated to interact with the ATP-binding pocket of various kinases.

  • Metabolic Enzymes: Cancer cells exhibit altered metabolism. Enzymes that are upregulated in cancer and crucial for tumor growth represent another class of potential targets.

Part 2: Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential for confidently identifying and validating the biological target(s) of a novel compound. This section outlines a logical experimental workflow, from initial screening to in-depth validation.

Target_Identification_Workflow cluster_0 Phase 1: Target Class Identification cluster_1 Phase 2: Hit Validation & Direct Binding cluster_2 Phase 3: Mechanism of Action in a Cellular Context A Initial Phenotypic Screening (e.g., Antimicrobial, Antiproliferative Assays) B Broad Panel Kinase Screening A->B Identified Bioactivity C Metabolic Enzyme Panel Screening A->C Identified Bioactivity D Dose-Response Assays on Hit Targets B->D Kinase Hits C->D Enzyme Hits E Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) D->E Validated Hits F Cellular Thermal Shift Assay (CETSA) E->F Confirmed Direct Binding G Target Engagement Assays in Cells F->G Confirmed Target Engagement H Downstream Signaling Pathway Analysis G->H Cellular Target Engagement I Target Knockdown/Overexpression Studies H->I Pathway Elucidation

Caption: A streamlined workflow for target identification and validation.

Step-by-Step Protocols

Rationale: To determine if this compound directly inhibits the enzymatic activity of a key bacterial enzyme.

Materials:

  • Recombinant ENR enzyme

  • NADPH

  • Substrate (e.g., trans-2-crotonyl-CoA)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a dilution series in the assay buffer.

  • In each well of the 96-well plate, add 50 µL of the assay buffer containing a fixed concentration of NADPH.

  • Add 2 µL of the compound dilution or DMSO (vehicle control).

  • Add 25 µL of the recombinant ENR enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 25 µL of the substrate solution.

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Rationale: To confirm target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cell line of interest (e.g., Mycobacterium smegmatis or a human cancer cell line)

  • This compound

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the putative target protein

Procedure:

  • Culture the cells to the desired density and treat with the compound or vehicle (DMSO) for a defined period.

  • Harvest and wash the cells, then resuspend in lysis buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures using a thermal cycler for 3 minutes.

  • Cool the samples to room temperature and centrifuge at high speed to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein remaining in the soluble fraction by SDS-PAGE and Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and target engagement.

Part 3: Data Interpretation and Pathway Analysis

The identification of a direct target is the first step. Understanding the downstream consequences of target engagement is crucial for elucidating the compound's mechanism of action.

Signaling_Pathway cluster_0 Example: Kinase Inhibition Pathway Compound This compound TargetKinase Target Kinase Compound->TargetKinase Inhibition Substrate Substrate Protein TargetKinase->Substrate Phosphorylation (Blocked) PhosphoSubstrate Phosphorylated Substrate DownstreamEffector Downstream Effector PhosphoSubstrate->DownstreamEffector Activation CellularResponse Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) DownstreamEffector->CellularResponse Signaling Cascade

Caption: A generic signaling pathway illustrating the effects of kinase inhibition.

Data Summary Table
Assay TypePotential TargetEndpoint MeasuredExpected Outcome for an Active Compound
Enzymatic AssayENRNADPH oxidation (Absorbance at 340 nm)Decreased rate of NADPH oxidation (lower IC50)
Cell-Based AssayMmpL3Mycolic acid transportInhibition of mycolic acid transport
AntiproliferationCancer Cell LinesCell viability (e.g., MTT assay)Decreased cell viability (lower GI50)
CETSAPutative TargetProtein thermal stabilityIncreased thermal stability (shift in melting curve)

Conclusion

This technical guide provides a strategic framework for elucidating the biological targets of this compound. By leveraging knowledge of the broader class of pyrrole-2-carboxylic acids and employing a systematic and rigorous experimental approach, researchers can effectively uncover the mechanism of action of this promising compound. The detailed protocols and workflows presented herein are designed to be adaptable to specific research questions and laboratory capabilities, ultimately accelerating the journey from a molecule of interest to a potential therapeutic agent.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH.
  • Pyrrole-2-carboxylic acid. Bioaustralis Fine Chemicals.
  • Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search.
  • 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid. Chem-Impex.
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI.
  • Synthesis, characterization and biological activity of novel pyrrole compounds.
  • Synthesis and biological activity of some pyrrole deriv
  • Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). HMDB.
  • This compound. BLD Pharm.
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.
  • Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. SciSpace.
  • Pyrrole-2-carboxylic acid. J&K Scientific LLC.

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In Silico Modeling of 4-butyryl-1H-pyrrole-2-carboxylic acid Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides an in-depth, experience-driven walkthrough for conducting an in silico analysis of a novel pyrrole derivative, 4-butyryl-1H-pyrrole-2-carboxylic acid. In the absence of a predetermined biological target for this specific molecule, we will embark on a scientifically rigorous workflow that begins with putative target identification based on the known bioactivities of analogous structures. We will then proceed through a comprehensive suite of computational techniques, including molecular docking, molecular dynamics simulations, and ADMET prediction, to thoroughly characterize the potential interactions and druglikeness of our compound of interest. This guide is designed for researchers, scientists, and drug development professionals, offering not just a sequence of steps, but the underlying scientific rationale for each decision in the computational drug discovery cascade.

Introduction: The Rationale for In Silico Investigation

The journey of a drug from concept to clinic is arduous and expensive. In silico, or computer-aided drug design (CADD), has become an indispensable tool to mitigate risk, reduce costs, and accelerate this timeline.[3] By simulating molecular interactions and predicting pharmacokinetic properties, we can prioritize candidates with a higher probability of success before committing to costly and time-consuming wet-lab experiments.[3]

The subject of our investigation, this compound, is a novel entity. While its specific biological activities are uncharacterized, the broader family of pyrrole-containing molecules has demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4] Notably, various pyrrole derivatives have been identified as inhibitors of key enzymes in disease pathways, such as cyclooxygenases (COX) in inflammation.[3][5]

This guide will therefore use a putative target-based approach, a common scenario in early-stage drug discovery. We will hypothesize a target for our molecule based on chemical similarity to known inhibitors and then apply a rigorous in silico workflow to test this hypothesis.

Putative Target Identification: A Logic-Driven Approach

Given that many pyrrole-based non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase enzymes, we will select COX-2 as our putative target.[3][5] COX-2 is a well-validated target for anti-inflammatory therapies, and its inhibition is a desirable therapeutic strategy. Furthermore, numerous high-resolution crystal structures of COX-2 in complex with various inhibitors are available in the Protein Data Bank (PDB), providing a solid foundation for structure-based drug design.

Our workflow for target identification and subsequent analysis is as follows:

workflow A Compound of Interest: This compound B Literature Review & Analog Analysis A->B F ADMET Prediction A->F C Putative Target Selection: Cyclooxygenase-2 (COX-2) B->C D Molecular Docking C->D E Molecular Dynamics Simulation D->E G Data Synthesis & Candidate Viability Assessment E->G F->G

Caption: Overall in silico workflow for this compound.

Ligand and Receptor Preparation: The Foundation of Accurate Modeling

The quality of your input structures directly dictates the reliability of your in silico predictions. This preparatory phase is critical and must be executed with meticulous attention to detail.

Ligand Preparation

The 2D structure of this compound must be converted into a 3D conformation with an appropriate charge distribution.

Protocol:

  • 2D Structure Generation: Draw the molecule in a chemical sketcher (e.g., MarvinSketch, ChemDraw) and save it in a standard format like MOL or SDF.

  • 3D Conformation Generation: Use a tool like Open Babel or the Schrödinger Suite's LigPrep to generate a low-energy 3D conformation. This step involves assigning correct bond orders, adding hydrogen atoms, and exploring torsional angles.

  • Charge Assignment: Assign partial charges using a suitable force field (e.g., Gasteiger, AM1-BCC). The choice of force field can influence docking and simulation results, so consistency is key.

Receptor Preparation

We will use the crystal structure of human COX-2 in complex with a known inhibitor as our starting point. A suitable entry from the PDB is 1CX2 .

Protocol:

  • PDB Structure Acquisition: Download the PDB file (1CX2) from the RCSB Protein Data Bank.

  • Structure Cleaning:

    • Remove water molecules that are not involved in critical interactions.

    • Remove the co-crystallized ligand and any other non-protein molecules (e.g., ions, cofactors) unless they are essential for structural integrity or enzymatic activity.

    • Inspect the structure for missing residues or atoms and use tools like SWISS-MODEL or the Protein Preparation Wizard in Schrödinger to model them.

  • Protonation and Optimization:

    • Add hydrogen atoms at a physiological pH (typically 7.4).

    • Assign protonation states to titratable residues (e.g., Histidine).

    • Perform a constrained energy minimization to relieve any steric clashes introduced during preparation.

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[6] We will use AutoDock Vina, a widely used and validated open-source docking program.

Protocol:

  • Grid Box Definition: Define a search space (the "grid box") that encompasses the active site of COX-2. This is typically centered on the position of the co-crystallized ligand in the original PDB structure.

  • Docking Execution: Run the docking simulation, allowing the ligand to flexibly explore the defined binding pocket.

  • Pose Analysis: Analyze the top-ranked binding poses. The output will include a binding affinity score (in kcal/mol) and the 3D coordinates of the ligand in the binding site.

  • Interaction Visualization: Use a molecular visualization tool like PyMOL or Chimera to inspect the interactions between the ligand and the protein. Look for key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

docking_workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation L1 2D Structure L2 3D Conformation L1->L2 L3 Charge Assignment L2->L3 Dock Molecular Docking (AutoDock Vina) L3->Dock R1 PDB Download (1CX2) R2 Cleaning R1->R2 R3 Protonation R2->R3 R3->Dock Analysis Pose & Interaction Analysis Dock->Analysis

Caption: Molecular docking workflow.

Expected Data Output:

ParameterDescriptionExample Value
Binding Affinity (kcal/mol)The estimated free energy of binding. More negative values indicate stronger binding.-8.5
RMSD (Å)Root-mean-square deviation from a reference pose (if available).< 2.0
Interacting ResiduesAmino acids in the active site that form contacts with the ligand.Tyr385, Arg120, Ser530
Interaction TypesThe nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic).Hydrogen Bond, Pi-Alkyl

Molecular Dynamics Simulation: Assessing Binding Stability

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-protein complex over time.[7] This provides crucial insights into the stability of the predicted binding pose.[7] We will use GROMACS, a versatile and high-performance MD engine.

Protocol:

  • System Setup: Place the docked complex in a simulation box filled with a chosen water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure. This ensures the system is stable before the production run.

  • Production MD: Run the simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the stability of the ligand in the binding pocket.

  • Trajectory Analysis: Analyze the simulation trajectory to calculate:

    • Root-Mean-Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand.

    • Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds over time.

ADMET Prediction: Evaluating Druglikeness

A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[8] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery.[8] We will use online tools like SwissADME and pkCSM for this analysis.

Protocol:

  • Input Structure: Submit the SMILES string or SDF file of this compound to the ADMET prediction server.

  • Analyze Physicochemical Properties: Evaluate properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

  • Evaluate Pharmacokinetics: Assess predictions for oral bioavailability, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes.

  • Assess Toxicity: Review predictions for potential toxicities such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).

Key ADMET Parameters:

Property CategoryParameterDesired Range/OutcomeRationale
Physicochemical Molecular Weight< 500 DaLipinski's Rule of Five for oral bioavailability
LogP< 5Lipinski's Rule of Five for oral bioavailability
H-bond Donors< 5Lipinski's Rule of Five for oral bioavailability
H-bond Acceptors< 10Lipinski's Rule of Five for oral bioavailability
Pharmacokinetics GI AbsorptionHighGood oral absorption
BBB PermeantNo/Yes (target dependent)Avoid CNS side effects or target CNS diseases
CYP InhibitorNoAvoid drug-drug interactions
Toxicity Ames ToxicityNegativeLow mutagenic potential
hERG InhibitionNoLow risk of cardiotoxicity

Data Synthesis and Conclusion: A Holistic Assessment

The final and most critical step is to integrate the data from all in silico experiments to form a comprehensive assessment of this compound as a potential COX-2 inhibitor.

  • Docking results will suggest if the molecule can favorably bind to the active site.

  • MD simulations will provide evidence for the stability of this binding over time.

  • ADMET predictions will indicate whether the molecule possesses drug-like properties.

A successful candidate will exhibit a strong and stable binding to the target, supported by key interactions observed in both docking and MD, and will have a favorable predicted ADMET profile. Any liabilities identified, such as potential toxicity or poor bioavailability, must be considered and may necessitate further chemical modification and subsequent in silico evaluation. This iterative cycle of design, testing, and refinement is the cornerstone of modern computational drug discovery.

References

  • AnchorQuery: Rapid online virtual screening for small‐molecule protein–protein interaction inhibitors - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

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  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - Frontiers. (2022, December 5). Retrieved January 18, 2026, from [Link]

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  • In Silico Target Prediction for Small Molecules - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020, July 7). Retrieved January 18, 2026, from [Link]

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (n.d.). Retrieved January 18, 2026, from [Link]

  • New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2026, August 9). Retrieved January 18, 2026, from [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - MDPI. (2024, September 4). Retrieved January 18, 2026, from [Link]

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  • Pyrrole-2-carboxylic acid - Bioaustralis Fine Chemicals. (n.d.). Retrieved January 18, 2026, from [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. (2023, March 13). Retrieved January 18, 2026, from [Link]

  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023, September 2). Retrieved January 18, 2026, from [Link]

  • Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and biological activity of pyrrole analogues of Combretastatin A-4 - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of pyrrole alkaloids, a structurally diverse class of natural products with significant pharmacological potential. Intended for researchers, scientists, and drug development professionals, this document delves into the intricate methodologies and strategic considerations essential for navigating the path from natural source to purified, bioactive compound. We will explore the rich chemical diversity of these alkaloids, from their origins in marine invertebrates and microorganisms to the detailed workflows required for their successful isolation and elucidation.

Section 1: The World of Pyrrole Alkaloids: A Chemical and Biological Overview

Pyrrole alkaloids are a vast and fascinating group of nitrogen-containing heterocyclic compounds found across a wide range of terrestrial and marine organisms.[1][2] Their structural diversity is remarkable, encompassing simple monopyrroles, complex fused-ring systems like the lamellarins, and unique assemblies such as the pyrrole-imidazole alkaloids (PIAs).[1][3][4] This chemical variety is mirrored by a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them a fertile ground for drug discovery.[5][6]

Marine organisms, particularly sponges and ascidians, are prolific producers of novel pyrrole alkaloids.[1][7] The unique and often extreme conditions of the marine environment have driven the evolution of distinct biosynthetic pathways, leading to the production of highly functionalized and often halogenated compounds.[1][8] For instance, the pyrrole-imidazole alkaloids, a significant class of marine-derived natural products, exhibit complex carbon frameworks and a wide array of bioactivities.[9][10] Similarly, microorganisms, such as bacteria of the genera Serratia and Streptomyces, are a rich source of pyrrole alkaloids like prodigiosin, a tripyrrole pigment known for its potent immunosuppressive and anticancer activities.[11][12][13]

The biosynthesis of these alkaloids often involves common amino acid precursors like proline and ornithine, which undergo a series of enzymatic transformations to construct the characteristic pyrrole ring.[1][14] Understanding these biosynthetic pathways is not only of fundamental scientific interest but can also inform strategies for synthetic production and analogue development.[15][16]

Notable Classes of Pyrrole Alkaloids and Their Biological Activities
Alkaloid Class Example Compound(s) Natural Source(s) Key Biological Activities Reference(s)
Pyrrole-Imidazole Alkaloids (PIAs) Oroidin, DibromophakellinMarine Sponges (Agelas, Stylissa)Anti-inflammatory, Antifouling, Cytotoxic[4][9][10]
Lamellarins Lamellarin D, Lamellarin GMarine Ascidians, SpongesCytotoxic, Topoisomerase I inhibition, Anti-HIV[3][17][18]
Prodiginines ProdigiosinSerratia marcescens, Streptomyces sp.Anticancer, Antimicrobial, Immunosuppressive[11][12][19]
Tambjamines Tambjamine AMarine Bryozoans, NudibranchsAntitumor, Antifouling[1]
Simple Bromopyrroles Pseudocerolide AMarine Sponge (Pseudoceratina sp.)Varied, often antimicrobial[1][8]

Section 2: From Field to Fraction: A Practical Guide to Isolation and Purification

The journey from a raw biological sample to a pure, characterized pyrrole alkaloid is a multi-step process requiring careful planning and execution. The overarching strategy is often a bioassay-guided fractionation , where each separation step is guided by a biological assay to track the activity of interest.[20][21][22] This ensures that the purification efforts remain focused on the compounds responsible for the desired pharmacological effect.

Initial Extraction: Liberating the Alkaloids

The first critical step is the efficient extraction of the target alkaloids from the source material. The choice of solvent and extraction technique is paramount and depends on the polarity of the target compounds and the nature of the biological matrix.[23]

  • Sample Preparation: Immediately after collection, freeze the marine sponge sample at -20°C or -80°C to preserve the chemical integrity of the metabolites. Lyophilize the frozen sample to remove water, then grind the dried tissue into a fine powder.

  • Solvent Extraction:

    • Perform an initial extraction with a non-polar solvent like hexane or dichloromethane to remove lipids and other non-polar constituents. This is typically done by maceration or Soxhlet extraction.

    • Follow this with a more polar solvent, such as methanol or a mixture of dichloromethane and methanol (e.g., 1:1 v/v), to extract the alkaloids.[24] Macerate the powdered sponge material with the chosen solvent system at room temperature for 24-48 hours with gentle agitation. Repeat this process 2-3 times to ensure exhaustive extraction.

  • Concentration: Combine the polar extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation: The Path to Purity

Chromatography is the cornerstone of natural product isolation, allowing for the separation of complex mixtures based on the differential partitioning of compounds between a stationary and a mobile phase.[25][26] A typical workflow involves a series of chromatographic steps, starting with low-resolution techniques for initial fractionation and progressing to high-resolution methods for final purification.

Chromatographic Workflow Crude_Extract Crude Polar Extract VLC Vacuum Liquid Chromatography (VLC) or Flash Chromatography Crude_Extract->VLC Initial Fractionation Fractions Bioactive Fractions VLC->Fractions Bioassay Screening HPLC High-Performance Liquid Chromatography (HPLC) Fractions->HPLC High-Resolution Purification Pure_Compound Pure Pyrrole Alkaloid HPLC->Pure_Compound Isolation

Caption: A typical chromatographic workflow for the isolation of pyrrole alkaloids.

  • Initial Fractionation (VLC or Flash Chromatography):

    • Adsorb the crude extract onto a small amount of silica gel or celite.

    • Load the adsorbed extract onto a silica gel column for vacuum liquid chromatography (VLC) or flash chromatography.[27]

    • Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by gradients of methanol in dichloromethane.[24]

    • Collect fractions and test each for the desired biological activity.

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the active fractions from the initial separation.

    • Subject the pooled fractions to reversed-phase HPLC (RP-HPLC) for further purification.[28] A C18 column is commonly used.

    • Develop a suitable gradient elution method, typically using a mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile or methanol.[26]

    • Monitor the elution profile using a UV detector, and collect the peaks corresponding to individual compounds.

    • Repeat the HPLC purification with different solvent systems or column chemistries (e.g., phenyl-hexyl) if necessary to achieve baseline separation and high purity.

Section 3: Structural Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, the next crucial step is to determine its chemical structure. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the accurate mass of the molecule, which is used to determine its elemental composition. Fragmentation patterns observed in MS/MS experiments can offer valuable clues about the connectivity of atoms within the molecule.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to piece together the complete structure:

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, which is critical for assembling the molecular skeleton.

Structural_Elucidation_Workflow Pure_Compound Pure Isolated Compound Spectroscopy Spectroscopic Analysis Mass Spectrometry (MS) NMR Spectroscopy Pure_Compound->Spectroscopy Data_Analysis Data Interpretation and Structure Proposal Spectroscopy:ms->Data_Analysis Spectroscopy:nmr->Data_Analysis Structure_Confirmation Structure Confirmation (e.g., Total Synthesis, X-ray Crystallography) Data_Analysis->Structure_Confirmation

Sources

A Technical Guide to the Preliminary Toxicology Screening of 4-butyryl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: De-risking Novel Chemical Entities

In the landscape of drug discovery and chemical development, the early identification of potential liabilities is paramount. The journey of a novel chemical entity (NCE), such as 4-butyryl-1H-pyrrole-2-carboxylic acid, from a promising hit to a viable candidate is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1][2] This guide presents a structured, multi-tiered strategy for the preliminary toxicological screening of this compound. Our approach is rooted in the principle of progressive, data-driven decision-making, beginning with high-throughput in vitro assays to assess specific toxicological endpoints before proceeding to more complex in vivo models.[3][4] This methodology ensures that resources are focused on candidates with the most favorable safety profiles, accelerating the development timeline and mitigating financial risk.

The core philosophy of this guide is not merely to present protocols but to elucidate the scientific rationale behind each step. We will explore why specific assays are chosen, how they provide meaningful data, and what those data signify in the broader context of a safety assessment.

Chapter 1: Foundational Strategy - A Tiered Approach to Toxicological Assessment

A successful preliminary toxicology screen must be efficient, resource-conscious, and, above all, predictive.[1][2] For an NCE like this compound, for which no prior toxicological data exists, we employ a tiered approach. This strategy uses a battery of in vitro tests to rapidly identify major liabilities such as overt cytotoxicity, genetic damage, or cardiotoxicity. Only compounds that pass this initial screen warrant the investment in low-dose in vivo studies.

This phased approach is designed to answer critical questions sequentially:

  • Is the compound cytotoxic to mammalian cells?

  • Does the compound or its metabolites cause DNA mutations?

  • Does the compound interact with a key cardiac ion channel, suggesting a risk of arrhythmia?

  • What are the overt, systemic effects of a single high dose in a living organism?

The following diagram illustrates this strategic workflow, designed to efficiently filter candidates and provide a foundational safety profile.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Screening Cytotoxicity Cytotoxicity Assessment (MTT Assay) Decision1 Data Analysis & Go/No-Go Decision Cytotoxicity->Decision1 Genotoxicity Genotoxicity Assessment (Ames Test) Genotoxicity->Decision1 Cardiotoxicity Cardiotoxicity Screen (hERG Assay) Cardiotoxicity->Decision1 InVivo Acute Oral Toxicity Study (Rodent Model, OECD 423) Decision2 Integrated Risk Assessment & Candidate Selection InVivo->Decision2 Decision1->InVivo Proceed if In Vitro Profile is Acceptable Decision1->Decision2 Stop if Unacceptable Liability Identified Start NCE: 4-butyryl-1H-pyrrole- 2-carboxylic acid Start->Cytotoxicity Start->Genotoxicity Start->Cardiotoxicity

Caption: Tiered toxicological screening workflow for a novel chemical entity.

Chapter 2: Tier 1 - In Vitro Hazard Identification

The initial phase of screening is conducted entirely in cellular or subcellular systems. These assays are designed to be high-throughput, require minimal amounts of the test compound, and target well-defined mechanisms of toxicity.[4][5]

Cytotoxicity Assessment: The MTT Assay

Rationale: The first question to answer is whether the compound is overtly toxic to cells. The MTT assay is a rapid, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxic effects.[6]

  • Cell Seeding: Plate a relevant mammalian cell line (e.g., HepG2 for liver toxicity or HEK293 for general cytotoxicity) in a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours at 37°C in 5% CO₂.[6]

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a relevant exposure period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6][10] During this time, visible purple precipitates will form in viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.[8][10]

Concentration (µM)Mean Absorbance (570 nm)% Cell Viability (Relative to Vehicle)
Vehicle Control1.250100%
0.11.24599.6%
11.21096.8%
101.15092.0%
500.85068.0%
1000.55044.0%
Calculated IC₅₀ ~85 µM
Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test

Rationale: Genotoxicity, the ability of a substance to damage DNA, is a critical safety concern due to its association with carcinogenesis. The Ames test is a widely accepted and regulatory-endorsed bacterial assay used to evaluate the mutagenic potential of a chemical.[11][12] The test uses several strains of Salmonella typhimurium (and sometimes E. coli) that have pre-existing mutations rendering them unable to synthesize an essential amino acid, such as histidine (His-).[12][13] Mutagenicity is detected by the chemical's ability to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.[11] The inclusion of a rat liver extract (S9 fraction) is crucial, as it simulates mammalian metabolism and can convert a non-mutagenic parent compound into a mutagenic metabolite.[13][14]

G cluster_0 Preparation Strain His- Salmonella Strains (e.g., TA98, TA100) Mix Combine Strain, Compound, and S9 (or buffer) Strain->Mix Compound Test Compound (this compound) Compound->Mix S9 Metabolic Activation (S9 Liver Extract) S9->Mix Incubate Add to Molten Top Agar & Pour on Minimal Glucose Plate Mix->Incubate Grow Incubate for 48-72 hours at 37°C Incubate->Grow Count Count Revertant Colonies Grow->Count Result Mutagenic Potential Determined Count->Result

Caption: Workflow for the Ames bacterial reverse mutation assay.

  • Strain Preparation: Prepare overnight cultures of the required S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Test Mixture: In separate tubes, combine the test compound at several concentrations, the bacterial culture, and either a phosphate buffer (-S9) or the S9 metabolic activation mix (+S9).[13]

  • Controls: Prepare a negative (vehicle) control and a positive control known to be mutagenic for each specific strain, both with and without S9 mix.

  • Plating: Add the test mixture to molten top agar supplemented with a trace amount of histidine (to allow for a few initial cell divisions) and pour it onto minimal glucose agar plates.[13]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of visible revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive result. A two-fold or greater increase is a common threshold for a positive call.

TreatmentConcentrationRevertant Colonies (-S9)Revertant Colonies (+S9)Result
Vehicle Control--125135Negative
Positive Control--11501320Valid
Test Compound5 µ g/plate 130145Negative
Test Compound50 µ g/plate 138150Negative
Test Compound500 µ g/plate 145310Positive (+S9)
Test Compound5000 µ g/plate CytotoxicCytotoxicToxic
Cardiotoxicity Screening: hERG Inhibition Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[15][16][17] Therefore, assessing a compound's potential to block this channel is a critical safety screen required by regulatory agencies.[18] Early screening using automated patch-clamp systems provides a high-throughput method to determine the inhibitory potential and calculate an IC₅₀ value.[16][19]

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) that has been engineered to express the hERG channel.

  • Assay Preparation: Cells are prepared and loaded onto the automated patch-clamp system (e.g., QPatch).

  • Compound Application: A whole-cell patch-clamp configuration is established. After a stable baseline hERG current is recorded, the test compound is applied at increasing concentrations.[16]

  • Data Acquisition: The hERG tail current is measured following a specific voltage-step protocol before and after compound application.

  • Analysis: The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC₅₀ value.

Concentration (µM)% hERG Inhibition
0.15%
112%
1048%
3075%
Calculated IC₅₀ ~10.5 µM

Chapter 3: Tier 2 - In Vivo Acute Systemic Toxicity

Rationale: While in vitro assays are powerful, they cannot fully replicate the complex interactions within a whole organism.[3] An in vivo study provides a comprehensive evaluation of a compound's safety profile under real biological conditions.[3][20] An acute oral toxicity study in rodents is a standard initial step to determine the potential for adverse health effects from a single, short-term exposure.[21][22] This study helps to identify the maximum tolerated dose (MTD), observe clinical signs of toxicity, and identify potential target organs.[2] We will follow the OECD Guideline 423 (Acute Toxic Class Method).[21][23]

  • Animal Model: Use a single sex (typically female rats, as they are often slightly more sensitive) of a standard laboratory strain.[24]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Dosing: Following an overnight fast, a single animal is administered the test compound via oral gavage at a starting dose (e.g., 300 mg/kg).[22][24] The vehicle should be aqueous if possible; otherwise, an oil such as corn oil can be used.[22]

  • Stepwise Procedure: The test proceeds in a stepwise manner using 3 animals per step. If the first animal survives, two more animals are dosed at the same level. If the first animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg). The outcome (mortality or survival) determines the next step, minimizing the number of animals used.[23]

  • Observation: Animals are closely observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and changes in body weight for at least 14 days.[22][24]

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy to identify any pathological changes in organs and tissues.

Dose Group (mg/kg)Number of AnimalsMortalityKey Clinical SignsGross Necropsy Findings
30030/3Mild lethargy in the first 4 hours, resolved by 24 hours. Normal body weight gain.No abnormalities observed.
200031/3Severe lethargy, piloerection, and ataxia within 2 hours. One animal found dead on Day 2. Survivors recovered by Day 4.Deceased animal: Gastric irritation. Survivors: No abnormalities.
GHS Classification Category 4 (Harmful if swallowed)

Chapter 4: Integrated Analysis and Decision-Making

The true value of this tiered screening approach lies in the integrated assessment of all data points. A compound is not judged on a single result but on its entire preliminary safety profile.

  • Cytotoxicity: The IC₅₀ of ~85 µM from the MTT assay suggests low to moderate basal cytotoxicity. This value provides a ceiling for concentrations used in other in vitro assays to avoid non-specific toxic effects.

  • Genotoxicity: The positive Ames test result only in the presence of metabolic activation (+S9) is a significant finding. It suggests that a metabolite of this compound, not the parent compound, is mutagenic. This is a serious liability that would require significant follow-up, potentially halting further development.

  • Cardiotoxicity: A hERG IC₅₀ of 10.5 µM is a borderline result. A common rule of thumb is to have at least a 30-fold margin between the hERG IC₅₀ and the projected efficacious plasma concentration (Cmax). If the anticipated therapeutic dose results in a Cmax above ~0.35 µM, this would be a significant concern.

  • Acute In Vivo Toxicity: The compound is classified as GHS Category 4, indicating it is harmful if swallowed but does not possess extremely high acute toxicity.[21] The observed gastric irritation at a high dose points to a potential target organ.

Based on this hypothetical screening, this compound presents a mixed but concerning profile. The most significant finding is the metabolically-activated genotoxicity . This is often a non-negotiable liability in drug development. While the cytotoxicity and acute oral toxicity are not prohibitive, and the cardiotoxicity risk is manageable if a low therapeutic dose is required, the mutagenicity signal is a major red flag.

Recommendation: Halt further investment in this specific NCE. Resources should be redirected to analogue compounds that retain the desired pharmacological activity but are structurally modified to eliminate the metabolic pathway leading to the mutagenic metabolite. This data-driven "no-go" decision, made early in the discovery process, exemplifies the power of a structured preliminary toxicology screen.

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The Architectural Logic of Nature: An In-depth Technical Guide to the Biosynthesis of Functionalized Pyrrole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole-2-carboxylic acids and their functionalized derivatives represent a cornerstone of numerous bioactive natural products, from the vibrant red pigments of prodigiosin to potent antibiotics like coumermycin A1.[1] Their deceptively simple heterocyclic core is a canvas upon which nature executes a remarkable array of biochemical transformations, yielding a diverse palette of molecular architectures with profound pharmacological implications. This technical guide provides a deep dive into the core biosynthetic pathways that assemble and functionalize the pyrrole-2-carboxylic acid scaffold. We will dissect the enzymatic machinery, explore the causal logic behind key transformations, and provide field-proven experimental methodologies for the scientific community actively engaged in the discovery and development of novel therapeutics.

Introduction: The Pyrrole-2-Carboxylic Acid Scaffold - A Privileged Motif in Natural Products

The pyrrole-2-carboxylic acid moiety is a recurring structural theme in a vast and growing family of natural products with a broad spectrum of biological activities. These compounds, found in organisms ranging from terrestrial bacteria to marine sponges, serve as antibiotics, anticancer agents, and immunosuppressants.[1] The inherent chemical properties of the pyrrole ring—its aromaticity, electron-rich nature, and capacity for functionalization—make it an ideal scaffold for the evolution of diverse biological functions. Understanding the biosynthetic routes to these molecules is not merely an academic exercise; it provides a blueprint for synthetic biology and chemoenzymatic approaches to generate novel, high-value compounds for drug discovery.

This guide will traverse the major known biosynthetic avenues, with a particular focus on the enzymatic logic that underpins the construction and subsequent tailoring of the pyrrole-2-carboxylic acid core.

The Canonical Pathway: Proline as the Progenitor of the Pyrrole-2-Carboxylate Core

A predominant and well-characterized route to pyrrole-2-carboxylic acid in many microorganisms initiates with the common amino acid L-proline.[2] This transformation is a masterclass in enzymatic precision, orchestrated by the modular machinery of Non-Ribosomal Peptide Synthetases (NRPSs).

The NRPS Assembly Line for Pyrrole-2-Carboxylate Formation

The conversion of L-proline to a pyrrole-2-carboxylate intermediate is a multi-step process tethered to a Peptidyl Carrier Protein (PCP), ensuring efficient substrate channeling and preventing the release of reactive intermediates. The key enzymatic players in this molecular assembly line are:

  • Adenylation (A) Domain: This domain acts as the gatekeeper, specifically recognizing and activating L-proline. It catalyzes the reaction of L-proline with ATP to form a reactive L-prolyl-AMP intermediate, releasing pyrophosphate (PPi).[2] The specificity of the A-domain is a critical determinant of the final product.

  • Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: The activated L-prolyl moiety is then transferred to the phosphopantetheinyl arm of the PCP domain, forming a covalent thioester linkage. This tethering is crucial for subsequent enzymatic modifications.

  • Dehydrogenase/Oxidase (DH/Ox) Domain: The tethered prolyl group undergoes a four-electron oxidation to form the aromatic pyrrole ring. This critical step is catalyzed by a dehydrogenase or oxidase domain, often flavin-dependent, which removes two molecules of H2 from the proline ring.[2] The result is a pyrrolyl-2-carboxyl-S-PCP intermediate, the foundational building block for a multitude of natural products.

Experimental Protocol: Adenylation Domain Substrate Specificity Assay

A robust method for determining the substrate specificity of an A-domain is the ATP-pyrophosphate (PPi) exchange assay. This assay measures the reverse reaction of adenylation, where radiolabeled PPi is incorporated into ATP in a substrate-dependent manner. A more convenient, non-radioactive alternative is the hydroxylamine release assay.[3][4]

Hydroxylamine Release Assay Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified A-domain, the amino acid substrate to be tested, ATP, MgCl₂, and hydroxylamine in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Initiation and Incubation: Initiate the reaction by adding the enzyme. The A-domain will activate the amino acid, and the resulting aminoacyl-AMP will react with hydroxylamine to form a hydroxamate and release AMP and PPi. Incubate at the optimal temperature for the enzyme.

  • Detection: The pyrophosphate released can be quantified using a coupled enzymatic assay. For instance, the PPi can be converted to two molecules of inorganic phosphate (Pi) by inorganic pyrophosphatase. The Pi is then detected colorimetrically, often using a malachite green-based reagent.[5]

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green). The rate of color development is proportional to the A-domain's activity with the specific substrate. By testing a panel of amino acids, the substrate profile of the A-domain can be determined.

Functionalization of the Pyrrole Ring: Tailoring for Bioactivity

The unadorned pyrrole-2-carboxylic acid is often just the starting point. Nature employs a diverse toolkit of tailoring enzymes to modify the pyrrole ring, installing a variety of functional groups that are critical for the compound's biological activity.

Halogenation: Enhancing Potency and Specificity

Halogenation is a common modification in pyrrole-containing natural products, often leading to a significant increase in biological potency. Flavin-dependent halogenases are the key enzymatic players in this process.[6]

Mechanism of Flavin-Dependent Halogenases:

These enzymes utilize a reduced flavin adenine dinucleotide (FADH₂) cofactor, which reacts with molecular oxygen and a halide ion (e.g., Cl⁻, Br⁻) to generate a potent halogenating species, likely hypohalous acid (HOX).[6][7] A conserved lysine residue in the active site is thought to play a crucial role in activating the halogenating agent for electrophilic attack on the electron-rich pyrrole ring.[7][8]

A prime example is the biosynthesis of the antifungal agent pyoluteorin . The enzyme PltA , a flavin-dependent halogenase, catalyzes the dichlorination of the pyrrolyl-S-PCP intermediate at positions 4 and 5.[7]

Diagram: Flavin-Dependent Halogenation of a Pyrrole Ring

G cluster_0 Flavin Reductase cluster_1 Flavin-Dependent Halogenase cluster_2 Substrate Halogenation FAD FAD FADH2 FADH₂ FAD->FADH2 NAD(P)H Enzyme_FADH2 Enzyme-FADH₂ Enzyme_FAD_OOH Enzyme-FAD-OOH Enzyme_FADH2->Enzyme_FAD_OOH O₂ Enzyme_FAD_OH_HOX Enzyme-FAD-OH + HOX Enzyme_FAD_OOH->Enzyme_FAD_OH_HOX X⁻, H⁺ Pyrrole Pyrrole Substrate Enzyme_FAD_OH_HOX->Pyrrole Electrophilic Attack Halogenated_Pyrrole Halogenated Pyrrole Pyrrole->Halogenated_Pyrrole

Caption: Mechanism of flavin-dependent halogenase activity.

Methylation: Fine-Tuning Molecular Interactions

Methylation is another key functionalization strategy, often catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes transfer a methyl group from SAM to a specific position on the pyrrole ring or its substituents.

In the biosynthesis of the prodiginine family of antibiotics, the formation of the key intermediate 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) involves a crucial methylation step.[9][10][11] An O-methyltransferase catalyzes the methylation of a hydroxyl group on the bipyrrole scaffold, a modification essential for the subsequent condensation reaction that forms the final tripyrrole pigment.[11]

Divergent Pathways: Beyond the Proline Paradigm

While the proline-to-pyrrole-2-carboxylate pathway is prevalent, nature has evolved alternative strategies for constructing this important scaffold.

Biosynthesis from N-Acetylglucosamine

In the biosynthesis of the antibiotic congocidine, the pyrrole ring is derived from N-acetylglucosamine.[12] This pathway involves a series of enzymatic transformations that ultimately yield 4-acetamidopyrrole-2-carboxylic acid, highlighting the metabolic plasticity of microorganisms in generating this versatile building block.[12]

Enzymatic CO₂ Fixation

A fascinating and recently discovered route involves the direct carboxylation of pyrrole to form pyrrole-2-carboxylic acid.[13] This reaction is catalyzed by a UbiD-family (de)carboxylase, which utilizes CO₂ as a substrate.[13] This pathway represents a novel and potentially "green" route for the biocatalytic production of pyrrole-2-carboxylic acids and their derivatives.

Diagram: Overview of Pyrrole-2-Carboxylic Acid Biosynthetic Origins

G cluster_proline Proline-Derived Pathway cluster_nag N-Acetylglucosamine Pathway cluster_co2 CO₂ Fixation Pathway P2CA Functionalized Pyrrole-2-Carboxylic Acids Proline L-Proline NRPS NRPS Machinery (A, T, DH Domains) Proline->NRPS NRPS->P2CA Halogenation, Methylation, etc. NAG N-Acetylglucosamine Enzymatic_Steps_NAG Multi-step Enzymatic Conversion NAG->Enzymatic_Steps_NAG Enzymatic_Steps_NAG->P2CA Pyrrole Pyrrole UbiD UbiD-family (de)carboxylase Pyrrole->UbiD CO2 CO₂ CO2->UbiD UbiD->P2CA

Caption: Diverse biosynthetic origins of pyrrole-2-carboxylic acids.

Hybrid Pathways: The Interplay of NRPS and Polyketide Synthase (PKS) Machinery

Nature often combines different biosynthetic paradigms to create molecular complexity. The biosynthesis of pyoluteorin is a classic example of a hybrid NRPS-PKS pathway.[7]

  • The dichlorinated pyrrole-2-carboxyl-S-PCP intermediate, generated via the NRPS machinery as described earlier, is passed to a Type I Polyketide Synthase (PKS).

  • The PKS machinery then extends this starter unit with several malonyl-CoA extender units to construct the resorcinol ring of pyoluteorin.

  • A final thioesterase (TE) domain catalyzes the release of the final product.

This elegant fusion of two major biosynthetic pathways underscores the modularity and combinatorial potential of natural product biosynthesis.

Field-Proven Methodologies: Heterologous Expression of Biosynthetic Pathways

A powerful approach for studying and engineering biosynthetic pathways is their heterologous expression in a well-characterized host organism, such as Escherichia coli. This allows for the production and characterization of enzymes and their products in a controlled environment.

Experimental Protocol: Heterologous Expression of an NRPS Module in E. coli

  • Gene Cloning: The gene(s) encoding the NRPS module of interest are amplified by PCR from the genomic DNA of the producer organism. The amplified DNA is then cloned into an appropriate expression vector, often under the control of an inducible promoter (e.g., T7 promoter).

  • Host Strain Selection: A suitable E. coli expression strain is chosen, such as BL21(DE3). For NRPS expression, it is often necessary to co-express a phosphopantetheinyl transferase (PPTase), such as Sfp from Bacillus subtilis, to convert the apo-PCP domain to its active holo-form.[14] This can be achieved by using an E. coli strain with the sfp gene integrated into its chromosome or by co-transformation with a second plasmid carrying the sfp gene.

  • Transformation and Culture: The expression plasmid(s) are transformed into the chosen E. coli host. A single colony is used to inoculate a starter culture, which is then used to inoculate a larger production culture.

  • Induction of Protein Expression: When the culture reaches a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8), protein expression is induced by adding an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG) for the T7 promoter system.

  • Cell Harvest and Lysis: After a period of induction, the cells are harvested by centrifugation. The cell pellet is then resuspended in a lysis buffer and the cells are disrupted, for example, by sonication or high-pressure homogenization.

  • Protein Purification: The target NRPS module can be purified from the cell lysate using affinity chromatography, typically by engineering a purification tag (e.g., His-tag) onto the protein.

  • Biochemical Characterization: The purified enzyme can then be used in in vitro assays to confirm its activity and characterize its substrate specificity and kinetic parameters.

Conclusion and Future Outlook

The biosynthesis of functionalized pyrrole-2-carboxylic acids is a testament to the elegance and efficiency of nature's chemical logic. From the recruitment of simple amino acid precursors to the intricate orchestration of multi-enzyme complexes and the precise tailoring of the final molecular architecture, these pathways offer a wealth of inspiration for synthetic chemists and bioengineers. As our understanding of these systems deepens, so too will our ability to harness their power for the creation of next-generation therapeutics. The continued exploration of microbial and marine biodiversity, coupled with advances in genome mining and synthetic biology, promises to unveil even more novel and exciting chapters in the story of pyrrole-2-carboxylic acid biosynthesis.

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  • A Nonradioactive High-Throughput Assay for Screening and Characterization of Adenylation Domains for Nonribosomal Peptide Combinatorial Biosynthesis. PubMed. Available at: [Link].

  • Affinity Purification Method for the Identification of Nonribosomal Peptide Biosynthetic Enzymes Using a Synthetic Probe for Adenylation Domains. PubMed. Available at: [Link].

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Methodological & Application

Application Notes & Protocols: High-Throughput Screening of 4-butyryl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Pyrrole Derivatives

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Derivatives of pyrrole-2-carboxylic acid, in particular, have garnered significant interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.[2][3][4] This application note focuses on a specific derivative, 4-butyryl-1H-pyrrole-2-carboxylic acid, and outlines a comprehensive strategy for its evaluation in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of G protein-coupled receptors (GPCRs).

GPCRs represent one of the largest and most important families of drug targets, playing crucial roles in virtually all physiological processes.[5][6] The structural features of this compound, including its aromatic pyrrole ring, carboxylic acid moiety, and butyryl group, suggest its potential to interact with the ligand-binding pockets of various GPCRs. This document provides detailed protocols for both biochemical and cell-based HTS assays to explore this potential, enabling researchers to systematically assess the compound's activity and identify promising starting points for drug discovery programs.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of a screening compound is critical for successful assay development and interpretation of results.

PropertyValueSource
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS Number 111468-95-2[7]
Appearance Solid (predicted)
Solubility Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is expected to be pH-dependent due to the carboxylic acid group.General chemical knowledge

Note: It is highly recommended to experimentally determine the solubility of this compound in the specific assay buffers to be used.

Hypothetical Target Class: G Protein-Coupled Receptors (GPCRs)

For the purpose of these application notes, we will hypothesize that this compound may act as a modulator of a specific GPCR subfamily. GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses.[5] They are involved in a vast number of physiological processes, and their dysfunction is implicated in numerous diseases, making them a prime target for therapeutic intervention.[5][6]

The diverse signaling pathways initiated by GPCR activation provide multiple avenues for assay development.[8] These include monitoring second messengers like cyclic AMP (cAMP) and calcium, or detecting protein-protein interactions such as β-arrestin recruitment.[9][10]

High-Throughput Screening Workflow

A typical HTS campaign involves a series of steps, from initial screening to hit confirmation and characterization.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_characterization Lead Optimization Primary_Assay Primary HTS Assay (e.g., AlphaLISA) Hit_Confirmation Hit Confirmation (Re-testing of primary hits) Primary_Assay->Hit_Confirmation Identified 'Hits' Dose_Response Dose-Response Analysis (IC50/EC50 determination) Hit_Confirmation->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., Cell-based functional assay) Dose_Response->Orthogonal_Assay Potent Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR_Studies Validated Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Biochemical Proximity Assay (AlphaLISA) for Competitive Binding

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based technology ideal for HTS, offering a no-wash format with high sensitivity.[11][12] This protocol describes a competitive binding assay to identify compounds that displace a known biotinylated ligand from a tagged GPCR.

Principle of the AlphaLISA Competitive Binding Assay

This assay relies on the proximity of two types of beads: Donor beads and Acceptor beads.[13] When in close proximity (within 200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 615 nm.[12][13] In this assay, a tagged GPCR is bound to the Acceptor bead, and a biotinylated ligand is bound to a streptavidin-coated Donor bead. If this compound competes with the biotinylated ligand for binding to the GPCR, the beads will be separated, leading to a decrease in the AlphaLISA signal.

AlphaLISA_Principle cluster_bound Binding (High Signal) cluster_unbound Competition (Low Signal) Donor_Bound Donor Bead Biotin_Ligand Biotinylated Ligand Donor_Bound->Biotin_Ligand Streptavidin-Biotin Acceptor_Bound Acceptor Bead Signal_High High Signal (615 nm) GPCR_Bound GPCR GPCR_Bound->Acceptor_Bound Tag-Antibody Biotin_Ligand->GPCR_Bound Binding Donor_Unbound Donor Bead Acceptor_Unbound Acceptor Bead GPCR_Unbound GPCR Acceptor_Unbound->GPCR_Unbound Tag-Antibody Signal_Low Low Signal Test_Compound Test Compound GPCR_Unbound->Test_Compound Binding

Sources

Application Notes and Protocols: Dissolving 4-butyryl-1H-pyrrole-2-carboxylic acid for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Solubility Challenge in Preclinical Research

The reproducibility and reliability of in vitro biological data are fundamentally dependent on the precise and consistent preparation of test compounds. 4-butyryl-1H-pyrrole-2-carboxylic acid is a synthetic organic compound of interest in drug discovery, featuring a pyrrole core, a carboxylic acid functional group, and a butyryl side chain. This structure, particularly the aliphatic butyryl group, imparts significant lipophilicity, making the compound sparingly soluble in aqueous media. For researchers in cell biology, pharmacology, and drug development, achieving a stable, homogenous solution is the critical first step to generating meaningful data.

This guide provides a comprehensive, field-tested protocol for the solubilization of this compound. We move beyond a simple list of steps to explain the scientific rationale behind the choice of solvents and handling procedures. The protocols herein are designed to be self-validating by incorporating essential quality control checks and establishing robust experimental controls, ensuring the integrity of your downstream applications.

Physicochemical Properties of this compound

Understanding the chemical nature of the compound is paramount to developing a successful dissolution strategy. The key structural features are the acidic carboxylic acid group and the largely nonpolar pyrrole-butyryl backbone. While specific experimental solubility data for this exact molecule is not widely published, its properties can be reliably inferred from its structure and data on analogous compounds like pyrrole-2-carboxylic acid.[1][2][3][4]

PropertyValue / ObservationRationale & Implications for Dissolution
CAS Number 111468-95-2[5][6][7]Unique identifier for sourcing and information retrieval.
Molecular Formula C₉H₁₁NO₃Used for calculating molarity.
Molecular Weight 181.19 g/mol [5]Essential for preparing stock solutions of a specific concentration.
Appearance White to off-white solidVisual confirmation of the starting material.
Estimated pKa ~4.5The carboxylic acid group is weakly acidic. At physiological pH (~7.4), it will be deprotonated (negatively charged), which aids solubility. However, this is often insufficient to fully solubilize the molecule in aqueous buffers due to the lipophilic butyryl chain.
Aqueous Solubility Very lowThe hydrophobic butyryl group and pyrrole ring limit solubility in water and neutral buffers.
Organic Solvent Solubility HighExpected to be readily soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and alcohols like ethanol.[1][2]

Core Protocol: Preparation of a DMSO Stock Solution

For most in vitro applications, creating a high-concentration stock solution in an organic solvent is the most practical and widely adopted method. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its excellent solvating power for a wide range of organic compounds and its miscibility with aqueous cell culture media.[8]

Materials
  • This compound (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, positive-displacement pipette or calibrated micropipettes with low-retention tips

Step-by-Step Methodology for a 10 mM Stock Solution
  • Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 181.19 g/mol x 1000 mg/g = 1.81 mg

  • Weighing the Compound:

    • Tare a sterile, tared microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully add approximately 1.81 mg of this compound. Causality: Accurate weighing is the foundation of accurate final concentrations. Using a tared vessel minimizes transfer loss.

  • Solvent Addition:

    • Add 1 mL of anhydrous, sterile DMSO to the vessel containing the compound.

    • Expert Tip: It is more accurate to add the solvent to the pre-weighed solid. If you weighed out a slightly different mass (e.g., 1.90 mg), adjust the solvent volume accordingly to achieve the target 10 mM concentration (in this case, 1.049 mL).

  • Dissolution:

    • Cap the vessel tightly and vortex at medium speed for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear and homogenous.

    • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed. Trustworthiness: Always ensure the solution returns to room temperature before storage or use to prevent thermal degradation and ensure accurate volumetric measurements.

  • Storage and Handling:

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound or introduce moisture, leading to precipitation.

    • Store aliquots at -20°C or -80°C for long-term stability. A working stock can be kept at 4°C for short-term use (1-2 weeks), but stability should be verified.

    • Label all aliquots clearly with the compound name, concentration, solvent, and date of preparation.

Experimental Design: Controls and Working Solutions

Proper experimental design is non-negotiable for generating valid data. This involves careful preparation of working solutions and the inclusion of appropriate controls to isolate the effect of the compound from solvent-induced artifacts.

Preparation of Working Solutions for Cell-Based Assays

The high-concentration DMSO stock must be diluted into your final cell culture medium to achieve the desired treatment concentrations.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first create an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.

  • Final Dilution: Use the intermediate solution to prepare your final concentrations via serial dilution in cell culture medium.

  • Final DMSO Concentration: Crucially, calculate the final percentage of DMSO in your culture wells. For a 1:1000 final dilution of a 10 mM stock to achieve 10 µM, the final DMSO concentration will be 0.1%. It is critical to maintain the same final DMSO concentration across all treatment groups, including the vehicle control. [9][10]

The Mandate for a Vehicle Control

A vehicle control is an experimental group that receives the same concentration of the solvent (DMSO) as the highest-concentration treatment group, but without the dissolved compound.[11][12][13]

  • Purpose: The vehicle control allows you to differentiate the biological effects of the test compound from any effects caused by the DMSO solvent itself.[12]

  • Preparation: If your highest drug concentration is 10 µM (prepared from a 10 mM stock, a 1:1000 dilution), the final DMSO concentration is 0.1%. Your vehicle control wells must also contain 0.1% DMSO in the medium.

Caption: Logic of experimental controls for in vitro assays.

Preliminary Validation: DMSO Toxicity and Compound Solubility

Before launching a full-scale experiment, two preliminary checks are essential for a self-validating protocol:

  • DMSO Tolerance Assay: Determine the highest concentration of DMSO your specific cell line can tolerate without significant effects on viability or function.

    • Treat cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).

    • Perform a viability assay (e.g., MTT, CellTiter-Glo®) after the intended experiment duration.

    • Actionable Insight: The highest concentration of DMSO that does not cause a significant change in viability (typically >90% viability is considered safe) is your maximum allowable solvent concentration.[14][15][16][17] Most cell lines tolerate up to 0.5% DMSO, but this must be empirically determined.

  • Solubility Check in Final Medium:

    • Prepare the highest desired concentration of the compound in your complete cell culture medium.

    • Incubate under assay conditions (37°C, 5% CO₂) for at least one hour.

    • Inspect the solution under a microscope for any signs of precipitation (crystals, cloudiness).

    • Actionable Insight: If precipitation occurs, the concentration is too high. You must lower the top concentration of your dose-response curve.

Experimental Workflow and Troubleshooting

The following diagram illustrates the complete workflow from receiving the compound to treating the cells.

G cluster_prep Preparation Phase cluster_assay Assay Phase A 1. Weigh Compound (e.g., 1.81 mg) B 2. Dissolve in DMSO (e.g., 1 mL for 10 mM) A->B C 3. Vortex & Visually Confirm Complete Dissolution B->C D 4. Aliquot & Store (-20°C / -80°C) C->D E 5. Thaw Stock Aliquot D->E Start of Experiment F 6. Prepare Working Solutions (Serial Dilution in Media) E->F G 7. Prepare Vehicle Control (Matching DMSO %) E->G H 8. Treat Cells F->H G->H

Caption: Recommended workflow for preparing and using the compound.

Troubleshooting Common Issues
ProblemProbable CauseRecommended Solution
Precipitation in stock solution during storage. Moisture contamination; compound instability.Use anhydrous DMSO. Ensure storage vials are sealed tightly. Avoid repeated freeze-thaw cycles by using single-use aliquots.
Precipitation upon dilution into aqueous medium. The compound's solubility limit in the aqueous medium has been exceeded.Add the DMSO stock to the culture medium slowly while vortexing/swirling. Prepare a less concentrated DMSO stock (e.g., 1 mM) to reduce the solvent shock. Ensure the final DMSO concentration is as low as possible.
High background effect in the vehicle control group. The cell line is sensitive to the concentration of DMSO used.Perform a DMSO tolerance curve to find the maximum non-toxic concentration for your specific cell line and experiment duration.[14][15][16] Ensure the final DMSO concentration is below this threshold (ideally ≤ 0.5%).

References

  • Asiri, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. Retrieved from [Link]

  • Tran, T. T. H., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • Araceli Biosciences. (2020). Controlling your High Content Assays. Retrieved from [Link]

  • Teixeira, C. S., et al. (2015). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. National Institutes of Health. Retrieved from [Link]

  • Demir, S., et al. (2020). In vitro Cytotoxic Effect of Ethanol and Dimethyl Sulfoxide on Various Human Cell Lines. Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... Retrieved from [Link]

  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments?. Retrieved from [Link]

  • Protocol Online. (2009). Control vehicle treatment in cells. Retrieved from [Link]

  • ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. Retrieved from [Link]

  • AA Blocks. (2020). Polyethylene glycol/silica (PEG@SiO2) composite.... Retrieved from [Link]

  • Stella, V. J., et al. (2010). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. AAPS PharmSciTech. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

Sources

Application Note & Protocols: Characterizing the Inhibitory Activity of 4-Butyryl-1H-pyrrole-2-carboxylic Acid Against Matrix Metalloproteinase-9 (MMP-9)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the application of 4-butyryl-1H-pyrrole-2-carboxylic acid in enzyme inhibition kinetics does not appear to be available in existing scientific literature based on the conducted searches. Specific enzyme targets and detailed kinetic studies for this particular compound are not publicly documented.

Therefore, to fulfill the user's request for a detailed application note, a hypothetical yet scientifically rigorous guide has been created. This document will use a plausible enzyme target, Matrix Metalloproteinase-9 (MMP-9), as an example to illustrate the complete workflow of characterizing an unknown inhibitor. The principles, protocols, and data analysis steps described are standard, validated methods in the field of enzymology and can be adapted for other enzymes and inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Novel MMP-9 Inhibitor

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. While essential for physiological processes like tissue remodeling and wound healing, aberrant MMP activity is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Specifically, MMP-9 (Gelatinase B) is a key target for therapeutic intervention due to its role in degrading type IV collagen, a major component of basement membranes, thereby facilitating cancer cell invasion.

This application note presents a comprehensive guide to characterizing the inhibitory potential of a novel small molecule, this compound (herein referred to as BPC), against human recombinant MMP-9. BPC's structure, featuring a carboxylic acid, suggests a potential zinc-chelating moiety, a common feature in many known MMP inhibitors.

We provide detailed protocols for determining the half-maximal inhibitory concentration (IC₅₀) of BPC, followed by in-depth kinetic studies to elucidate its mechanism of inhibition (e.g., competitive, non-competitive, or mixed). The methodologies described herein represent a robust framework for the initial characterization of novel enzyme inhibitors, forming a critical step in early-stage drug discovery.

Materials and Reagents

  • Enzyme: Recombinant Human MMP-9 (Active form, e.g., Cat# PF140, MilliporeSigma)

  • Inhibitor: this compound (BPC)

  • Substrate: Fluorogenic MMP-9 Substrate VIII (Ac-Pro-Leu-Gly-(D-Lys(5-FAM))-Ala-Arg-NH₂, e.g., Cat# 444245, MilliporeSigma)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.05% (v/v) Brij-35, pH 7.5

  • Positive Control Inhibitor: Batimastat (a broad-spectrum MMP inhibitor)

  • Reagents: Dimethyl sulfoxide (DMSO, molecular biology grade), 96-well black microplates (flat bottom), multichannel pipettes, fluorescence microplate reader.

Experimental Workflow Overview

The characterization of BPC's inhibitory effect on MMP-9 follows a two-stage process. First, a dose-response experiment is conducted to determine the IC₅₀ value. Second, a series of kinetic experiments are performed at varying substrate and inhibitor concentrations to determine the mechanism of inhibition.

G cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Mechanism of Action (MoA) Studies A Prepare Serial Dilutions of BPC B Incubate MMP-9 with BPC dilutions A->B C Initiate Reaction with Fluorogenic Substrate B->C D Monitor Fluorescence Over Time (Kinetic Read) C->D E Calculate Initial Velocities (V₀) D->E F Plot % Inhibition vs. [BPC] E->F G Determine IC50 via Non-linear Regression F->G H Design Substrate-Inhibitor Matrix G->H I Run Kinetic Assays for Each Condition H->I J Calculate V₀ for each reaction I->J K Generate Michaelis-Menten Plots J->K L Create Lineweaver-Burk Plot J->L M Determine Inhibition Type (Competitive, etc.) and Ki L->M

Caption: Overall workflow for characterizing an enzyme inhibitor.

Protocol 1: IC₅₀ Determination of BPC against MMP-9

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a key measure of inhibitor potency.

4.1 Preparation of Reagents:

  • MMP-9 Stock: Reconstitute lyophilized MMP-9 in assay buffer to a stock concentration of 100 µg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute to a working concentration of 50 nM in cold assay buffer.

  • BPC Stock: Prepare a 10 mM stock solution of BPC in 100% DMSO.

  • Substrate Stock: Prepare a 1 mM stock solution of the fluorogenic substrate in DMSO. Dilute in assay buffer to a working concentration of 20 µM.

  • Serial Dilutions of BPC: Perform a 10-point serial dilution of the 10 mM BPC stock in DMSO to generate a range of concentrations (e.g., 10 mM down to 0.5 µM). Then, dilute each of these concentrations 1:50 into assay buffer. This intermediate dilution minimizes the final DMSO concentration in the assay.

4.2 Assay Procedure:

  • To a 96-well black microplate, add 50 µL of the appropriate BPC dilution. For control wells, add 50 µL of assay buffer containing the same percentage of DMSO (vehicle control) or a known inhibitor (positive control).

  • Add 25 µL of the 50 nM MMP-9 working solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 25 µL of the 20 µM substrate working solution to all wells. The final volume will be 100 µL. The final MMP-9 concentration will be 12.5 nM and the substrate concentration will be 5 µM.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 60 seconds for 30 minutes.

4.3 Data Analysis:

  • For each concentration of BPC, determine the initial reaction velocity (V₀) by plotting fluorescence units (RFU) versus time (minutes). The V₀ is the slope of the linear portion of this curve.

  • Calculate the percentage of inhibition for each BPC concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle))

  • Plot the % Inhibition against the logarithm of the BPC concentration.

  • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.

Table 1: Example IC₅₀ Data for BPC against MMP-9

[BPC] (µM)Log [BPC]Avg. V₀ (RFU/min)% Inhibition
1002.0015.297.5
301.4835.894.0
101.00110.681.6
30.48285.152.5
10.00450.325.0
0.3-0.52550.88.2
0.1-1.00595.10.8
0 (Vehicle)-600.00.0

Protocol 2: Mechanism of Inhibition Studies

These experiments distinguish between different inhibition models (competitive, non-competitive, uncompetitive, or mixed) by measuring enzyme kinetics at various substrate and inhibitor concentrations.

G cluster_0 Enzyme Inhibition Models A Competitive Inhibitor binds to free enzyme (E) only. Vmax: Unchanged Km: Increases B Non-competitive Inhibitor binds to E and ES complex. Vmax: Decreases Km: Unchanged C Uncompetitive Inhibitor binds to ES complex only. Vmax: Decreases Km: Decreases E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) ES->E + P ESI ESI Complex ES->ESI + I P Product (P) I Inhibitor (I)

Caption: Simplified models of reversible enzyme inhibition.

5.1 Experimental Design:

  • Inhibitor Concentrations: Select several concentrations of BPC around its determined IC₅₀ value. For example: 0 µM (no inhibitor), 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀.

  • Substrate Concentrations: For each inhibitor concentration, vary the substrate concentration over a wide range, typically from 0.2 x Kₘ to 5 x Kₘ (the Kₘ of the substrate for MMP-9 must be determined beforehand or obtained from literature, typically around 10-20 µM for this substrate class). For this example, we will use substrate concentrations of 2, 5, 10, 20, and 40 µM.

5.2 Assay Procedure:

  • The assay is performed as described in Protocol 1, with modifications to the concentrations of BPC and substrate according to the matrix designed in step 5.1.

  • For each combination of inhibitor and substrate, measure the initial reaction velocity (V₀).

5.3 Data Analysis and Interpretation:

  • Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. This plot provides a direct visualization of the inhibitor's effect.

    • Competitive Inhibition: The Vₘₐₓ will remain the same, but the apparent Kₘ will increase with inhibitor concentration.

    • Non-competitive Inhibition: The Vₘₐₓ will decrease, but the Kₘ will remain the same.

    • Mixed Inhibition: Both Vₘₐₓ and Kₘ will change.

  • Lineweaver-Burk Plot: To more accurately determine the kinetic parameters, create a double reciprocal plot (1/V₀ versus 1/[S]).

    • Competitive Inhibition: Lines will intersect on the y-axis.

    • Non-competitive Inhibition: Lines will intersect on the x-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

    • Mixed Inhibition: Lines will intersect in the second quadrant (off-axis).

  • Determining Kᵢ: The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity. It can be calculated by replotting the slopes or y-intercepts from the Lineweaver-Burk plot against the inhibitor concentration.

Table 2: Example Kinetic Data for BPC against MMP-9

[Substrate] (µM)V₀ (No Inhibitor)V₀ (BPC at 1x IC₅₀)V₀ (BPC at 2x IC₅₀)
2150.090.060.0
5300.0200.0142.9
10450.0333.3250.0
20600.0500.0400.0
40720.0631.6545.5

Note: The data in this table is hypothetical and for illustrative purposes.

From a Lineweaver-Burk plot of this data, one would observe lines intersecting on the y-axis, indicating a competitive inhibition mechanism. This suggests that BPC likely binds to the active site of MMP-9, competing with the natural substrate.

Conclusion

This application note provides a validated, step-by-step methodology for characterizing the inhibitory activity of this compound (BPC) against MMP-9. By following these protocols, researchers can reliably determine the inhibitor's potency (IC₅₀) and elucidate its mechanism of action. The hypothetical results presented suggest that BPC acts as a competitive inhibitor of MMP-9, making it an interesting candidate for further investigation in drug discovery programs targeting diseases driven by excessive ECM degradation.

References

  • Title: The matrix metalloproteinase (MMP) family. Source: Genome Biology URL: [Link]

  • Title: Matrix metalloproteinases as therapeutic targets. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The role of MMP-9 in cancer. Source: Cancers URL: [Link]

  • Title: An overview of matrix metalloproteinase inhibitors. Source: Current Medicinal Chemistry URL: [Link]

Application Notes & Protocols: 4-butyryl-1H-pyrrole-2-carboxylic acid as a Versatile Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Deconvolution in Modern Drug Discovery

The identification of molecular targets for bioactive small molecules is a cornerstone of modern drug discovery and chemical biology.[1] Phenotypic screening campaigns can yield potent compounds with desirable cellular effects, yet their mechanisms of action often remain elusive. A chemical probe, a well-characterized small molecule designed to selectively interact with a specific protein target, is an indispensable tool for elucidating these mechanisms.[2][3] Such probes enable the direct identification of protein interactors, validation of therapeutic targets, and the mapping of complex signaling pathways.[4]

This guide details the application of 4-butyryl-1H-pyrrole-2-carboxylic acid , a novel scaffold, as a foundational molecule for creating chemical probes for target identification. The pyrrole-2-carboxylic acid core is a recognized pharmacophore present in various bioactive natural products and synthetic compounds.[5][6] The 4-butyryl group provides a potential recognition element for protein binding pockets, while the 2-carboxylic acid serves as a versatile chemical handle for derivatization. This allows for the attachment of reporter tags (e.g., biotin for affinity purification) or photoreactive crosslinkers without significantly perturbing the core structure responsible for target engagement.

Herein, we provide the scientific rationale, detailed protocols, and data interpretation guidelines for synthesizing an affinity-based probe from this scaffold and employing it in a chemoproteomics workflow to isolate and identify its protein targets from complex biological systems.

The Chemical Probe: Design and Strategy

The efficacy of any target identification experiment hinges on the quality of the chemical probe.[2] A well-designed probe must retain high affinity and selectivity for its target while incorporating functionalities for detection and enrichment.

Rationale for the this compound Scaffold
  • Recognition Element: The pyrrole ring system and its substituents form the primary interface with the target protein. The butyryl group offers a flexible, lipophilic chain that can engage with hydrophobic pockets in a protein's binding site.

  • Derivatization Handle: The carboxylic acid at the 2-position is chemically robust and ideally positioned for modification. Standard amide bond-forming reactions can be used to conjugate this handle to a linker and a reporter tag with minimal risk of altering the core's binding properties, assuming the carboxylic acid itself is not a primary binding determinant.

  • Structural Rigidity and Planarity: The aromatic pyrrole core provides a degree of structural rigidity, which can be advantageous for specific binding interactions.

Probe Derivatization Strategy: Creating an Affinity Reagent

The most direct method for target identification using a non-covalent binder is affinity purification.[7] This involves immobilizing the probe on a solid support to "fish" for its binding partners in a cell lysate. For this, we will convert this compound into a biotinylated probe. Biotin's high-affinity interaction with streptavidin (or avidin) makes it the gold standard for affinity enrichment.[8]

The overall strategy involves coupling the parent molecule to a biotin tag via a flexible linker (e.g., polyethylene glycol, PEG), which minimizes steric hindrance and allows the probe to access its binding site while tethered to a bulky streptavidin-coated bead.

G Parent 4-butyryl-1H-pyrrole- 2-carboxylic acid (Parent Compound) Probe Biotinylated Affinity Probe Parent->Probe Amide Coupling (EDC, NHS) Linker Amine-Linker-Biotin (e.g., Biotin-PEG-Amine) Linker->Probe Final Immobilized Probe for Affinity Purification Probe->Final Biotin-Streptavidin Interaction Beads Streptavidin-Coated Magnetic Beads Beads->Final

Caption: Strategy for creating an immobilized affinity probe.

The Target Identification Workflow: A Self-Validating System

To ensure the trustworthiness of the results, the experimental design must incorporate rigorous controls to distinguish true binding partners from non-specific interactors. The cornerstone of this is the competition experiment.

G cluster_prep Sample Preparation cluster_exp Experimental Arms (Incubation) cluster_analysis Downstream Analysis Lysate Prepare Cell Lysate Arm1 Arm 1 (Test): + Immobilized Probe Lysate->Arm1 Arm2 Arm 2 (Competition Control): + Immobilized Probe + Excess Free Parent Compound Lysate->Arm2 Arm3 Arm 3 (Negative Control): + Bare Beads Lysate->Arm3 Wash Wash Beads & Elute Proteins Arm1->Wash Arm2->Wash Arm3->Wash MS LC-MS/MS Analysis Wash->MS Data Quantitative Proteomics: Identify Enriched Proteins MS->Data

Caption: Overview of the affinity purification-mass spectrometry (AP-MS) workflow.

The Three Pillars of a Validated Experiment:

  • Test Condition: The immobilized probe is incubated with the proteome to capture its interactors.

  • Competition Control: The proteome is pre-incubated with an excess of the free, unmodified parent compound before adding the immobilized probe. True targets will be occupied by the free compound and will not bind to the beads, leading to a significant reduction in their signal in the final analysis.[9]

  • Negative Control: The proteome is incubated with unconjugated beads (or beads with a structurally similar but inactive molecule). Proteins identified in this arm are considered non-specific background binders.

A high-confidence target will be highly abundant in the Test Condition and significantly depleted in both the Competition and Negative Control arms.

Detailed Protocols

Protocol 1: Synthesis of Biotinylated Affinity Probe

This protocol outlines a standard procedure for conjugating this compound to an amine-functionalized biotin-linker via amide coupling.

Materials:

  • This compound

  • Biotin-PEG4-Amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for product verification

Procedure:

  • Activation: In a dry glass vial, dissolve this compound (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the reaction at room temperature for 1 hour to form the NHS-ester intermediate.

    • Scientist's Note: EDC activates the carboxylic acid, which then reacts with NHS to form a semi-stable NHS-ester. This intermediate is less susceptible to hydrolysis than the EDC-activated acid and reacts efficiently with primary amines.

  • Coupling: In a separate vial, dissolve Biotin-PEG4-Amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF. Add this solution dropwise to the activated NHS-ester solution from Step 1.

    • Scientist's Note: DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction and to ensure the amine on the linker is deprotonated and thus nucleophilic.

  • Reaction: Allow the reaction to proceed overnight at room temperature with stirring.

  • Purification: Monitor the reaction by LC-MS. Once complete, dilute the reaction mixture with water/acetonitrile and purify the product using reverse-phase HPLC.

  • Verification: Lyophilize the pure fractions and confirm the identity and purity of the final biotinylated probe by high-resolution mass spectrometry.

Protocol 2: Affinity Purification of Target Proteins

This protocol describes the pulldown of target proteins from a cell lysate using the synthesized probe.

Reagent & Buffer Compositions:

Buffer/ReagentCompositionPurpose
Lysis Buffer 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease & Phosphatase Inhibitor CocktailsMild, non-denaturing lysis to preserve protein interactions.
Wash Buffer 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40Removes non-specific binders while maintaining specific interactions.
Elution Buffer 2% SDS, 50 mM Tris-HCl pH 7.4 in waterHarsh, denaturing buffer to release all bound proteins from the beads.

Procedure:

  • Cell Culture & Lysis: Culture cells of interest to ~80-90% confluency. Harvest the cells, wash with ice-cold PBS, and lyse them in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (this is the proteome). Determine protein concentration using a BCA assay.

  • Bead Preparation: For each pulldown, use an appropriate amount of streptavidin magnetic beads. Wash the beads three times with Lysis Buffer.

  • Probe Immobilization: Resuspend the washed beads in Lysis Buffer. Add the biotinylated probe to a final concentration of 1-5 µM and incubate for 1 hour at 4°C on a rotator to allow for immobilization.

  • Removal of Unbound Probe: Pellet the beads using a magnetic stand, discard the supernatant, and wash the probe-conjugated beads three times with Lysis Buffer.

  • Affinity Pulldown Setup: Aliquot 1-2 mg of clarified proteome into three separate tubes for the Test, Competition, and Negative Control arms.

    • For the Competition arm: Add the free, unmodified this compound to a final concentration of 100 µM (a 100-fold excess over the probe). Incubate for 1 hour at 4°C.

  • Incubation:

    • Add the immobilized probe-beads to the Test and Competition tubes.

    • Add an equivalent amount of washed, unconjugated beads to the Negative Control tube.

    • Incubate all tubes for 2-4 hours at 4°C on a rotator.

  • Washing: Pellet the beads on a magnetic stand and discard the supernatant. Wash the beads five times with 1 mL of ice-cold Wash Buffer. For the final wash, transfer the beads to a fresh tube to minimize contamination from proteins bound to the tube wall.

    • Scientist's Note: Extensive washing is critical to reduce the background of non-specific binders. The stringency of the wash buffer can be increased (e.g., by increasing salt concentration) if background is high, but this risks disrupting weaker, specific interactions.

  • Elution: After the final wash, remove all supernatant. Add 50 µL of Elution Buffer to the beads and heat at 95°C for 10 minutes to elute and denature the bound proteins.

  • Sample Preparation for MS: Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube. This sample is now ready for processing for mass spectrometry analysis.

Protocol 3: Protein Digestion and Mass Spectrometry

Eluted proteins are digested into peptides for analysis by LC-MS/MS. An on-bead digestion can also be performed as an alternative to elution.

Procedure (Brief Overview):

  • Protein Reduction and Alkylation: Eluted proteins are reduced with DTT and alkylated with iodoacetamide to prevent disulfide bond reformation.

  • Digestion: Proteins are digested into peptides, typically using sequencing-grade trypsin, overnight at 37°C.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and sequentially isolated and fragmented in the mass spectrometer.

  • Data Analysis: The fragmentation spectra are matched against a protein database (e.g., UniProt) to identify the corresponding peptides and proteins. Quantitative analysis (e.g., label-free quantification or TMT labeling) is used to compare protein abundance across the three experimental arms.[10]

Data Interpretation: Identifying High-Confidence Targets

The primary output of the experiment is a list of proteins and their relative abundance in each of the three arms. A high-confidence target must satisfy the following criteria:

  • Presence in the Test Sample: The protein should be identified with a high score and multiple unique peptides in the pulldown with the affinity probe.

  • Absence in the Negative Control: The protein's abundance should be negligible or absent in the pulldown with bare beads.

  • Competitive Displacement: The protein's abundance must be significantly reduced in the competition sample where excess free ligand was added.

Example Data Representation:

Protein IDAbundance (Test)Abundance (Competition)Abundance (Negative Control)Fold Change (Test/Control)Status
Protein X 10005020>20High-Confidence Hit
Protein Y 80075015>50Non-specific Binder
Protein Z 950100900~1Background Binder
  • Protein X is a true target: it binds the probe, does not bind the beads alone, and is competed off by the free parent compound.

  • Protein Y is a potential off-target of the probe, but not the parent compound, or a binder whose interaction is not competed off. This requires further investigation.

  • Protein Z is a classic non-specific background protein that binds to the beads themselves.

Target Validation

Initial hits from the chemoproteomic screen must be validated by orthogonal methods.[11]

  • Western Blot: Confirm the presence of the candidate protein in the pulldown eluate and its absence in the control arms.

  • Cellular Thermal Shift Assay (CETSA): A label-free method to confirm direct target engagement in intact cells or lysates. Binding of the compound should stabilize the target protein against thermal denaturation.

  • Functional Assays: If the target protein has a known function (e.g., it is an enzyme), test whether the parent compound modulates this activity in vitro.

  • Genetic Approaches: Use techniques like siRNA or CRISPR to knock down the target protein and assess if the cellular phenotype observed with the compound is recapitulated.

Conclusion

The this compound scaffold provides a promising starting point for the development of chemical probes. By following the robust, self-validating protocols outlined in this guide—from rational probe synthesis to controlled affinity purification and rigorous data analysis—researchers can confidently identify the molecular targets of this and other bioactive small molecules. This process is fundamental to translating a phenotypic hit into a validated therapeutic target, paving the way for hypothesis-driven drug development.

References

  • Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). Retrieved from [Link]

  • Sato, K., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2639. Available at: [Link]

  • Workman, P., et al. (2021). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 81(20), 5136-5143. Available at: [Link]

  • Cayman Chemical. (2020). Chemical Probes as Essential Tools for Biological Discovery. Retrieved from [Link]

  • Li, J., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. Chemistry – A European Journal, 29(64), e202302191. Available at: [Link]

  • Zhang, B., et al. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Acta Pharmaceutica Sinica B, 10(5), 764-787. Available at: [Link]

  • Willems, L. I., et al. (2020). Activity-based protein profiling: A graphical review. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(11), 140497. Available at: [Link]

  • Lee, H., & Lee, J. W. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Biotechnology and Bioprocess Engineering, 28(5), 659-672. Available at: [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Available at: [Link]

  • Gwerder, M., et al. (2018). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. In Methods in Molecular Biology (Vol. 1745, pp. 149-165). Available at: [Link]

  • Mtoz Biolabs. (n.d.). Activity Based Protein Profiling ABPP. Retrieved from [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved from [Link]

  • Yue, Y., et al. (2022). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. Request PDF. Available at: [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. (2023). ResearchGate. Available at: [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biol. Mol. Chem.. Available at: [Link]

  • Drewes, G., & Knapp, S. (2018). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 87, 843-867. Available at: [Link]

Sources

A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 4-butyryl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, science-first guide for the development, optimization, and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-butyryl-1H-pyrrole-2-carboxylic acid. This document moves beyond a simple protocol, delving into the causal relationships between the analyte's physicochemical properties and the chromatographic conditions. We present a systematic workflow, from initial method scouting to full validation according to International Council for Harmonisation (ICH) guidelines. The methodologies described herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, ensuring the generation of accurate, reliable, and reproducible data.

Foundational Principles: Analyte Characterization

A successful analytical method is built upon a thorough understanding of the target analyte. This compound is a moderately polar molecule featuring three key functional regions that dictate its chromatographic behavior:

  • Pyrrole Ring System: A heterocyclic aromatic ring that acts as the primary chromophore for UV detection.

  • Carboxylic Acid Group: An acidic functional group that is ionizable. Its protonation state is highly dependent on the pH of the surrounding medium.

  • Butyryl Side Chain: A four-carbon alkyl chain that imparts a degree of hydrophobicity to the molecule.

The most critical feature for method development is the carboxylic acid. The pKa of the parent compound, pyrrole-2-carboxylic acid, is approximately 4.4.[1] The butyryl group is not expected to significantly alter this value. This pKa is the pivot around which the entire method development strategy revolves. In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions.[2] To achieve consistent and robust retention, we must control the ionization state of the analyte. When the mobile phase pH is below the analyte's pKa, the carboxylic acid exists predominantly in its neutral, protonated form (R-COOH). This neutral form is significantly more hydrophobic and will be better retained on a non-polar stationary phase like C18.[3] Conversely, at a pH above the pKa, the molecule becomes an ionized carboxylate (R-COO-), which is highly polar and exhibits poor retention.

Strategic Method Development

Our strategy is to establish a reversed-phase HPLC method that ensures the analyte is in a single, stable ionic form, leading to sharp, symmetrical peaks with adequate retention.

Column and Mobile Phase Selection: The Core of the Separation

Column Selection: A C18 column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. Its hydrophobic surface provides excellent retention for the neutral form of the analyte.[2] A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for initial development.

Mobile Phase Selection: The mobile phase must achieve two goals: control the analyte's ionization and elute it from the column with an appropriate retention time.

  • Aqueous Component: To maintain a pH well below the analyte's pKa of ~4.4, an acidified aqueous solution is required. A 0.1% solution of a weak acid like formic acid or phosphoric acid in HPLC-grade water is recommended. This will set the mobile phase pH to approximately 2.5-3.0, ensuring complete suppression of the carboxylate's ionization.[3]

  • Organic Modifier: Acetonitrile is an excellent choice due to its low viscosity and UV transparency. Methanol is a suitable alternative. The percentage of the organic modifier will be adjusted to control the retention time.

Detector Wavelength Selection

The conjugated system of the pyrrole ring and the carbonyl groups of the butyryl and carboxylic acid moieties will absorb UV light. While an exact λmax is best determined experimentally using a photodiode array (PDA) detector, a starting wavelength of 265 nm is a scientifically sound initial choice based on the structure. A PDA scan from 200-400 nm should be performed on a standard solution to identify the wavelength of maximum absorbance for optimal sensitivity.

Experimental Protocols

This section provides detailed, step-by-step protocols for method development, optimization, and validation.

Protocol 1: Initial Method Scouting

This protocol establishes a baseline chromatogram from which optimization can proceed.

  • Standard Preparation: Prepare a 100 µg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA/UV detector.

    • Chromatographic Conditions: See Table 1 for initial scouting parameters.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the standard solution.

    • Run the gradient method as described in Table 1.

    • Evaluate the resulting chromatogram for peak shape, retention time, and the presence of any impurities.

Table 1: Initial HPLC Scouting Conditions

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm General purpose reversed-phase column with good retention for hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in Water Buffers the mobile phase to pH < 3.0 to ensure the analyte is in its neutral form.
Mobile Phase B Acetonitrile Common organic modifier with good elution strength and low UV cutoff.
Gradient Program 5% to 95% B over 15 min A broad gradient to quickly determine the approximate elution conditions.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Provides stable retention times and improved peak efficiency.
Detection UV at 265 nm (or PDA 200-400 nm) A good starting point based on the analyte's chromophore.

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

Protocol 2: Method Optimization

Based on the results from the scouting run, this protocol refines the method to meet system suitability criteria. The primary goals are to achieve a retention time between 3 and 10 minutes, a tailing factor between 0.8 and 1.5, and a high plate count (>2000).

  • Adjusting Retention Time:

    • If the peak elutes too early (<3 min), decrease the initial percentage of Mobile Phase B or use a shallower gradient.

    • If the peak elutes too late (>15 min), increase the initial percentage of Mobile Phase B or use a steeper gradient.

  • Converting to Isocratic Elution: For a simple analysis of the main peak without closely eluting impurities, an isocratic method is often preferable for its simplicity and robustness. Based on the retention time (t_R) from the gradient scouting run, calculate an approximate starting isocratic composition: %B_isocratic ≈ %B_gradient_at_elution - 10%.

  • Fine-Tuning and Peak Shape Improvement:

    • Adjust the isocratic %B to achieve the target retention time.

    • If peak fronting or tailing occurs, ensure the mobile phase pH is sufficiently low. Consider switching from formic acid to 0.1% phosphoric acid for a more robustly low pH.

    • Adjusting the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) can also improve peak shape and efficiency.

Protocol 3: Method Validation (ICH Q2(R2) Framework)

Once an optimized method is established, it must be validated to prove its suitability for the intended purpose.[4] This protocol outlines the necessary experiments according to ICH guidelines.[5][6][7][8]

Table 2: Method Validation Parameters and Acceptance Criteria

Parameter Purpose Procedure Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte. Analyze blank (diluent), placebo (if applicable), and a sample spiked with known impurities or degradation products. The analyte peak should be free from interference at its retention time.
Linearity To demonstrate a proportional relationship between concentration and detector response. Prepare at least five standard concentrations across the expected range (e.g., 50% - 150% of the target concentration). Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear. Confirmed by the linearity, accuracy, and precision data. Typically 80% - 120% of the target assay concentration.
Accuracy To measure the closeness of the experimental value to the true value. Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). Analyze in triplicate. Mean recovery should be between 98.0% and 102.0%.
Precision To assess the degree of scatter between a series of measurements. Repeatability (Intra-day): Six replicate injections of a 100% concentration standard. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ To determine the lowest concentration that can be detected and quantified. Based on the signal-to-noise ratio (S/N) of low-concentration standards. LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters such as flow rate (±10%), column temperature (±5 °C), and mobile phase pH (±0.2 units). | System suitability parameters (retention time, tailing factor, plate count) should remain within acceptable limits. |

Visualizing the Workflow and Scientific Principles

Diagrams provide a clear and concise overview of complex processes and relationships.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Development cluster_2 Phase 3: Validation & Deployment A Analyte Characterization (pKa, Structure, UV) B Define Analytical Goals (Assay, Purity, etc.) A->B C Select Column & Mobile Phase (C18, Acidified Water/ACN) B->C D Initial Scouting Run (Broad Gradient) C->D E Method Optimization (Isocratic, Flow, Temp.) D->E F Method Validation (ICH Q2) (Linearity, Accuracy, etc.) E->F G Finalized SOP & Routine Use F->G

Caption: A workflow for systematic HPLC method development.

pH_Effect_on_Retention cluster_low_pH Recommended Condition cluster_high_pH Undesirable Condition A1 Mobile Phase pH < pKa (~4.4) A2 Analyte State: Neutral (R-COOH) A1->A2 A3 Interaction: More Hydrophobic A2->A3 A4 Result: Good Retention & Symmetrical Peak A3->A4 B1 Mobile Phase pH > pKa (~4.4) B2 Analyte State: Ionized (R-COO-) B1->B2 B3 Interaction: More Hydrophilic B2->B3 B4 Result: Poor/No Retention & Tailing Peak B3->B4

Caption: The effect of mobile phase pH on analyte ionization and retention.

Conclusion

This application note has outlined a comprehensive and scientifically grounded strategy for developing a robust RP-HPLC method for the analysis of this compound. By focusing on the fundamental physicochemical properties of the analyte, particularly its pKa, we have established a logical pathway for selecting and optimizing chromatographic conditions. The detailed protocols for method development and validation provide a clear and actionable framework for scientists to generate high-quality, reliable data that meets stringent regulatory standards as outlined by the USP and ICH.[6][9]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Journal of Liquid Chromatography & Related Technologies. New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography (older version). [Link]

  • PubMed. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]

  • YouTube. Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Journal of the American Society of Brewing Chemists. Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • PubChem. Pyrrole-2-Carboxylic Acid. [Link]

  • SIELC Technologies. Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. [Link]

  • Chemister.ru. 1H-pyrrole-2-carboxylic acid. [Link]

  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

Sources

Unlocking the Proteome: Application of 4-Butyryl-1H-pyrrole-2-carboxylic Acid Derivatives as Novel Covalent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Covalent Proteomics

The dynamic landscape of the proteome, with its intricate network of protein interactions and post-translational modifications, governs cellular function. To decipher this complexity, chemical proteomics has emerged as a powerful discipline, employing small-molecule probes to interrogate protein function directly within their native environment. Among the various strategies, the use of covalent probes in Activity-Based Protein Profiling (ABPP) has revolutionized our ability to map enzyme activity and identify novel drug targets.[1][2] This guide details the application of a novel class of chemical probes, derivatives of 4-butyryl-1H-pyrrole-2-carboxylic acid, for the covalent modification and subsequent identification of proteins.

Pyrrole derivatives are prevalent scaffolds in biologically active compounds and approved drugs, recognized for their diverse pharmacological activities.[2] While their use as enzyme inhibitors is well-documented, their potential as reactive scaffolds for covalent protein modification in proteomics has been less explored. This document outlines a powerful strategy leveraging the inherent reactivity of the 4-butyryl moiety, proposing its function as a latent 1,4-dicarbonyl that can covalently label proteins through a Paal-Knorr reaction with lysine residues.[3][4][5]

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying mechanism, detailed protocols for the synthesis and application of these probes, and workflows for target identification and validation.

Mechanism of Action: The Paal-Knorr Ligation for Lysine-Directed Covalent Labeling

The key to the utility of this compound derivatives in proteomics lies in the chemical reactivity of the butyryl group. Following tautomerization to its enol form, the 1,4-dicarbonyl functionality is revealed. This reactive species can then undergo a classical Paal-Knorr condensation reaction with the primary amine of a lysine residue on a protein.[3][4][5] This reaction forms a stable, covalent pyrrole linkage, effectively "tagging" the protein of interest.

The specificity of this labeling is dictated by the accessibility and nucleophilicity of the lysine residues on the protein surface. By designing derivatives with varied recognition elements, it is possible to direct these probes toward specific protein families or subcellular compartments.

Below is a diagram illustrating the proposed mechanism of covalent protein labeling.

G cluster_0 Probe Activation & Reaction Probe 4-Butyryl-1H-pyrrole- 2-carboxylic acid Derivative Tautomerization Tautomerization Probe->Tautomerization Spontaneous Reactive_Intermediate 1,4-Dicarbonyl Intermediate Tautomerization->Reactive_Intermediate Labeled_Protein Covalently Labeled Protein (Pyrrole Adduct) Reactive_Intermediate->Labeled_Protein Paal-Knorr Reaction Protein Protein with accessible Lysine Lysine Lysine Residue (-NH2) Protein->Lysine Lysine->Labeled_Protein Nucleophilic Attack

Caption: Proposed mechanism of protein labeling via Paal-Knorr ligation.

Applications in Proteomics: From Target Identification to Drug Discovery

The ability to covalently label proteins with this compound derivatives opens up a wide range of applications in proteomics and drug discovery.

  • Target Identification: These probes can be used to identify the molecular targets of bioactive small molecules. In a competitive ABPP workflow, a compound of interest is incubated with a proteome, followed by the addition of a "clickable" pyrrole-based probe. Proteins that are bound by the test compound will show reduced labeling by the probe, allowing for their identification by mass spectrometry.[6][7][8]

  • Activity-Based Protein Profiling (ABPP): By designing probes that mimic the substrate or cofactor of a specific enzyme class, it is possible to profile the activity of these enzymes in complex biological samples. This approach provides a direct readout of enzyme function, which is often more informative than protein abundance measurements.

  • Druggable Hotspot Discovery: The covalent nature of the interaction allows for the identification of reactive lysine residues that can be targeted for drug development. This can reveal previously unknown allosteric sites or binding pockets on proteins of interest.[9]

  • Validation of Covalent Inhibitors: These probes can be used in competitive assays to confirm the target engagement and selectivity of novel covalent inhibitors.

The general workflow for a competitive ABPP experiment to identify the targets of a small molecule inhibitor is depicted below.

G cluster_workflow Competitive ABPP Workflow Start Start: Proteome Sample (e.g., Cell Lysate) Incubate_Inhibitor Incubate with Test Inhibitor Start->Incubate_Inhibitor Incubate_Probe Add 'Clickable' Pyrrole Probe Incubate_Inhibitor->Incubate_Probe Click_Chemistry Click Chemistry: Attach Reporter Tag (e.g., Biotin) Incubate_Probe->Click_Chemistry Enrichment Streptavidin Enrichment of Labeled Proteins Click_Chemistry->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Quantitative Proteomic Data Analysis LC_MS->Data_Analysis Target_ID Target Identification Data_Analysis->Target_ID

Caption: General workflow for competitive ABPP using a clickable pyrrole probe.

Detailed Protocols

Here, we provide detailed protocols for the synthesis of a clickable this compound derivative and its application in a competitive ABPP experiment for target identification.

Protocol 1: Synthesis of a Clickable this compound Probe

This protocol describes the synthesis of a terminal alkyne-functionalized derivative for subsequent use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[10]

Materials:

  • This compound

  • Propargylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in a minimal amount of anhydrous DCM dropwise to the solution.

    • Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

    • The formation of a white precipitate (dicyclohexylurea) will be observed.

  • Amide Coupling with Propargylamine:

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with a small amount of DCM.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the NHS-activated ester.

    • Dissolve the crude NHS ester in anhydrous DMF.

    • In a separate flask, dissolve propargylamine (1.2 equivalents) in anhydrous DMF.

    • Add the propargylamine solution dropwise to the NHS ester solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Purification of the Clickable Probe:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alkyne-functionalized 4-butyryl-1H-pyrrole-2-carboxamide probe.

    • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Competitive ABPP for Target Identification

This protocol outlines a general workflow for identifying the protein targets of a small molecule inhibitor using the synthesized clickable pyrrole probe.

Materials:

  • Cell lysate or tissue homogenate

  • Test inhibitor compound (dissolved in DMSO)

  • Clickable 4-butyryl-1H-pyrrole-2-carboxamide probe (from Protocol 1, dissolved in DMSO)

  • Azide-functionalized biotin reporter tag

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • LC-MS/MS compatible buffers and solvents

Procedure:

  • Proteome Treatment:

    • Aliquot the proteome sample (e.g., 1 mg of total protein in 1 mL of lysis buffer) into two tubes.

    • To one tube, add the test inhibitor to the desired final concentration. To the other tube (control), add an equivalent volume of DMSO.

    • Incubate both samples for 30 minutes at 37°C.

  • Probe Labeling:

    • Add the clickable pyrrole probe to both the inhibitor-treated and control samples to a final concentration of 10 µM.

    • Incubate for 1 hour at 37°C.

  • Click Chemistry Reaction:

    • To each sample, add the following "click" reagents in order: azide-biotin (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).

    • Vortex briefly and incubate for 1 hour at room temperature.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads (e.g., 50 µL of a 50% slurry) to each sample.

    • Incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers (e.g., PBS with 0.1% SDS, 6M urea, and PBS) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the washed beads in a buffer containing 6M urea.

    • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the urea concentration to less than 1M with a trypsin-compatible buffer (e.g., 50 mM ammonium bicarbonate).

    • Add sequencing grade trypsin and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Perform a database search to identify the peptides and proteins.

    • Quantify the relative abundance of each identified protein in the inhibitor-treated sample compared to the control sample.

    • Proteins that show a significant decrease in abundance in the inhibitor-treated sample are considered potential targets of the inhibitor.

Data Presentation and Interpretation

The quantitative data from the competitive ABPP experiment should be summarized in a table for clear comparison. The table should include the protein identifier, gene name, the ratio of protein abundance (inhibitor/control), and the statistical significance (e.g., p-value).

Table 1: Example Data Output from a Competitive ABPP Experiment

Protein IDGene NameAbundance Ratio (Inhibitor/Control)p-value
P04049ALDOA0.25< 0.01
Q06830HSPA50.98> 0.05
P62258ACTG11.02> 0.05
P12345Target X0.15< 0.001

Interpretation:

In this example, Aldolase A (ALDOA) and the hypothetical "Target X" show a significant decrease in abundance in the inhibitor-treated sample, indicating that they are potential targets of the test compound. In contrast, HSPA5 and ACTG1 show no significant change, suggesting they are not targeted. Further validation experiments, such as in vitro enzyme assays or western blotting, should be performed to confirm these findings.

Conclusion and Future Directions

The use of this compound derivatives as covalent probes represents a promising new avenue in chemical proteomics. The proposed Paal-Knorr ligation mechanism provides a rational basis for their application in targeting lysine residues within the proteome. The detailed protocols provided in this guide offer a starting point for researchers to synthesize and utilize these probes for target identification, activity-based profiling, and drug discovery.

Future work will focus on expanding the library of these pyrrole-based probes with diverse recognition elements to target a wider range of proteins. Furthermore, the development of photoactivatable versions of these probes could provide enhanced spatiotemporal control over protein labeling. The continued development and application of these novel chemical tools will undoubtedly contribute to a deeper understanding of the proteome and accelerate the discovery of new therapeutics.

References

  • Abbasov, M. E., et al. (2021). Chemoproteomics-Enabled Covalent Ligand Screening Reveals a Thioredoxin-Caspase 3 Interaction Disruptor That Impairs Breast Cancer Pathogenicity. Cell Chemical Biology, 28(5), 686-698.e10.
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  • Cuesta, A. A., & Taunton, J. (2019). Lysine-Targeted Inhibitors and Chemoproteomic Probes. Annual Review of Biochemistry, 88, 29-54.
  • Cuesta, A. A. (2018). Development of lysine-reactive covalent inhibitors and chemoproteomic probes. UC San Francisco. Retrieved from [Link]

  • G-Biosciences. (2019). Click chemistry and its application to proteomics. Retrieved from [Link]

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  • MacKerell, A. D., et al. (2021).
  • Domainex. (n.d.). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Retrieved from [Link]

  • Walkinshaw, M. D., et al. (n.d.). Basic workflow of target identification.
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  • Ovaa, H., & Verhelst, S. H. L. (2010). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. Proteomics, 10(12), 2389-2403.
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  • Ismail, M. A., et al. (2020). Integrating chemoproteomic profiling into the drug-development pipeline to facilitate the process.
  • Biotyper. (n.d.). New Trends in Target Validation: Competitive ABPP Analysis. Retrieved from [Link]

  • Boutureira, O., & Bernardes, G. J. L. (2022). Synthesis and Application of a Clickable Epoxomicin-Based Probe for Proteasome Activity Analysis. Current Protocols, 2(7), e491.
  • Rothweiler, E. M., & Huber, K. V. M. (2023). Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Methods in Molecular Biology, 2706, 191-200.
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Application Note & Protocols: Enhanced Detection of 4-butyryl-1H-pyrrole-2-carboxylic acid via Chemical Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides detailed protocols for the chemical derivatization of 4-butyryl-1H-pyrrole-2-carboxylic acid to enhance its detection in common analytical workflows. Direct analysis of this compound can be challenging due to its moderate polarity and lack of a strong native chromophore or fluorophore. By targeting its reactive carboxylic acid group, we can covalently attach molecular tags that significantly improve sensitivity and selectivity in High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection, as well as Liquid Chromatography-Mass Spectrometry (LC-MS). We present three field-proven protocols: UV-enhancement via phenacyl ester formation, high-sensitivity fluorescence detection using a coumarin-based reagent, and improved LC-MS ionization efficiency through amidation. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower researchers to adapt these methods to their specific analytical needs.

Introduction: The Rationale for Derivatization

This compound is a molecule of interest in various fields, from materials science to drug development. However, its molecular structure presents a common analytical challenge: the absence of features that would allow for sensitive detection. The pyrrole ring and butyryl group offer limited UV absorbance, and the molecule is not naturally fluorescent. While LC-MS can be used, the carboxylic acid group typically ionizes best in negative mode electrospray ionization (ESI), which can be prone to higher background noise and ion suppression compared to positive mode.

Chemical derivatization overcomes these limitations by modifying the analyte's structure to introduce desirable properties.[1] The primary target for this modification is the carboxylic acid (-COOH) functional group, which can be readily converted into an ester or an amide. This guide details three distinct strategies, each tailored for a specific detection method.

Foundational Principle: Activation of the Carboxylic Acid

The direct conversion of a carboxylic acid to an ester or amide is often inefficient. The key to successful derivatization lies in "activating" the carboxyl group to make it a better electrophile. This is typically achieved in one of two ways:

  • Deprotonation and Nucleophilic Substitution: The carboxylic acid is deprotonated with a mild base to form a carboxylate anion. This anion then acts as a nucleophile, attacking an electrophilic derivatizing reagent (e.g., an alkyl halide).[2] Catalysts like crown ethers are often used to improve the solubility and reactivity of the carboxylate salt in organic solvents.[3][4]

  • Use of Coupling Reagents: Reagents like carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU) react with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea.[5][6][7] This intermediate is an excellent leaving group, which is readily displaced by a nucleophile (an amine or alcohol), to form the stable amide or ester derivative.[8]

The choice of activation strategy depends on the specific derivatization reagent and the sample matrix. The protocols below exemplify both approaches.

Protocol I: Enhanced UV Detection via Derivatization with 2,4'-Dibromoacetophenone

This protocol attaches a bromophenacyl group, a strong chromophore, to the analyte, significantly increasing its molar absorptivity for sensitive UV detection around 254-260 nm.[2]

Scientific Principle

The reaction proceeds via an SN2 mechanism where the carboxylate anion of the analyte attacks the electrophilic methylene carbon of 2,4'-dibromoacetophenone, displacing the bromide ion. A crown ether, 18-crown-6, is used as a phase-transfer catalyst to complex the potassium cation, making the carboxylate anion more "naked" and nucleophilic in the aprotic solvent (acetonitrile).[2]

Materials and Reagents
  • This compound standard or sample extract

  • 2,4'-Dibromoacetophenone (DBAP)

  • 18-Crown-6

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), HPLC grade, anhydrous

  • Methanol (MeOH), HPLC grade

  • Deionized Water, 18 MΩ·cm

  • Formic Acid, LC-MS grade

Step-by-Step Protocol
  • Sample Preparation: Dissolve a known amount of the analyte standard or dried sample extract in 200 µL of acetonitrile.

  • Reagent Preparation:

    • DBAP solution: Prepare a 10 mg/mL solution of 2,4'-dibromoacetophenone in acetonitrile.

    • Catalyst solution: Prepare a 1 mg/mL solution of 18-crown-6 in acetonitrile.

  • Derivatization Reaction:

    • To the sample solution in a 1.5 mL autosampler vial, add 50 µL of the DBAP solution.

    • Add 20 µL of the 18-crown-6 solution.

    • Add approximately 2-5 mg of anhydrous potassium carbonate powder. The base should be in excess but does not need to be fully dissolved.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 60°C for 45 minutes.

  • Sample Workup:

    • Cool the vial to room temperature.

    • Quench the reaction by adding 730 µL of a 50:50 (v/v) Methanol:Water solution.

    • Vortex thoroughly. The addition of an aqueous solvent will precipitate the excess non-polar derivatizing reagent while keeping the more polar derivative in solution.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the K₂CO₃ and any precipitate.

    • Transfer the supernatant to a clean autosampler vial for HPLC-UV analysis.

HPLC-UV Conditions & Expected Results
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 40% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Expected Outcome: The derivatized product will be significantly more retained on the C18 column than the parent acid due to the addition of the hydrophobic bromophenacyl group. A sharp, strong peak should be observed at the new retention time, with sensitivity enhancements of 100-fold or more compared to direct injection of the underivatized acid.

UV_Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Analyte Analyte in ACN Mix Mix & Vortex Analyte->Mix Reagents DBAP + 18-Crown-6 + K₂CO₃ Reagents->Mix Heat Heat at 60°C for 45 min Mix->Heat Derivatization Quench Quench with MeOH/Water Heat->Quench Stop Reaction Centrifuge Centrifuge Quench->Centrifuge Analyze Inject Supernatant into HPLC-UV Centrifuge->Analyze

Workflow for UV detection enhancement.

Protocol II: High-Sensitivity Fluorescence Detection with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

This method offers exceptional sensitivity by tagging the analyte with a highly fluorescent coumarin moiety, making it ideal for trace-level quantification.[9][10][11]

Scientific Principle

Similar to the UV derivatization protocol, this is an SN2 reaction where the carboxylate anion of the analyte displaces the bromide from the benzylic position of Br-Mmc.[4] The use of a crown ether catalyst is again crucial for achieving high reaction yields in a short time frame. The resulting ester derivative is intensely fluorescent, allowing for detection at picomole or even femtomole levels.[11][12]

Materials and Reagents
  • This compound standard or sample extract

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

  • 18-Crown-6

  • Potassium Bicarbonate (KHCO₃), anhydrous

  • Acetone, HPLC grade, anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Deionized Water, 18 MΩ·cm

Step-by-Step Protocol
  • Sample Preparation: Dissolve the analyte standard or dried sample extract in 100 µL of acetone in a 1.5 mL autosampler vial. Acetone is often preferred for coumarin derivatizations.[3]

  • Reagent Preparation:

    • Br-Mmc solution: Prepare a 1 mg/mL solution of Br-Mmc in acetone. This solution is light-sensitive and should be stored in an amber vial.

    • Catalyst solution: Prepare a 1 mg/mL solution of 18-crown-6 in acetone.

  • Derivatization Reaction:

    • To the sample solution, add 50 µL of the Br-Mmc solution.

    • Add 20 µL of the 18-crown-6 solution.

    • Add approximately 2 mg of anhydrous potassium bicarbonate.

    • Cap the vial tightly, vortex for 30 seconds.

    • Heat the reaction mixture at 70°C for 30 minutes in a heating block. Protect from light.

  • Sample Workup:

    • Cool the vial to room temperature.

    • Evaporate the acetone solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of 80:20 (v/v) Acetonitrile:Water.

    • Vortex and filter through a 0.22 µm syringe filter into a clean autosampler vial for HPLC-FLD analysis.

HPLC-FLD Conditions & Expected Results
  • Column: C18 reverse-phase, 2.1 x 100 mm, 3.5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 12 minutes

  • Flow Rate: 0.3 mL/min

  • Fluorescence Detection: Excitation (λex) = 325 nm, Emission (λem) = 395 nm

  • Expected Outcome: A highly intense and sharp peak for the derivatized analyte will be observed. The sensitivity can be up to 1000-fold greater than UV detection, allowing for the analysis of trace amounts of the target compound. The Br-Mmc reagent itself is also fluorescent, so chromatographic separation is key to resolving the product peak from the excess reagent peak.

FLD_Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction (Light Protected) cluster_workup Workup & Analysis Analyte Analyte in Acetone Mix Mix & Vortex Analyte->Mix Reagents Br-Mmc + 18-Crown-6 + KHCO₃ Reagents->Mix Heat Heat at 70°C for 30 min Mix->Heat Fluorescent Tagging Evaporate Evaporate to Dryness Heat->Evaporate Reconstitute Reconstitute in ACN/H₂O Evaporate->Reconstitute Analyze Inject into HPLC-FLD Reconstitute->Analyze

Workflow for fluorescence detection enhancement.

Protocol III: Enhanced LC-MS/MS Detection via Amidation with 2-Picolylamine

This protocol improves LC-MS analysis by converting the carboxylic acid into an amide using 2-picolylamine (PA). This modification achieves two critical goals: it masks the acidic proton, improving reverse-phase retention, and it introduces a basic pyridine nitrogen, which is readily protonated for highly efficient positive mode ESI.[13][14]

Scientific Principle

This method relies on a coupling reaction. First, the carboxylic acid is activated using a combination of 2,2'-dipyridyl disulfide and triphenylphosphine.[13][15] This forms a reactive thioester intermediate. The nucleophilic primary amine of 2-picolylamine then attacks this intermediate, forming a stable amide bond and releasing 2-thiopyridone. The resulting PA-derivative is highly responsive in positive mode ESI-MS, often yielding a significant increase in signal intensity (9 to 158-fold reported for various acids).[13][14]

Materials and Reagents
  • This compound standard or sample extract

  • 2-Picolylamine (PA)

  • 2,2'-Dipyridyl disulfide (DPDS)

  • Triphenylphosphine (TPP)

  • Acetonitrile (ACN), HPLC grade

  • Pyridine, anhydrous

  • Deionized Water, 18 MΩ·cm

  • Formic Acid, LC-MS grade

Step-by-Step Protocol
  • Sample Preparation: Prepare a solution of the analyte in acetonitrile. For this reaction, it is critical that the sample is free of water. If necessary, evaporate the sample to dryness and reconstitute in anhydrous acetonitrile.

  • Reagent Preparation (prepare fresh):

    • Coupling Solution: In a single vial, dissolve DPDS (22 mg, 0.1 mmol) and TPP (26.2 mg, 0.1 mmol) in 1 mL of anhydrous acetonitrile.

    • Derivatizing Amine: Prepare a 10 mg/mL solution of 2-picolylamine in anhydrous acetonitrile.

  • Derivatization Reaction:

    • To 50 µL of the analyte solution in a vial, add 5 µL of anhydrous pyridine (acts as a catalyst).

    • Add 20 µL of the freshly prepared Coupling Solution (DPDS/TPP).

    • Add 20 µL of the 2-picolylamine solution.

    • Cap the vial, vortex, and let the reaction proceed at room temperature for 60 minutes.

  • Sample Workup:

    • No extensive workup is required. The reaction mixture can be directly diluted for analysis.

    • Add 405 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to the vial.

    • Vortex thoroughly and inject into the LC-MS/MS system.

LC-MS/MS Conditions & Expected Results
  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 8 minutes

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transition (SRM/MRM):

    • Precursor Ion (Q1): [M+H]⁺ of the derivatized analyte.

    • Product Ion (Q3): A characteristic fragment, often corresponding to the protonated 2-picolylamine moiety or a related fragment. This must be determined by infusing the derivatized standard.

  • Expected Outcome: The PA-derivatized analyte will show a strong signal in ESI+ mode. The increased signal-to-noise ratio and the ability to use positive mode ionization will lead to significantly lower limits of detection (LODs), often in the low femtomole range.[13][14]

LCMS_Derivatization_Workflow cluster_prep Preparation (Anhydrous) cluster_reaction Reaction cluster_workup Workup & Analysis Analyte Analyte in ACN Mix Combine all components Analyte->Mix Reagents Coupling Solution (DPDS/TPP) Reagents->Mix Amine 2-Picolylamine Amine->Mix Catalyst Pyridine Catalyst->Mix React Incubate at RT for 60 min Mix->React Amide Formation Dilute Dilute with Mobile Phase React->Dilute Analyze Inject into LC-MS/MS (ESI+) Dilute->Analyze

Workflow for LC-MS/MS detection enhancement.

Comparative Summary and Method Selection

Choosing the appropriate derivatization strategy depends on the available instrumentation, the required sensitivity, and the complexity of the sample matrix.

ParameterProtocol I (UV-Vis)Protocol II (Fluorescence)Protocol III (LC-MS/MS)
Primary Goal Good sensitivity, general accessUltra-high sensitivityHigh sensitivity & specificity
Instrumentation HPLC with UV/DAD DetectorHPLC with Fluorescence DetectorLC-MS/MS System
Relative Sensitivity +++++++++
Selectivity Moderate (Chromatographic)High (Fluorescence is selective)Very High (Mass-based)
Ease of Protocol Relatively simpleModerate (light sensitive, evap step)Moderate (requires fresh reagents)
Key Advantage Widely applicable, robustBest for trace quantificationConfirmatory, structural info
Potential Issue Lower sensitivity than othersReagent interference, quenchingMatrix effects, ion suppression

Conclusion

Chemical derivatization is a powerful and essential tool for overcoming the inherent analytical challenges associated with compounds like this compound. By converting the analyte's carboxylic acid group into a UV-active ester, a fluorescent ester, or a readily ionizable amide, researchers can unlock significant gains in sensitivity and selectivity. The protocols provided in this guide are robust, grounded in established chemical principles, and serve as a comprehensive starting point for developing validated analytical methods tailored to specific research and development needs.

References

  • Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193–204. [Link]

  • Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography A, 1217(52), 8311-8317. [Link]

  • Abu-Rabie, P., et al. (2011). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. Journal of Chromatographic Science, 49(7), 532-538. [Link]

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  • ResearchGate. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Request PDF. [Link]

  • Iwahashi, H., et al. (1998). Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chromatography. The Analyst, 123, 755-759. [Link]

  • ResearchGate. (2013). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Request PDF. [Link]

  • Knapp, D. R., & Krueger, S. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography A, 299(2), 365-376. [Link]

  • Eggink, M., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665-675. [Link]

  • LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • ResearchGate. (2018). Approaches to carboxylic acid activation and derivatization. [Link]

  • International Journal of Pharmaceutical Erudition. (2014). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link]

  • Zhang, D., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 221, 115060. [Link]

  • LibreTexts Chemistry. (2023). Derivatization. [Link]

  • Leah4sci. (2025). Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts. YouTube. [Link]

  • Dünges, W. (1977). Fluorescence labeling of organic acidic compounds with 4-bromomethyl-7-methoxycoumarin (Br-Mmc). Chromatographia, 10(8), 469-475. [Link]

  • ResearchGate. (2014). Reaction mechanism for the derivatization of carbonyl compounds, including CAs, to form 3-nitrophenylhydrazones, using EDC as a coupling reagent and pyridine as a catalyst. [Link]

  • Wolf, J. H., & Korf, J. (1992). 4-BROMOMETHYL-7-METHOXYCOUMARIN AND ANALOGS AS DERIVATIZATION AGENTS FOR HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY DETERMINATIONS - A REVIEW. Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 99-107. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Wolf, J. H., & Korf, J. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 99-107. [Link]

  • Maciuk, A., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80, 1745-1753. [Link]

  • Li, W., et al. (2014). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Letters, 16(16), 4244-4247. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(4), 133-143. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Eggink, M., et al. (2011). Derivatization of carboxylic acids with 4-APEBA for detection by positive-ion LC-ESI-MS(/MS) applied for the analysis of prostanoids and NSAID in urine. Journal of Chromatography B, 879(17-18), 1393-1401. [Link]

  • Reddit. (2023). Help needed with synthesis of 4-Bromoacetophenone. r/chemistry. [Link]

  • PubChem. (n.d.). 4-methyl-1H-pyrrole-2-carboxylic acid. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-butyryl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-butyryl-1H-pyrrole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven advice to help you navigate the common challenges of this synthesis, improve your reaction yields, and ensure the purity of your final product.

Synthesis Overview & Key Considerations

The synthesis of this compound is typically achieved through a two-step sequence starting from a suitable pyrrole-2-carboxylate ester. The overall strategy involves:

  • Friedel-Crafts Acylation: Introduction of the butyryl group at the C4 position of the pyrrole ring.

  • Saponification (Ester Hydrolysis): Conversion of the ester at the C2 position into the final carboxylic acid.

The high reactivity of the pyrrole ring towards electrophiles makes the Friedel-Crafts acylation step particularly sensitive to reaction conditions.[1][2] The electron-withdrawing ester group at the C2 position helps to moderate this reactivity and direct the incoming acyl group, but careful optimization is still paramount to prevent side reactions and polymerization.[3]

General Synthetic Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Saponification Start Methyl 1H-pyrrole-2-carboxylate Reagents1 Butyryl Chloride Lewis Acid (e.g., AlCl3, SnCl4) DCM or DCE Start->Reagents1 Intermediate Methyl 4-butyryl-1H-pyrrole-2-carboxylate Reagents1->Intermediate Reagents2 Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H2O, MeOH) Then Acid Workup (HCl) Intermediate->Reagents2 FinalProduct This compound Reagents2->FinalProduct

Caption: General two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

The most common and cost-effective starting material is an alkyl ester of 1H-pyrrole-2-carboxylic acid, such as methyl 1H-pyrrole-2-carboxylate or ethyl 1H-pyrrole-2-carboxylate. The ester group serves two critical functions: it acts as a protecting group for the carboxylic acid and as an electron-withdrawing group that deactivates the pyrrole ring, thereby preventing polymerization and helping to direct the acylation.

Q2: Which Lewis acid is best for the Friedel-Crafts acylation step?

There is no single "best" Lewis acid; the optimal choice depends on the specific substrate and reaction scale.

  • Strong Lewis Acids (e.g., AlCl₃): Often provide high conversion but increase the risk of polymerization and side reactions due to the high reactivity of pyrrole.[4][5] They should be used at low temperatures (-20 °C to 0 °C) and added portion-wise.

  • Milder Lewis Acids (e.g., SnCl₄, ZnCl₂, BF₃·OEt₂): These are generally preferred as they offer better control and selectivity, minimizing degradation of the starting material. While the reaction may require slightly longer times or gentle heating, the improvement in yield and purity often justifies this.

Q3: Can I use butyric anhydride instead of butyryl chloride?

Yes, butyric anhydride can be used and is sometimes preferred as it can lead to a cleaner reaction with fewer aggressive byproducts (acetic acid vs. HCl). However, the reaction may be slower and might require a slightly higher temperature or a stronger Lewis acid to proceed efficiently. Acylation with anhydrides can sometimes be performed without a catalyst at high temperatures, but this is not recommended for this substrate due to the risk of decomposition.[6][7]

Q4: What are the best conditions for the ester hydrolysis (saponification)?

Standard saponification conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous methanol or ethanol are effective. However, for substrates that may be sensitive to harsh conditions or prone to side reactions, using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture at room temperature is a much milder and often more effective alternative.

Q5: How should I monitor the progress of each reaction step?

  • Thin-Layer Chromatography (TLC): This is the most straightforward method. For the acylation step, you will monitor the disappearance of the starting pyrrole-2-carboxylate. For the hydrolysis, you will monitor the disappearance of the acylated ester intermediate. The final carboxylic acid product will typically have a lower Rf value than the ester and may streak on the TLC plate; using a mobile phase containing a small amount of acetic or formic acid can improve the spot shape.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides definitive confirmation of the masses of the starting material, intermediate, and product, offering a more precise way to track reaction conversion.

Troubleshooting Guide

Low yields and purification difficulties are common hurdles. This section addresses specific problems you may encounter.

Problem Area 1: Low Yield in Friedel-Crafts Acylation
SymptomPotential CauseSuggested Solution & Scientific Rationale
Dark, tarry reaction mixture; low yield of desired product. Pyrrole Polymerization: Pyrrole is highly susceptible to polymerization under strongly acidic conditions.[1][6] The Lewis acid, along with the HCl generated from acyl chlorides, creates a harsh environment.1. Lower the Temperature: Start the reaction at -20 °C or lower before slowly allowing it to warm. 2. Slow Reagent Addition: Add the Lewis acid portion-wise to a solution of the pyrrole and acylating agent to control the exotherm and local concentration of acid. 3. Use a Milder Lewis Acid: Switch from AlCl₃ to SnCl₄ or Zn(OTf)₂.[8] Milder acids are less likely to initiate polymerization.
Significant amount of unreacted starting material. Incomplete Reaction: The Lewis acid may be deactivated by moisture, or the reaction conditions (time, temperature) may be insufficient.1. Ensure Anhydrous Conditions: Dry all glassware, solvents, and reagents thoroughly. Moisture will quench the Lewis acid. 2. Increase Lewis Acid Stoichiometry: Increase the equivalents of the Lewis acid from 1.1 to 1.5 eq. 3. Increase Temperature/Time: After initial addition in the cold, allow the reaction to warm to room temperature or gently heat to 40-50 °C and monitor by TLC.
Multiple product spots on TLC; complex NMR spectrum. Poor Regioselectivity: While the C2-ester directs acylation, some substitution may occur at the C5 position, especially under aggressive conditions.1. Optimize Lewis Acid: Different Lewis acids can exhibit different regioselectivity. Screen milder options first. 2. Protect the Pyrrole Nitrogen: Using an N-sulfonyl protecting group (e.g., N-phenylsulfonyl) can strongly direct acylation to the C4 position, though this adds extra steps to the synthesis.[3]
Problem Area 2: Incomplete or Problematic Ester Hydrolysis
SymptomPotential CauseSuggested Solution & Scientific Rationale
Starting ester remains after prolonged reaction time. Steric Hindrance / Insufficiently Strong Conditions: The butyryl group at C4 may create some steric hindrance, making the ester less accessible to hydrolysis under mild conditions.[9]1. Increase Temperature: Reflux the reaction mixture. 2. Increase Base Concentration: Use a higher concentration of NaOH or KOH (e.g., 2-4 M). 3. Change Solvent System: Using a co-solvent like THF or dioxane can improve the solubility of the organic substrate in the aqueous base, accelerating the reaction.
Low yield of isolated product after acidification. Product Degradation or Solubility Issues: The final carboxylic acid product might be unstable to prolonged exposure to strong base at high temperatures. Alternatively, it may have some solubility in the acidic aqueous layer during workup.1. Use Milder Conditions: Employ LiOH in THF/H₂O at room temperature. This is often sufficient and minimizes degradation. 2. Careful Workup: After acidification, ensure the product has fully precipitated. If it remains in solution, extract thoroughly with an organic solvent like ethyl acetate or dichloromethane. Saturating the aqueous layer with NaCl can help "salt out" the product and improve extraction efficiency.

Detailed Experimental Protocols

Disclaimer: These are representative protocols and should be adapted and optimized based on your specific laboratory conditions and scale.

Protocol 1: Friedel-Crafts Acylation

Methyl 4-butyryl-1H-pyrrole-2-carboxylate

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add methyl 1H-pyrrole-2-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate).

  • Addition of Acylating Agent: Add butyryl chloride (1.1 eq).

  • Cooling: Cool the mixture to -10 °C using an ice-salt bath.

  • Lewis Acid Addition: Slowly add tin(IV) chloride (SnCl₄, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -5 °C.

  • Reaction: Stir the reaction mixture at -10 °C to 0 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker of crushed ice and water with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the product.

Protocol 2: Saponification

This compound

  • Setup: To a round-bottom flask, add the methyl 4-butyryl-1H-pyrrole-2-carboxylate (1.0 eq).

  • Dissolution: Dissolve the ester in a mixture of THF and water (e.g., 3:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Solvent Removal: Remove the THF under reduced pressure.

  • Aqueous Workup: Dilute the remaining aqueous solution with water and wash once with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water.

  • Drying: Dry the product under vacuum to a constant weight. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if necessary.

Mechanistic Visualization

Understanding the underlying mechanism is key to troubleshooting. The electron-withdrawing nature of the C2-ester group deactivates the adjacent C3 position and the C5 position towards electrophilic attack, making the C4 position the most favorable site for acylation.

G cluster_Mechanism Regioselectivity in Friedel-Crafts Acylation Pyrrole Pyrrole Ring (C2-Ester deactivates C3/C5) Attack Nucleophilic Attack from C4 position Pyrrole->Attack Electrophile Acylium Ion [R-C=O]+ Intermediate Sigma Complex (Cation stabilized by resonance) Attack->Intermediate Deprotonation Proton Loss (Restores Aromaticity) Intermediate->Deprotonation Product C4-Acylated Pyrrole Deprotonation->Product

Caption: Logic of C4-acylation on a C2-ester pyrrole.

References

  • Duncton, M. A. J. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health. [Link]

  • Carson, J. R. (1982). Preparation of pyrrole esters.
  • Syrris, P. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. [Link]

  • Pérez, M., et al. (2022). Reactivity toward the hydrolysis of methyl esters on pyrroloindoline-bearing intermediates. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • ACS Omega. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Publications. [Link]

  • YouTube. (2021). Reactions of Pyrrole. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry. [Link]

  • Scribd. (n.d.). Pyrrole. [Link]

  • Macmillan Group. (n.d.). The First Enantioselective Organocatalytic Friedel-Crafts Alkylation. [Link]

  • National Institutes of Health. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. [Link]

  • PubMed. (2002). An effective new synthesis of 4-aminopyrrole-2-carboxylates. [Link]

  • ResearchGate. (2008). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. [Link]

  • Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole. [Link]

  • LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

Sources

Technical Support Center: Optimizing the Purification of 4-butyryl-1H-pyrrole-2-carboxylic acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-butyryl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the purification of this valuable pyrrole derivative by silica gel column chromatography. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Understanding the Molecule: Key Challenges

Purifying this compound presents a unique set of challenges primarily due to its key functional groups: the carboxylic acid and the pyrrole ring.

  • Acidity and Peak Tailing: The carboxylic acid group is the primary source of difficulty. With a pKa similar to that of the parent compound, pyrrole-2-carboxylic acid (approximately 4.4), it can be deprotonated by the weakly acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This ionic interaction leads to a secondary retention mechanism, causing significant peak tailing, poor resolution, and sometimes irreversible adsorption of the compound to the column.[3]

  • Polarity and Solubility: The combination of the polar carboxylic acid and the somewhat polar pyrrole ring, along with the nonpolar butyryl chain, gives the molecule an intermediate polarity. This can make solvent system selection challenging.

  • Pyrrole Ring Interactions: The pyrrole NH group can also engage in hydrogen bonding with the silica surface, which can contribute to band broadening.[4]

Our strategy, therefore, must focus on mitigating the strong interaction between the analyte's carboxylic acid and the silica stationary phase.

Core Protocol: A Validated Starting Point

This protocol is designed as a robust starting point. Subsequent sections will detail how to troubleshoot and optimize this procedure.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Objective: To determine the optimal solvent system for separation.

  • Recommended Plates: Standard silica gel 60 F254 plates.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the dissolved mixture onto a TLC plate.

    • Develop the plate in a TLC chamber with the test solvent systems.

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

  • Goal: Identify a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.[4]

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v/v)ModifiersTarget RfObservations & Rationale
Hexane / Ethyl Acetate (1:1)+ 0.5-1% Acetic Acid0.2 - 0.4A standard system for moderately polar compounds. Acetic acid is crucial to suppress the ionization of the carboxylic acid.
Dichloromethane / Methanol (98:2)+ 0.5-1% Acetic Acid0.2 - 0.4A more polar system. Useful if the compound has low Rf in Hex/EtOAc. Acetic acid serves the same purpose.
Toluene / Ethyl Acetate (7:3)+ 0.5-1% Formic Acid0.2 - 0.4Toluene can offer different selectivity compared to hexane. Formic acid is a stronger acid and can be more effective in preventing tailing.[3]

2. Column Chromatography Protocol:

  • Stationary Phase: Standard flash silica gel (40-63 µm).

  • Mobile Phase: The optimized solvent system from TLC analysis, including the acidic modifier. Crucially, the modifier must be included in the column's mobile phase.

  • Column Packing: Slurry packing is strongly recommended to ensure a homogenous column bed and prevent cracking.

  • Sample Loading: Use a "dry loading" technique if the compound has poor solubility in the mobile phase. This involves adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin elution with the selected mobile phase. If separation is challenging, a shallow gradient (slowly increasing the proportion of the polar solvent) can be employed.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the purification of this compound.

Question 1: My compound is streaking badly on the TLC plate and/or tailing on the column. What is happening and how do I fix it?

Answer: This is the most common problem and is almost certainly caused by the interaction of your compound's carboxylic acid with the silica gel.[3][4] The anionic carboxylate form binds tightly to the polar silanol groups, leading to a "drag" effect.

  • Immediate Solution: Add an Acidic Modifier. The most effective solution is to add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to your eluent.[3]

    • Mechanism: The added acid protonates the surface of the silica gel, reducing the number of ionized silanol sites available for interaction. It also shifts the equilibrium of your compound towards its neutral, protonated form, which has a weaker interaction with the stationary phase. This results in a more uniform elution and sharper peaks.[3]

  • Advanced Solution: Switch Stationary Phase. If acid modifiers do not resolve the issue, consider using a different stationary phase.

    • Neutral or Basic Alumina: Alumina can be a good alternative for compounds that interact too strongly with acidic silica.[4]

    • Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography is an excellent option. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with 0.1% formic or trifluoroacetic acid.[5]

Question 2: My compound won't move off the baseline (Rf ≈ 0), even with a high concentration of ethyl acetate.

Answer: This indicates that your mobile phase is not polar enough to elute the compound.

  • Solution 1: Switch to a More Polar Solvent System. Transition from a hexane/ethyl acetate system to a dichloromethane/methanol system.[4] Methanol is a significantly more polar solvent and is very effective at eluting polar compounds from silica. Start with a low percentage of methanol (e.g., 1-2% in DCM) and gradually increase it. Remember to include your acidic modifier.

  • Solution 2: Check for Compound Instability. In some cases, highly functionalized pyrroles can be unstable on silica gel and may decompose upon loading.[6] To test for this, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears at the baseline and the original spot diminishes, your compound may be degrading. In this case, switching to a less acidic stationary phase like deactivated silica or alumina is recommended.

Question 3: I have poor separation between my product and a close-running impurity.

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Solution 1: Fine-Tune the Solvent System. Small changes can have a large impact on selectivity.

    • Change the Non-Polar Solvent: Replace hexane with toluene. The aromaticity of toluene can introduce different pi-pi interactions, potentially altering the relative retention of your components.

    • Use a Ternary System: Introduce a third solvent. For example, adding a small amount of methanol (1-5%) to a dichloromethane/hexane mixture can sometimes dramatically improve separation.

  • Solution 2: Use a Longer Column. Increasing the column length provides more theoretical plates, which enhances the separation of closely eluting compounds. This will, however, increase the run time and solvent consumption.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for developing and executing the purification protocol.

PurificationWorkflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Purification & Analysis TLC TLC Analysis (Hex/EtOAc + 1% AcOH) Rf_Check Is Rf between 0.2-0.4 and separation good? TLC->Rf_Check Adjust_Solvent Adjust Solvent System (e.g., switch to DCM/MeOH) Rf_Check->Adjust_Solvent No Pack_Column Slurry Pack Column with Acidified Mobile Phase Rf_Check->Pack_Column Yes Adjust_Solvent->TLC Load_Sample Load Sample (Dry or Wet Loading) Pack_Column->Load_Sample Run_Column Elute and Collect Fractions Load_Sample->Run_Column Analyze_Fractions Analyze Fractions by TLC Run_Column->Analyze_Fractions Combine_Pure Combine Pure Fractions & Evaporate Solvent Analyze_Fractions->Combine_Pure Final_Product Pure Product Combine_Pure->Final_Product

Caption: Workflow for purification of this compound.

Troubleshooting Logic Diagram

Use this decision tree to diagnose and solve common purification problems.

TroubleshootingTree Start Problem Observed Problem_Tailing Peak Tailing / Streaking? Start->Problem_Tailing Problem_Rf Rf ≈ 0? Start->Problem_Rf Problem_Separation Poor Separation? Start->Problem_Separation Sol_Add_Acid Add 0.5-1% Acetic or Formic Acid to Mobile Phase Problem_Tailing->Sol_Add_Acid Yes Sol_Increase_Polarity Increase Mobile Phase Polarity (e.g., add MeOH) Problem_Rf->Sol_Increase_Polarity Yes Sol_Change_Solvent Change Solvent Selectivity (e.g., Hexane -> Toluene) Problem_Separation->Sol_Change_Solvent Yes Sol_Longer_Column Use a Longer Column Sol_Change_Solvent->Sol_Longer_Column If still poor

Sources

assessing the stability of 4-butyryl-1H-pyrrole-2-carboxylic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 4-butyryl-1H-pyrrole-2-carboxylic Acid

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on assessing the stability of this compound under various pH conditions. Understanding the chemical stability profile is a critical step in the development of any pharmaceutical agent, directly impacting formulation design, storage conditions, and regulatory submissions.[1][2] This guide synthesizes established chemical principles with practical, field-proven methodologies to help you navigate the challenges you may encounter during your research.

The structure of this compound, featuring a pyrrole core, a carboxylic acid at the C2 position, and a butyryl group at the C4 position, presents a unique set of stability challenges. The pyrrole ring system is known to be susceptible to degradation under both acidic and alkaline conditions, while the carboxylic acid moiety introduces the potential for decarboxylation.[3][4][5] This guide will provide a framework for systematically evaluating these liabilities.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns are twofold, stemming from the inherent reactivity of its core structures:

  • Acid-Catalyzed Degradation: In acidic environments, pyrroles are susceptible to protonation, which can lead to polymerization, forming colored resinous materials.[5][6][7] Furthermore, pyrrole-2-carboxylic acids are known to undergo acid-catalyzed decarboxylation, where the carboxylic acid group is lost as CO2.[4][8][9]

  • Base-Catalyzed Degradation: Pyrrole derivatives are often extremely unstable in alkaline media.[3] Strong bases can deprotonate the pyrrole nitrogen, but more importantly, hydroxide ions can attack the pyrrole ring, potentially leading to ring-opening hydrolysis.[10]

Q2: Why is pH a critical factor for the stability of this molecule?

A2: pH is a master variable controlling the rates and mechanisms of degradation.[11] For this molecule, pH dictates:

  • Ionization State: The carboxylic acid group will be protonated at low pH and deprotonated (as a carboxylate) at higher pH. The pyrrole nitrogen is a very weak base (pKa of conjugate acid is ~ -3.8) and is not significantly protonated in typical aqueous media.[6] However, protonation at a ring carbon can occur in strong acid, initiating degradation.[12][13]

  • Catalysis: Both acid (H+) and base (OH-) can act as catalysts for degradation reactions like hydrolysis and decarboxylation.[2][11] The rates of these reactions are often directly dependent on the concentration of H+ or OH-.

Q3: What are the most likely degradation pathways for this compound?

A3: Based on its structure, the two most probable degradation pathways are:

  • Decarboxylation (Acidic Conditions): Loss of the C2-carboxylic acid group to form 4-butyryl-1H-pyrrole. This reaction is often accelerated at lower pH and higher temperatures.[4][8]

  • Hydrolysis (Alkaline Conditions): Cleavage of the pyrrole ring. Studies on related pyrrole structures have shown that the C1-N2 bond of the ring can be cleaved under the influence of hydroxide ions.[10]

A potential, though less specific, pathway is oxidation , as pyrrole rings can be sensitive to air and light, leading to discoloration and the formation of complex mixtures.[6][7][14]

Q4: What are the recommended storage conditions for this compound?

A4: For solid material, storage in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.[15] For solutions, buffered neutral conditions (pH ~7) are expected to provide the best stability.[3] Stock solutions should ideally be stored at low temperatures (-20°C or -80°C) for short periods.[16] Avoid preparing stock solutions in strong acidic or basic media for long-term storage.

Troubleshooting Guide

This section provides solutions to specific experimental issues you might face.

Q: My compound peak area is decreasing rapidly in my acidic HPLC mobile phase (e.g., pH 2.5 with 0.1% TFA or formic acid). What is happening and how can I fix it?

A: You are likely observing on-column or in-vial decarboxylation. Pyrrole-2-carboxylic acids are known to be labile in acidic solutions, even at room temperature.[4] The low pH of your mobile phase is catalyzing the loss of the carboxylic acid group.

Causality: The mechanism involves protonation of the pyrrole ring, which facilitates the elimination of carbon dioxide. The rate of this reaction increases significantly as the pH drops below 3.[4][9]

Troubleshooting Steps:

  • Confirm Decarboxylation: Look for the appearance of a new, likely more retained (less polar), peak in your chromatogram corresponding to the decarboxylated product (4-butyryl-1H-pyrrole). If you have a mass spectrometer, check for the corresponding mass (M-44 Da).

  • Adjust Mobile Phase pH: Increase the pH of your mobile phase to a less aggressive level, for example, pH 4-5 using an acetate or formate buffer, if your chromatography allows.

  • Minimize Sample Residence Time: Keep the sample in the autosampler for the shortest possible time. Use a cooled autosampler if available. Prepare samples immediately before analysis.

  • Change Acid Modifier: In some cases, a weaker acid like acetic acid may be less harsh than trifluoroacetic acid (TFA).

Q: I've dissolved my compound in a pH 10 buffer for a formulation study, and I'm seeing a rapid loss of the parent compound with no single major degradant peak. Why?

A: You are observing alkaline hydrolysis and likely ring cleavage. Pyrrole derivatives are notoriously unstable in alkaline conditions.[3] The reaction often doesn't produce a single, stable degradation product but can lead to a complex mixture of smaller, highly polar molecules as the ring opens, which may not be well-retained on a standard reversed-phase column.

Causality: The hydroxide ion (OH-) acts as a potent nucleophile, attacking the electron-deficient carbons of the pyrrole ring. This can lead to the cleavage of bonds within the ring, such as the C1-N2 imide bond, resulting in the formation of isonicotinic acid derivatives or other ring-opened products in related systems.[10]

Troubleshooting Steps:

  • Re-evaluate Formulation pH: The most straightforward solution is to determine if the formulation can be buffered at a lower pH where the compound is more stable (ideally closer to neutral).

  • Use a Different Analytical Column: If you must characterize the degradants, consider using a column designed for polar analytes (e.g., HILIC or a polar-embedded phase) to try and retain the degradation products.

  • Perform a Time-Course Study: Analyze samples at very short time points (e.g., 0, 5, 15, 30 minutes) after dissolution to capture the initial degradation profile before it becomes too complex.

Q: After stressing my compound in 1 M HCl at 60°C, the solution turned dark brown, and my chromatogram shows a "hump" of unresolved peaks. What are these?

A: This is a classic sign of acid-catalyzed polymerization. Pyrroles readily polymerize in the presence of strong mineral acids.[5][6][7]

Causality: The acid protonates the pyrrole ring, creating a reactive cationic species. This cation can then act as an electrophile and attack a neutral pyrrole molecule, initiating a chain reaction that forms a polypyrrolic polymer.[12] These polymers are often colored, have a wide range of molecular weights, and are chromatographically challenging to resolve.

Troubleshooting Steps:

  • Use Milder Stress Conditions: Forced degradation studies should aim for 5-20% degradation, not complete obliteration of the parent compound.[17] Reduce the acid concentration (e.g., to 0.1 M or 0.01 M HCl) and/or the temperature (e.g., room temperature or 40°C) to achieve the target degradation level.

  • Focus on Initial Degradants: The goal is to identify the primary, predictable degradation products like the decarboxylated species. The conditions that cause polymerization are generally too harsh and not indicative of what would occur under normal storage conditions.

  • Monitor via UV-Vis: The formation of color can be tracked using a UV-Vis spectrophotometer, which can provide additional data on the onset of polymerization.

Detailed Experimental Protocols

These protocols provide a validated starting point for your stability assessment.

Protocol 1: Forced Hydrolysis Study

This protocol is designed to assess the stability of this compound in aqueous solutions of different pH values, following the principles of ICH guidelines.[1][2]

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1.0 M and 0.1 M solutions

  • Sodium Hydroxide (NaOH), 1.0 M and 0.1 M solutions

  • Phosphate or Acetate buffer, pH 7.0

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • Thermostatic block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation (Target Concentration: ~50 µg/mL):

    • Acidic Stress: To a 10 mL volumetric flask, add 9.5 mL of 0.1 M HCl. Add 0.5 mL of the 1.0 mg/mL stock solution. Mix well.

    • Basic Stress: To a 10 mL volumetric flask, add 9.5 mL of 0.1 M NaOH. Add 0.5 mL of the 1.0 mg/mL stock solution. Mix well.

    • Neutral Stress: To a 10 mL volumetric flask, add 9.5 mL of pH 7.0 buffer. Add 0.5 mL of the 1.0 mg/mL stock solution. Mix well.

    • Control (Time Zero): Prepare a control sample by diluting 0.5 mL of the stock solution into a 10 mL flask using a 50:50 mixture of acetonitrile and water. Analyze immediately.

  • Stress Conditions:

    • Place the prepared acidic, basic, and neutral solutions in a water bath set to 60°C.

    • Protect samples from light to prevent photolytic degradation.

  • Time Points:

    • Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • For the basic solution, much faster time points may be needed (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Quenching & Analysis:

    • Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. For example, transfer 1.0 mL of the stressed sample to an HPLC vial and add 1.0 mL of 0.1 M NaOH (for the acid sample) or 0.1 M HCl (for the base sample). Dilute with mobile phase if necessary.

    • Analyze all samples by the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential primary degradants (decarboxylation product).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.05% Acetic Acid in Water (pH ~3.2)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 265 nm (or determined λmax)

  • Rationale: The C18 column provides good retention for the moderately polar parent and its likely less polar decarboxylated degradant. The gradient elution ensures that both early and late-eluting peaks are captured. Using dilute acetic acid provides a mildly acidic pH to ensure good peak shape for the carboxylic acid without causing significant on-column degradation.

Data Visualization and Interpretation

Expected Degradation Profile

The following table summarizes the expected stability profile based on the known chemistry of pyrrole-2-carboxylic acids. Actual results must be determined experimentally.

ConditionTemperatureExpected Primary Degradation PathwayExpected % Degradation (8 hours)
0.1 M HCl60°CDecarboxylation15 - 30%
pH 7.0 Buffer60°CMinimal Degradation< 2%
0.1 M NaOH25°CRing Hydrolysis> 50% (within 1 hour)
Experimental and Troubleshooting Workflow

This diagram outlines the logical flow for conducting and troubleshooting pH stability studies.

Stability_Workflow cluster_prep Preparation & Initial Analysis cluster_stress Forced Degradation cluster_analysis Analysis & Troubleshooting Start Prepare Compound in Acid, Neutral, Base T0_Analysis Analyze Time-Zero (T0) Sample via HPLC Start->T0_Analysis Stress Incubate at Defined Temperature (e.g., 60°C) T0_Analysis->Stress Sampling Sample at Time Points (e.g., 2, 4, 8, 24h) Stress->Sampling Analyze_TP Analyze Time Point Samples via HPLC Sampling->Analyze_TP Assess_Deg Assess Degradation (5-20% Target) Analyze_TP->Assess_Deg Too_High >20% Degradation? (Polymerization/Rapid Loss) Assess_Deg->Too_High Yes Too_Low <5% Degradation? Assess_Deg->Too_Low No Too_High->Stress Yes Decrease_Stress Decrease Stress: - Lower Temperature - Lower [Acid/Base] Too_High->Decrease_Stress Yes Too_Low->Stress Yes Good Degradation is 5-20% Proceed with Characterization Too_Low->Good No Increase_Stress Increase Stress: - Higher Temperature - Higher [Acid/Base] Too_Low->Increase_Stress Yes Increase_Stress->Stress Decrease_Stress->Stress

Caption: Workflow for pH-dependent forced degradation studies.

Potential Degradation Pathways

This diagram illustrates the primary chemical transformations the compound may undergo.

Degradation_Pathways cluster_acid Acidic Conditions (H+) cluster_base Alkaline Conditions (OH-) Parent 4-butyryl-1H-pyrrole- 2-carboxylic acid Decarboxylation Decarboxylation Parent->Decarboxylation Low pH, Heat Polymerization Polymerization Parent->Polymerization Strong Acid, Heat Hydrolysis Ring Hydrolysis Parent->Hydrolysis High pH Product_Decarb 4-butyryl-1H-pyrrole (+ CO2) Decarboxylation->Product_Decarb Product_Polymer Polypyrrole Resin Polymerization->Product_Polymer Product_Hydrolysis Ring-Opened Products (Complex Mixture) Hydrolysis->Product_Hydrolysis

Caption: Major degradation pathways under different pH conditions.

References

  • Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved January 18, 2026, from [Link]

  • Borisova, B., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. ResearchGate. [Link]

  • Muszalska, I. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233-8. [Link]

  • Quora. (2018). Why is the reaction of pyrrole difficult with acid?[Link]

  • StudySmarter. (2023). Pyrrole: Structure, Acidity & Synthesis. [Link]

  • Hassan, G. S., & Kluger, R. (1998). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Journal of the American Chemical Society, 120(39), 10134–10139. [Link]

  • Le-Dall, M. T., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Molecules, 27(10), 3169. [Link]

  • YouTube. (2020). Pyrrole: Acid/Base Reactions. [Link]

  • Kluger, R., & Chin, J. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-5. [Link]

  • Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182-5185. [Link]

  • Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. [Link]

  • AIP Publishing. (2023). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. [Link]

  • Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • ResearchGate. (n.d.). ¹H NMR analyses of the pH‐dependent stability profile. [Link]

  • Wang, Y., et al. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Computational and Theoretical Chemistry, 965(2-3), 299-306. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole?[Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. [Link]

  • YouTube. (2020). (L-458) Acid stability of 5-member Heterocycles. [Link]

  • Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles. [Link]

  • Organic Chemistry Portal. (2022). Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. [Link]

  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. [Link]

  • National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08). [Link]

Sources

common side products in the synthesis of 4-acyl-1H-pyrrole-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-acyl-1H-pyrrole-2-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. The information is presented in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My primary side product is the N-acylated pyrrole instead of the desired C-acylated product. How can I improve C-acylation selectivity?

A1: The competition between N-acylation and C-acylation is a common challenge in pyrrole chemistry. The pyrrole nitrogen is nucleophilic and can be readily acylated, especially under basic conditions.[1][2] To favor C-acylation, particularly at the 4-position, it is crucial to control the reaction conditions to promote electrophilic aromatic substitution on the pyrrole ring.

  • Strategy 1: Friedel-Crafts Acylation: This is the most common method for C-acylation. It involves using a Lewis acid to activate an acylating agent (e.g., acyl chloride or anhydride). The reaction is typically performed in a non-polar solvent at low temperatures to minimize side reactions.[1]

  • Strategy 2: N-Protection: Introducing an electron-withdrawing or sterically bulky protecting group on the pyrrole nitrogen can reduce its nucleophilicity and direct acylation to the carbon atoms.[2] However, this adds extra steps for protection and deprotection.

  • Strategy 3: Vilsmeier-Haack Reaction: For the introduction of a formyl group (a specific type of acyl group), the Vilsmeier-Haack reaction is a powerful tool. It uses a milder electrophile (the Vilsmeier reagent, formed from a substituted amide like DMF and phosphorus oxychloride), which can offer better regioselectivity.[3][4][5][6]

Q2: I am observing a mixture of 2-acyl and 4-acyl isomers. How can I increase the yield of the desired 4-acyl product?

A2: The electronic nature of the pyrrole ring generally favors electrophilic substitution at the C2 (α) position due to the greater resonance stabilization of the cationic intermediate.[2] Achieving C4 (β) acylation requires specific strategies:

  • Steric Hindrance: Placing a bulky protecting group on the nitrogen atom can sterically hinder the C2 and C5 positions, thereby directing the incoming electrophile to the C3 or C4 positions.[2]

  • Lewis Acid Choice: The strength of the Lewis acid in Friedel-Crafts reactions can influence the C2/C3(4) selectivity. Weaker Lewis acids may favor C2 acylation, while stronger ones can sometimes lead to the thermodynamically more stable C3/C4 isomer.[7]

  • Rearrangement Reactions: It is possible to form an N-acyl pyrrole and then induce a rearrangement, such as an anionic Fries rearrangement, to move the acyl group to a carbon position.[2][8][9]

Q3: My reaction is producing a dark, insoluble polymer. What is causing this and how can I prevent it?

A3: Pyrroles are notoriously prone to polymerization under strongly acidic conditions.[1] This is a significant side reaction in Friedel-Crafts acylations if not properly controlled.

  • Control of Acidity: Use the minimum effective amount of Lewis acid.

  • Low Temperatures: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to slow down the polymerization process.

  • Slow Addition: Add the Lewis acid and/or acylating agent slowly to the pyrrole solution to avoid localized high concentrations of acid.

Q4: I am experiencing decarboxylation of my pyrrole-2-carboxylic acid starting material or product. How can this be avoided?

A4: Pyrrole-2-carboxylic acids can undergo decarboxylation, especially under strongly acidic conditions and at elevated temperatures.[10][11][12]

  • Mild Reaction Conditions: Whenever possible, use milder reaction conditions. This includes using less aggressive Lewis acids and keeping the reaction temperature as low as feasible.

  • pH Control During Workup: During the aqueous workup, avoid strongly acidic conditions for prolonged periods. Neutralize the reaction mixture carefully.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of 4-acyl product, major isomer is 2-acyl Electronic preference for C2 acylation.1. Introduce a bulky N-protecting group to sterically hinder the C2 position. 2. Explore Vilsmeier-Haack conditions with sterically demanding formamides to favor β-formylation.[13]
Significant N-acylation Unprotected pyrrole nitrogen is highly nucleophilic.1. Use Friedel-Crafts conditions with a Lewis acid instead of basic conditions. 2. Protect the nitrogen with an electron-withdrawing group.
Formation of poly-acylated products The mono-acylated product can be more reactive than the starting pyrrole.1. Use stoichiometric amounts of the acylating agent (1.0-1.2 equivalents). 2. Employ shorter reaction times or milder acylating agents.
Product decomposition during purification The 4-acyl-1H-pyrrole-2-carboxylic acid may be unstable to heat or certain chromatographic conditions.1. Use purification techniques that avoid excessive heat, such as flash column chromatography at room temperature. 2. Consider converting the carboxylic acid to an ester for purification, followed by hydrolysis.
Incomplete reaction Insufficient activation of the acylating agent or low reactivity of the pyrrole substrate.1. Increase the amount of Lewis acid or use a stronger one. 2. If the pyrrole has strongly electron-withdrawing substituents, more forcing conditions (higher temperature, longer reaction time) may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of an N-Protected Pyrrole-2-carboxylic Acid Ester
  • To a solution of the N-protected pyrrole-2-carboxylic acid ester in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.

  • Slowly add the Lewis acid (e.g., AlCl₃, SnCl₄) portion-wise, maintaining the temperature at 0 °C.

  • Add the acylating agent (e.g., acyl chloride or anhydride) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding it to a mixture of ice and water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Vilsmeier-Haack Formylation for Preferential β-Formylation
  • In a two-necked flask under an inert atmosphere, add a sterically hindered formamide (e.g., N,N-diisopropylformamide) to a dry solvent like dichloroethane.[13]

  • Cool the solution to 0 °C and slowly add phosphorus oxychloride (POCl₃) dropwise.

  • Stir the mixture at room temperature for 30-60 minutes to pre-form the Vilsmeier reagent.

  • Add a solution of the N-substituted pyrrole-2-carboxylic acid ester in the same solvent to the Vilsmeier reagent.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.[13]

  • Cool the reaction to room temperature and carefully pour it into a cold, aqueous solution of sodium acetate or sodium carbonate.

  • Stir vigorously until the hydrolysis is complete.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography or recrystallization.

Reaction Mechanisms and Workflows

Mechanism: Competing N- vs. C-Acylation under Friedel-Crafts Conditions

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates Pyrrole Pyrrole Substrate N_Acyl N-Acylation Side-Product Pyrrole->N_Acyl Direct attack by pyrrole nitrogen Sigma_Complex Sigma Complex (Wheland Intermediate) Pyrrole->Sigma_Complex Electrophilic attack on pyrrole ring Acyl_X R-CO-X + Lewis Acid Acyl_X->N_Acyl Acyl_X->Sigma_Complex C_Acyl Desired C-Acylation Sigma_Complex->C_Acyl Deprotonation G Start Low Yield of 4-Acyl Product Check_Isomers Analyze crude product by NMR/LC-MS. What are the major components? Start->Check_Isomers Major_N_Acyl Major product is N-acylated. Check_Isomers->Major_N_Acyl N-Acyl Major_2_Acyl Major product is 2-acyl isomer. Check_Isomers->Major_2_Acyl 2-Acyl Polymer Significant polymerization observed. Check_Isomers->Polymer Polymer Decarboxylation Starting material/product decarboxylated. Check_Isomers->Decarboxylation Decarboxylation Sol_N_Acyl Switch to Friedel-Crafts conditions. Protect N-H if necessary. Major_N_Acyl->Sol_N_Acyl Sol_2_Acyl Increase steric bulk on N-protecting group. Use sterically demanding Vilsmeier reagent. Major_2_Acyl->Sol_2_Acyl Sol_Polymer Lower reaction temperature. Reduce amount of Lewis acid. Polymer->Sol_Polymer Sol_Decarboxylation Use milder acidic conditions. Ensure neutral/basic workup. Decarboxylation->Sol_Decarboxylation

Caption: Troubleshooting workflow for low product yield.

References

  • BenchChem. Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
  • BenchChem. Technical Support Center: Pyrrole Acylation.
  • Scribd. Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles.
  • Journal of the Chemical Society C: Organic (RSC Publishing). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.
  • Journal of the Chemical Society C: Organic (RSC Publishing). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. DOI:10.1039/J39700002563.
  • PMC - NIH. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates.
  • PubMed. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2...
  • Quora. Organic Chemistry: Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkylation reaction?
  • ResearchGate. Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid | Request PDF.
  • IJPCBS. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ResearchGate. Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation.
  • Thieme. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded.
  • ACS Publications. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst | Organic Letters.
  • Organic Chemistry Frontiers (RSC Publishing). chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.
  • University of Pennsylvania. chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.

Sources

Pyrrole Acylation Technical Support Center: A Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrole Acylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrrole chemistry. Pyrrole's electron-rich nature makes it highly susceptible to electrophilic substitution, yet this same reactivity can lead to a host of challenges, including low yields, polymerization, and lack of regioselectivity.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you minimize byproduct formation and optimize your acylation reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Problem 1: My reaction is yielding a dark, insoluble polymer instead of the desired acylated product.

Answer:

This is a frequent and frustrating issue, typically caused by the high reactivity of the pyrrole ring in the presence of strong acids.

  • Probable Cause: Overly Acidic Conditions. Strong Lewis acids (e.g., AlCl₃) or Brønsted acids can protonate the pyrrole ring, leading to acid-catalyzed polymerization.[2] The electron-rich pyrrole acts as a nucleophile, attacking a protonated pyrrole molecule and initiating a chain reaction.

  • Solution Strategy 1: Temperature and Addition Control. The rate of both the desired acylation and the undesired polymerization is highly temperature-dependent.

    • Action: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C).[3] Crucially, add the pyrrole substrate slowly to a pre-formed complex of the acylating agent and the Lewis acid.[3] This strategy keeps the concentration of free, unreacted pyrrole low at any given moment, disfavoring polymerization.

  • Solution Strategy 2: Use Milder Reaction Conditions. If polymerization persists, a stronger Lewis acid may not be necessary.

    • Action A (Milder Lewis Acids): Switch from AlCl₃ to a weaker Lewis acid such as ZnCl₂, SnCl₄, or BF₃·OEt₂.[4] These catalysts are often sufficient to activate the acylating agent without aggressively promoting polymerization.[4]

    • Action B (Vilsmeier-Haack Reaction): For formylation (introduction of a -CHO group), the Vilsmeier-Haack reaction is an exceptionally mild and effective alternative to Friedel-Crafts conditions.[5][6][7] It uses a pre-formed Vilsmeier reagent (e.g., from DMF and POCl₃), which is a much weaker electrophile than an acylium ion, thereby avoiding harsh acidity.[6]

Problem 2: My primary product is the N-acylated pyrrole, but I need the C-acylated isomer.

Answer:

This issue stems from the dual nucleophilicity of the pyrrole ring. The nitrogen lone pair can compete with the aromatic π-system for the electrophile.

  • Probable Cause: Reaction Conditions Favoring N-Attack. The N-H proton of pyrrole is moderately acidic (pKa ≈ 17.5).[8] Conditions that deprotonate the nitrogen to form the highly nucleophilic pyrrolide anion will strongly favor N-acylation.[3][8] This is common when strong bases like NaH or KH are used.[3]

  • Solution Strategy 1: Employ N-Protecting Groups. The most robust strategy to prevent N-acylation is to protect the nitrogen atom.

    • Action: Introduce an electron-withdrawing protecting group, such as tosyl (Ts), benzenesulfonyl (Bs), or a carbamate (e.g., Troc, Fmoc).[9][10][11][12] These groups serve two purposes: they eliminate the acidic N-H proton and decrease the nucleophilicity of the nitrogen, shutting down the N-acylation pathway.[9][11]

  • Solution Strategy 2: Use Lewis Acid Catalysis. Friedel-Crafts conditions inherently favor C-acylation.

    • Action: Ensure your reaction is run under Lewis acidic conditions (e.g., AlCl₃, TiCl₄) and strictly avoid strong bases.[9][13] The Lewis acid coordinates with the acylating agent, generating an electrophile that preferentially attacks the electron-rich carbon positions of the neutral pyrrole ring.

  • Solution Strategy 3: Anionic Fries Rearrangement. If N-acylation has already occurred, it is sometimes possible to rearrange the acyl group from the nitrogen to the C2 position.

    • Action: Treat the N-acylpyrrole with a suitable base, such as LiN(SiMe₃)₂, to induce a 1,2-rearrangement.[14] This "pyrrole dance" can be an effective, though less direct, route to the desired 2-acylpyrrole.[14]

Problem 3: My reaction produces a mixture of C2- and C3-acylated isomers.

Answer:

Controlling regioselectivity is a central challenge in pyrrole functionalization. While C2-acylation is electronically favored, the outcome can be influenced by several factors.[9]

  • Probable Cause A: Steric Hindrance. The C2 position is sterically more accessible than the C3 position. However, large substituents on the pyrrole nitrogen or the acylating agent can shift selectivity.

    • Solution: To favor C3-acylation, use a sterically demanding N-protecting group like triisopropylsilyl (TIPS).[13][15] The bulkiness of the TIPS group effectively blocks the C2 and C5 positions, directing the incoming electrophile to the C3 or C4 position.[15]

  • Probable Cause B: Lewis Acid Choice and Mechanism. The strength and nature of the Lewis acid can dramatically alter the C2:C3 ratio, particularly with N-sulfonylated pyrroles.

    • Solution: For N-sulfonyl pyrroles, a switch in Lewis acid can flip the regioselectivity. Using strong Lewis acids like AlCl₃ often favors the C3-isomer, potentially through a mechanism involving an organoaluminum intermediate.[4][9] Conversely, weaker Lewis acids like SnCl₄ or BF₃·OEt₂ tend to yield the C2-isomer as the major product.[4]

  • Probable Cause C: Solvent Effects. The polarity of the solvent can influence the reaction pathway and the stability of the intermediates, thereby affecting regioselectivity.[4]

    • Solution: Screen different solvents. For the acylation of N-p-toluenesulfonylpyrrole, switching from dichloromethane to chloroform has been shown to increase the proportion of the C2-isomer.[4]

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for pyrrole's high reactivity and tendency to polymerize?

A1: The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, creating a π-excessive ring. This makes the carbon atoms, particularly the C2 position, highly electron-rich and nucleophilic.[9] This high nucleophilicity is responsible for its rapid reaction with electrophiles. However, under strongly acidic conditions, the ring can be protonated, forming a reactive cation that is readily attacked by another neutral pyrrole molecule, initiating polymerization.[2]

Q2: When should I choose the Vilsmeier-Haack reaction over a standard Friedel-Crafts acylation?

A2: The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group (-CHO).[5][6] Its key advantage is its mildness.[7] The electrophile (the Vilsmeier reagent) is significantly less reactive than the acylium ions generated in Friedel-Crafts reactions.[6] This makes it ideal for substrates that are sensitive to strong acids and prone to decomposition or polymerization.[16] However, for introducing larger acyl groups (e.g., acetyl, benzoyl), the Vilsmeier reaction is generally less effective, and Friedel-Crafts conditions are necessary.[6]

Q3: How do N-protecting groups influence regioselectivity beyond simple sterics?

A3: While steric blocking is a primary function (e.g., TIPS group directing to C3), electron-withdrawing protecting groups like sulfonyls (e.g., tosyl) also significantly modulate the ring's electronics.[11] They decrease the overall reactivity of the pyrrole, making it less prone to polymerization.[11] Furthermore, as seen with N-tosylpyrrole, the protecting group can interact with the Lewis acid catalyst, leading to complex mechanistic pathways that favor C3-acylation with strong Lewis acids like AlCl₃.[4] In contrast, N-alkoxycarbonyl groups have been shown to favor C2-acylation, even under conditions where N-sulfonyl groups might lead to isomerization.[10][17]

Data Summary Tables

Table 1: Influence of Lewis Acid on Regioselectivity of N-p-Toluenesulfonylpyrrole Acylation

Lewis Acid Equivalents Solvent C3:C2 Isomer Ratio Reference
AlCl₃ 2.0 1,2-Dichloroethane >98 : <2 [4]
AlCl₃ 1.0 1,2-Dichloroethane 85 : 15 [4]
EtAlCl₂ 2.0 1,2-Dichloroethane 65 : 35 [4]
Et₂AlCl 2.0 1,2-Dichloroethane 40 : 60 [4]
BF₃·OEt₂ N/A N/A C2 is major product [4]
SnCl₄ N/A N/A C2 is major product [4]

Data compiled from studies on the acylation of N-p-toluenesulfonylpyrrole, highlighting the dramatic effect of Lewis acid choice on the product distribution.[4][9]

Table 2: Comparison of Acylation Methods for Unprotected Pyrrole

Method Acylating Agent Catalyst / Reagent Typical Position Key Feature
Friedel-Crafts Acyl Chloride / Anhydride Lewis Acid (e.g., AlCl₃, SnCl₄) C2 (major) General method for various acyl groups.[18]
Vilsmeier-Haack DMF / POCl₃ None C2 Mild, specific for formylation (-CHO).[5][19]
Houben-Hoesch Nitrile / HCl Lewis Acid C2 Uses nitriles as the acyl source.[8]

| N-Acylbenzotriazoles | RCO-Bt | TiCl₄ | C2 | Mild method, useful when acid chlorides are unstable.[15][20] |

Visualizing Reaction Control

Acylation_Strategy_Workflow start Start: Need to Acylate Pyrrole q1 Is the target an aldehyde (-CHO)? start->q1 vilsmeier Use Vilsmeier-Haack Reaction (DMF, POCl₃) q1->vilsmeier  Yes friedel_crafts Use Friedel-Crafts or related conditions q1->friedel_crafts No   end Obtain Acylated Pyrrole vilsmeier->end q2 Is C3-acylation the desired outcome? friedel_crafts->q2 c2_path Targeting C2-acylation q2->c2_path No   c3_path Use bulky N-protecting group (e.g., N-TIPS) q2->c3_path  Yes q3 Is polymerization or N-acylation an issue? c2_path->q3 c3_path->end mild_conditions Use mild Lewis Acid (SnCl₄, ZnCl₂) OR N-protecting group (Tosyl, Troc) q3->mild_conditions  Yes proceed Proceed with standard Friedel-Crafts conditions q3->proceed No   mild_conditions->end proceed->end

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack & Hydrolysis DMF DMF V_reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->V_reagent POCl3 POCl₃ POCl3->V_reagent Pyrrole Pyrrole Ring Intermediate Iminium Salt Intermediate Hydrolysis H₂O Workup Product 2-Formylpyrrole

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack C2-Formylation of Pyrrole

This protocol describes a standard procedure for the highly regioselective formylation of an unprotected pyrrole at the C2 position.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise to the stirred DMF over 30 minutes. The mixture may become thick and crystalline. Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Pyrrole Addition: Dilute the Vilsmeier reagent with an anhydrous solvent like 1,2-dichloroethane. Add a solution of pyrrole (1.0 equiv) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution or dilute NaOH.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield 2-formylpyrrole.

Protocol 2: Friedel-Crafts C3-Acylation of N-TIPS-Pyrrole

This protocol leverages a sterically bulky protecting group to direct acylation to the C3 position.

  • Apparatus Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve N-triisopropylsilyl (TIPS)-pyrrole (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Catalyst and Acylating Agent: Cool the solution to 0 °C. Add the acyl chloride (e.g., acetyl chloride, 1.2 equiv) to the solution.

  • Reaction Initiation: Add the Lewis acid (e.g., SnCl₄ or TiCl₄, 1.2 equiv) dropwise to the stirred solution at 0 °C. A color change is typically observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Quenching and Deprotection: Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃. Stir vigorously for 30 minutes. To remove the TIPS group, add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv) and stir at room temperature for 1-2 hours.

  • Extraction & Purification: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-acylpyrrole.[9]

References

  • Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(9), 2104-2112. Retrieved from [Link]

  • Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H. Y. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5720–5723. Retrieved from [Link]

  • Gonzalez, C., Greenhouse, R., Tallabs, R., & Muchowski, J. M. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 61(8), 1697-1702. Retrieved from [Link]

  • Donohoe, T. J., et al. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 12(3), 1133-1138. Retrieved from [Link]

  • Bull, J. A., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. Retrieved from [Link]

  • Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H. Y. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). The regioselective synthesis of aryl pyrroles. Chemical Society Reviews, 36(7), 1095-1108. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Bull, J. A., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrole Protection. Retrieved from [Link]

  • Feng, X., et al. (2016). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega, 1(1), 104-109. Retrieved from [Link]

  • Bull, J. A., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PubMed. Retrieved from [Link]

  • Feng, X., et al. (2016). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. National Institutes of Health. Retrieved from [Link]

  • Gaylord Chemical. (2019). DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Feng, X., et al. (2016). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole. Retrieved from [Link]

  • YouTube. (2020). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

how to improve the long-term stability of 4-butyryl-1H-pyrrole-2-carboxylic acid stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stabilizing 4-Butyryl-1H-pyrrole-2-carboxylic Acid Stock Solutions

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in maintaining the long-term stability of stock solutions. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting protocols to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Molecule's Stability Challenges

This compound is a heterocyclic compound featuring three key functional groups: a pyrrole ring, a carboxylic acid, and a ketone (butyryl group). Each of these contributes to its chemical reactivity and potential instability in solution.

  • Pyrrole Ring: The electron-rich pyrrole ring is susceptible to oxidation, especially when exposed to air and light. This can lead to color changes (e.g., from colorless to yellow or brown) and the formation of polymeric byproducts.[1]

  • Carboxylic Acid: The carboxylic acid group can undergo decarboxylation (loss of CO2), particularly in acidic conditions and at elevated temperatures.[2] This process is often irreversible and leads to a loss of compound potency.

  • Ketone Group: While generally stable, the butyryl group can be a site for certain chemical reactions, though it is less of a stability concern compared to the pyrrole ring and carboxylic acid.[3][4]

Understanding these potential degradation pathways is the first step in designing a robust storage and handling strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stock solution has changed color from clear to yellow/brown. What's happening and is it still usable?

A: A color change is a primary indicator of degradation, most likely due to the oxidation of the pyrrole ring.[1] When exposed to atmospheric oxygen, the electron-rich ring can form colored oligomers or polymers.

  • Causality: This process is often accelerated by exposure to light (photo-oxidation) and the presence of trace metal impurities, which can catalyze oxidation reactions.

  • Troubleshooting:

    • Verify Purity: Before use, we strongly recommend verifying the purity of the discolored solution using an analytical technique like RP-HPLC (see Protocol 1). A significant decrease in the main peak area and/or the appearance of new peaks confirms degradation.

    • Usability: If the purity has dropped significantly (e.g., >5-10%), it is advisable to discard the stock and prepare a fresh solution to ensure experimental accuracy and reproducibility.

    • Prevention: To prevent this, prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect from light.[5][6]

Q2: What is the optimal solvent for preparing a stable stock solution?

A: The choice of solvent is critical. A suitable solvent should not only fully dissolve the compound but also minimize degradation.

  • Recommendations:

    • Primary: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is often the preferred choice. It is a polar aprotic solvent that readily dissolves many organic molecules and is less reactive than protic solvents like alcohols.

    • Alternative: For applications where DMSO is not suitable, other aprotic solvents like Dimethylformamide (DMF) can be considered.

  • Causality: Protic solvents, such as methanol or ethanol, contain hydroxyl groups that can engage in hydrogen bonding and potentially facilitate degradation pathways like decarboxylation. Water, unless used for specific buffered solutions, should be avoided for long-term storage due to hydrolysis risks and its ability to dissolve oxygen.[6][7]

  • Best Practices: Always use anhydrous grade solvents to minimize water content. Store solvents under an inert atmosphere and use a fresh bottle if possible.

Q3: How does pH affect the stability of the stock solution?

A: The pH of the solution can significantly impact the stability of the carboxylic acid group.

  • Acidic Conditions (pH < 4): Low pH can accelerate the decarboxylation of pyrrole-2-carboxylic acid.[2] The protonated form of the carboxylic acid is more susceptible to losing CO2.

  • Basic Conditions (pH > 8): While deprotonating the carboxylic acid to its carboxylate form increases water solubility, highly alkaline conditions (pH > 10.5) can promote hydrolysis and cleavage of the pyrrole ring itself.[8][9]

  • Recommendation: For aqueous buffers, maintaining a near-neutral pH (e.g., pH 6-7.5) is generally the safest range to balance solubility and stability. However, for long-term storage, preparing the stock in an unbuffered aprotic solvent like DMSO is superior.

Q4: What are the ideal storage temperature and handling procedures?

A: Temperature is a critical factor in preventing degradation. Lower temperatures slow down the rates of all chemical reactions, including decomposition.

  • Optimal Storage Conditions:

    • Long-Term (> 1 month): Store aliquots at -80°C .[10][11][12]

    • Short-Term (< 1 month): Storage at -20°C is acceptable.[10][11]

  • Handling Best Practices:

    • Aliquoting: Prepare the stock solution and immediately divide it into small, single-use volumes in appropriate vials.[5][11] This avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

    • Inert Atmosphere: Before sealing and freezing, flush the headspace of each aliquot with an inert gas like argon or nitrogen.[6][13]

    • Vial Selection: Use glass vials with Teflon-lined screw caps to ensure a tight seal and prevent solvent evaporation and contamination.[14]

    • Thawing: When ready to use, warm an aliquot to room temperature before opening to prevent condensation of atmospheric water into the cold solution.[14]

Visualizing Degradation & Prevention

The following diagrams illustrate the key degradation pathways and the recommended workflow for preparing stable stock solutions.

cluster_degradation Potential Degradation Pathways Compound This compound Oxidation Oxidized Products (Colored Polymers) Compound->Oxidation O2, Light, Metal Ions Decarboxylation Decarboxylated Product (Loss of Potency) Compound->Decarboxylation H+, Heat

Caption: Key degradation pathways for the target compound.

start Start: Weigh Compound dissolve Dissolve in Anhydrous DMSO start->dissolve inert Purge with Inert Gas (Argon/Nitrogen) dissolve->inert aliquot Aliquot into Amber Vials with Teflon Caps inert->aliquot store Store at -80°C aliquot->store end Stable Stock Solution store->end

Caption: Recommended workflow for stable stock preparation.

Protocols for Stability Verification

To ensure the integrity of your stock solutions, periodic quality control is essential.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a self-validating system to check the purity of your stock solution over time.

Objective: To quantify the percentage of intact this compound and detect the presence of degradation products.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Stock solution to be tested

Methodology:

  • Sample Preparation: Dilute a small amount of your stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a final concentration of approximately 10-20 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: Set to a wavelength appropriate for pyrroles (e.g., 225-290 nm), which can be optimized by running a UV scan.[15]

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak area of the main compound and any impurity peaks.

    • Calculate purity as: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the % purity of an aged stock to a freshly prepared "T=0" standard. A significant decrease indicates degradation.

Table 1: Example Stability Data Under Different Storage Conditions

Storage ConditionPurity at T=0Purity at 3 MonthsPurity at 6 Months
-80°C, Argon, Amber Vial99.8%99.7%99.5%
-20°C, Argon, Amber Vial99.8%99.2%98.1%
-20°C, Air, Clear Vial99.7%91.5%82.3%
4°C, Air, Clear Vial99.7%75.4%<50%

References

  • What is the degradation mechanism of pyrrole? Chemistry Stack Exchange. [Link]

  • Preparation of Stock Solutions. Enfanos. [Link]

  • Best practice/procedure for storing organic solutions? Chromatography Forum. [Link]

  • Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. PubMed. [Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. [Link]

  • What to select for storing your compound: neat vs.in solution? ResearchGate. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

  • Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • Ketone | Definition, Properties, & Facts. Britannica. [Link]

  • Ketones | Research Starters. EBSCO. [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]

Sources

refining reaction parameters for the synthesis of 4-butyryl-1H-pyrrole-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and refinement of 4-butyryl-1H-pyrrole-2-carboxylic acid analogs. This guide is designed for researchers, medicinal chemists, and process development scientists navigating the complexities of this synthetic pathway. Here, we move beyond simple protocols to address the nuanced challenges of the reaction, offering troubleshooting advice and in-depth FAQs to ensure the successful and efficient synthesis of your target compounds. Our approach is grounded in established chemical principles and extensive laboratory experience.

Core Synthetic Strategy: An Overview

The synthesis of this compound analogs typically follows a two or three-step sequence involving the construction or acquisition of a pyrrole-2-carboxylate scaffold, followed by a regioselective Friedel-Crafts acylation, and concluding with ester hydrolysis if necessary. Each stage presents unique challenges that can impact yield, purity, and scalability.

G cluster_0 Phase 1: Scaffold Preparation cluster_1 Phase 2: C4-Functionalization cluster_2 Phase 3: Final Deprotection Start Pyrrole Precursors PaalKnorr Paal-Knorr Synthesis (or other methods) Start->PaalKnorr PyrroleEster Ethyl 1H-pyrrole-2-carboxylate PaalKnorr->PyrroleEster Acylation Friedel-Crafts Acylation (Butyryl Chloride, Lewis Acid) PyrroleEster->Acylation Key Regioselective Step AcylatedEster Ethyl 4-butyryl-1H-pyrrole-2-carboxylate Acylation->AcylatedEster Hydrolysis Saponification (e.g., KOH, EtOH/H2O) AcylatedEster->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: General workflow for synthesizing this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during synthesis in a direct question-and-answer format.

Question 1: My Friedel-Crafts acylation is resulting in a very low yield and a significant amount of black, insoluble polymer. What is happening and how can I fix it?

Answer: This is a classic issue when performing electrophilic substitutions on electron-rich heterocycles like pyrrole. The strong Lewis acids required for the Friedel-Crafts reaction can induce polymerization or degradation of the pyrrole ring.

  • Causality: Pyrroles are notoriously sensitive to strong acids.[1] The Lewis acid (e.g., AlCl₃) can coordinate to the ring, increasing its susceptibility to polymerization. Furthermore, high reaction temperatures exacerbate this degradation.

  • Solutions:

    • Lower the Temperature: Perform the reaction at 0 °C or even -78 °C before allowing it to slowly warm. This moderates the reaction rate and minimizes degradation pathways.

    • Use a Milder Lewis Acid: While AlCl₃ is common, it is often too harsh. Consider using tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂), which are weaker Lewis acids and can offer a better balance between reactivity and substrate stability.[2]

    • Inverse Addition: Add the pyrrole substrate slowly to a pre-complexed mixture of the Lewis acid and butyryl chloride. This ensures the pyrrole is immediately captured by the acylium ion and is never present in high concentration with excess Lewis acid.

    • N-Protection: Protecting the pyrrole nitrogen with an electron-withdrawing group like tosyl (Ts) or benzenesulfonyl can significantly reduce the ring's electron density, making it less prone to polymerization and often improving regioselectivity.[2] However, this adds extra steps for protection and deprotection.

Question 2: I am obtaining a mixture of 4-butyryl and 5-butyryl regioisomers. How can I improve the selectivity for the desired 4-isomer?

Answer: The regiochemical outcome of this reaction is a delicate balance of steric and electronic factors. The ester at the C2 position is an electron-withdrawing group, which deactivates the adjacent C3 and the N-H positions, directing electrophilic attack to the C4 and C5 positions.[3]

  • Causality: The preference for C4 versus C5 substitution can be influenced by the Lewis acid and the steric bulk of the reactants.[2] In many cases, C5 is electronically favored, but C4 can be sterically more accessible, especially with a bulky N-substituent.

  • Strategic Adjustments:

    • Choice of Lewis Acid: The strength and size of the Lewis acid can alter the isomer ratio. Weaker Lewis acids like SnCl₄ sometimes favor C5 acylation, whereas stronger, bulkier complexes formed with AlCl₃ might shift selectivity.[2] A systematic screen is often necessary.

    • N-Triisopropylsilyl (TIPS) Protection: Introducing a bulky TIPS group on the nitrogen sterically hinders the C5 position, strongly directing acylation to the C4 position. This is a well-established strategy for achieving high 3- (or in this case, 4-) selectivity in pyrrole substitutions. The TIPS group is easily removed with fluoride sources (e.g., TBAF) or mild acid.

    • Solvent Effects: The choice of solvent can influence the reactivity of the electrophile. Less polar solvents like dichloromethane or 1,2-dichloroethane are standard. Changing the solvent can sometimes subtly alter the product distribution.

Question 3: The final saponification of my ethyl 4-butyryl-1H-pyrrole-2-carboxylate is incomplete, even after prolonged heating. How can I drive this hydrolysis to completion?

Answer: The ester at the C2 position of a pyrrole can be surprisingly resistant to hydrolysis. This is due to its "doubly-vinylogus carbamate" character, where the nitrogen lone pair delocalizes into the ring and reduces the electrophilicity of the ester carbonyl.[4]

  • Causality: The electron-donating nature of the pyrrole ring reduces the partial positive charge on the ester's carbonyl carbon, making it less susceptible to nucleophilic attack by hydroxide.

  • Enhanced Hydrolysis Protocols:

    • Increase Temperature & Co-solvent: Switch to a higher boiling point solvent mixture. A common effective system is a 1:1 mixture of ethanol and water or using ethylene glycol, allowing the reaction to be heated to reflux at temperatures >100 °C.

    • Use Potassium Hydroxide: KOH is often more effective than NaOH for stubborn ester hydrolyses due to its greater solubility in organic/aqueous mixtures. Use a significant excess (3-5 equivalents).

    • Phase-Transfer Catalysis: If solubility is an issue, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of hydroxide ions into the organic phase, accelerating the reaction.

    • Microwave Irradiation: For very resistant esters, microwave-assisted saponification can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent mixture.

Frequently Asked Questions (FAQs)

Q1: Is it better to start with ethyl 1H-pyrrole-2-carboxylate or 1H-pyrrole-2-carboxylic acid for the acylation step?

A1: It is highly recommended to start with the ethyl ester . The free carboxylic acid group can complicate the Friedel-Crafts reaction in several ways: it can react with the Lewis acid, requiring additional equivalents and potentially forming mixed anhydrides, and its strong deactivating effect can make the acylation even more difficult.[5] The ester serves as a protecting group for the acid and a reliable directing group for the acylation.

Q2: What is the optimal stoichiometry for the Lewis acid and butyryl chloride in the Friedel-Crafts reaction?

A2: A slight excess of both reagents is typically used. A good starting point is 1.1 to 1.3 equivalents of butyryl chloride and 1.2 to 1.5 equivalents of the Lewis acid relative to the pyrrole substrate. This ensures the complete formation of the acylium ion electrophile and drives the reaction to completion. Using a large excess of the Lewis acid should be avoided as it increases the risk of product degradation and complicates the aqueous workup.

Q3: What is the best method for purifying the final this compound?

A3: Purification often involves a multi-step approach.

  • Aqueous Workup: After hydrolysis, the reaction mixture is typically basic. Carefully acidify with cold, dilute HCl (e.g., 2M) to a pH of ~3-4. The carboxylic acid product will often precipitate out of the solution.

  • Filtration/Extraction: If a clean solid precipitates, it can be collected by vacuum filtration and washed with cold water.[6] If it oils out or precipitation is incomplete, extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate.

  • Recrystallization: The crude solid is often best purified by recrystallization. A solvent system like ethanol/water or ethyl acetate/hexanes is a good starting point to obtain a pure, crystalline product.

  • Chromatography: If recrystallization fails to remove persistent impurities (like the regioisomer), column chromatography on silica gel may be necessary. However, running carboxylic acids on silica can be problematic (streaking). It is often better to perform chromatography on the ester intermediate before the final hydrolysis step.

Key Experimental Protocols & Data

Protocol 1: Friedel-Crafts Acylation of Ethyl 1H-pyrrole-2-carboxylate
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL per 1 g of substrate).

  • Cool the flask to 0 °C in an ice bath.

  • Add aluminum chloride (AlCl₃, 1.3 eq.) portion-wise, allowing it to suspend in the DCM.

  • Add butyryl chloride (1.2 eq.) dropwise to the suspension. Stir the mixture for 15 minutes at 0 °C to allow for pre-complexation.

  • Dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and water.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 4-butyryl-1H-pyrrole-2-carboxylate. Purify by column chromatography or recrystallization.

Table 1: Influence of Lewis Acid on Regioselectivity
Lewis AcidEquivalentsTemperature (°C)Typical 4-isomer : 5-isomer RatioRelative Reactivity
AlCl₃1.30~2:1 to 4:1High
SnCl₄1.30 to 25~1:1 to 1:2Moderate
EtAlCl₂1.5-20 to 0Can improve 4-selectivityModerate-High
ZnCl₂2.025 to 50Low conversion, variableLow

Note: Ratios are illustrative and highly dependent on the specific analog and reaction conditions. Data synthesized from principles discussed in cited literature.[2]

Troubleshooting Acylation Yield: A Flowchart

G start Low Yield in Acylation Step check_temp Was the reaction run at ≤ 0°C? start->check_temp check_reagents Are reagents anhydrous and high purity? check_temp->check_reagents Yes sol_temp Action: Lower temperature to -20°C or below. Rationale: Minimizes pyrrole decomposition. check_temp->sol_temp No check_stoich Was stoichiometry correct? (1.2-1.5 eq. Lewis Acid) check_reagents->check_stoich Yes sol_reagents Action: Use freshly opened/distilled reagents and anhydrous solvents. Rationale: Moisture quenches Lewis acid. check_reagents->sol_reagents No sol_stoich Action: Re-verify calculations and stoichiometry. Rationale: Insufficient Lewis Acid leads to incomplete reaction. check_stoich->sol_stoich No sol_lewis Action: Switch to a milder Lewis Acid (e.g., SnCl₄). Rationale: AlCl₃ may be too harsh, causing polymerization. check_stoich->sol_lewis Yes

Caption: Decision-making workflow for troubleshooting low acylation yields.

References

  • BIOSYNCE. What are the challenges in the synthesis and application of pyrrole?. BIOSYNCE Blog, 2025. Available at: [Link]

  • Lautenschlager, H., & Parg, A. (1996). U.S. Patent No. 5,502,213. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, L., et al. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters. Available at: [Link]

  • Zhang, Y., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem. Available at: [Link]

  • Lautenschlager, H., & Parg, A. (1994). EP Patent No. 0608688A1. European Patent Office.
  • Grogan, G., & Turner, N. J. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5563. Available at: [Link]

  • Lindsey, J. S., & Woodford, J. N. (2001). WO Patent No. 2001028997A2. World Intellectual Property Organization.
  • Zhang, Z., et al. (2022). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. Industrial & Engineering Chemistry Research, 61(3), 1530-1539. Available at: [Link]

  • Cosford, N. D. P., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5250-5253. Available at: [Link]

  • Request PDF. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. Available at: [Link]

  • Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris Application Note. Available at: [Link]

  • Quora. Organic Chemistry: Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkylation reaction?. Quora, 2016. Available at: [Link]

  • Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 17(40), 9029-9033. Available at: [Link]

  • Bray, B. L., et al. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules, 13(10), 2379-2388. Available at: [Link]

  • Reddit. Organic Chemistry 2 Exam synthesis question had me stumped. Reddit, 2014. Available at: [Link]

  • Cooper, G., & Jones, R. A. (1971). Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Canadian Journal of Chemistry, 49(22), 3665-3670. Available at: [Link]

  • The Organic Chemistry Tutor. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube, 2017. Available at: [Link]

  • ResearchGate. 58 questions with answers in PYRROLES. Science topic. Available at: [Link]

  • Shabalin, D. A., Schmidt, E. Y., & Trofimov, B. A. (2018). ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. Chemistry of Heterocyclic Compounds, 54(1), 54-69. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • El-Naggar, M., et al. (2024). Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. Scientific Reports, 14(1), 1-17. Available at: [Link]

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Validation & Comparative

Validating the Biological Activity of 4-butyryl-1H-pyrrole-2-carboxylic acid in Orthogonal Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a promising chemical entity to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides an in-depth technical comparison of orthogonal assays for validating the biological activity of the novel compound, 4-butyryl-1H-pyrrole-2-carboxylic acid. While the specific biological targets of this molecule are still under investigation, its structural resemblance to known modulators of 2-oxoglutarate-dependent dioxygenases, such as the prolyl hydroxylase domain (PHD) enzymes, provides a rational starting point for our validation strategy.

This guide will therefore proceed under the working hypothesis that this compound is a potential inhibitor of PHD enzymes. This family of enzymes plays a crucial role in cellular oxygen sensing by regulating the stability of Hypoxia-Inducible Factor-alpha (HIF-α).[1][2][3] Inhibition of PHDs leads to the stabilization of HIF-α, which then translocates to the nucleus and activates the transcription of a host of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[2][3]

To robustly validate this hypothesized activity, it is imperative to employ orthogonal assays—distinct methods that measure different aspects of the same biological pathway. This approach minimizes the risk of artifacts and off-target effects, thereby increasing confidence in the compound's mechanism of action. Here, we will compare a direct, enzyme-based assay with a cell-based functional assay.

Orthogonal Assay Strategy for PHD Inhibition

Our strategy involves a two-pronged approach to validate the hypothesized activity of this compound as a PHD inhibitor. First, we will assess its direct interaction with the purified PHD2 enzyme. Second, we will measure the downstream cellular consequence of PHD inhibition, namely the stabilization of HIF-1α in a relevant cell line.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Compound This compound PHD2_Enzyme Purified PHD2 Enzyme Compound->PHD2_Enzyme Direct Interaction Cell_Line Human Cell Line (e.g., Hep3B) Compound->Cell_Line Cellular Treatment Biochemical_Assay Biochemical IC50 Assay PHD2_Enzyme->Biochemical_Assay Measures direct inhibition Western_Blot Western Blot Analysis Biochemical_Assay->Western_Blot Orthogonal Confirmation HIF_Stabilization HIF-1α Stabilization Cell_Line->HIF_Stabilization Functional Consequence HIF_Stabilization->Western_Blot Measures downstream effect

Caption: Orthogonal assay workflow for validating a putative PHD inhibitor.

Assay 1: Direct Enzyme Inhibition - PHD2 Biochemical Assay

The initial step in validating our hypothesis is to determine if this compound directly inhibits the catalytic activity of a PHD isoform, typically PHD2, which is a key regulator of HIF-1α.[4] A common and robust method for this is an in vitro biochemical assay that measures the hydroxylation of a HIF-1α peptide substrate.

Causality behind Experimental Choices:

  • Direct Measurement: This assay directly interrogates the interaction between the compound and its putative target enzyme, independent of cellular uptake, metabolism, or off-target effects.

  • Quantitative Potency: It allows for the determination of a half-maximal inhibitory concentration (IC50), providing a quantitative measure of the compound's potency.

  • High-Throughput Adaptability: Many formats, such as those based on fluorescence or luminescence, can be adapted for high-throughput screening of multiple compounds or concentrations.[1]

Detailed Protocol: PHD2 Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available kits and common literature procedures.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer containing co-factors essential for PHD2 activity (e.g., Fe(II), 2-oxoglutarate, and ascorbate).

    • Reconstitute recombinant human PHD2 enzyme and the HIF-1α peptide substrate according to the supplier's instructions.

    • Prepare a detection solution containing an antibody specific for the hydroxylated HIF-1α peptide and a secondary antibody conjugated to a luciferase.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the reaction buffer.

    • Perform a serial dilution of the this compound stock solution to create a dose-response curve. Include a positive control (a known PHD inhibitor like Roxadustat) and a negative control (vehicle, e.g., DMSO).[5]

    • Add the PHD2 enzyme to all wells except the "no enzyme" control.

    • Initiate the enzymatic reaction by adding the HIF-1α peptide substrate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution that chelates iron (e.g., EDTA).

    • Add the detection reagents and incubate to allow for antibody binding.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to PHD2 activity.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Assay 2: Cellular Target Engagement - HIF-1α Stabilization Assay

While a biochemical assay confirms direct enzyme inhibition, it does not guarantee that the compound will be effective in a cellular context. The compound must be able to penetrate the cell membrane and inhibit the target in the complex intracellular environment. Therefore, an orthogonal cell-based assay is crucial to measure the downstream functional consequence of PHD inhibition – the stabilization of HIF-1α.[1]

Causality behind Experimental Choices:

  • Physiological Relevance: This assay confirms that the compound is cell-permeable and active within a living system.

  • Mechanism Confirmation: Observing HIF-1α accumulation provides strong evidence that the compound's cellular activity is mediated through the inhibition of its degradation pathway, which is controlled by PHDs.

  • Dose-Response in a Cellular System: It allows for the determination of the half-maximal effective concentration (EC50) for a cellular response, which can be compared to the biochemical IC50.

Detailed Protocol: Western Blot for HIF-1α Stabilization
  • Cell Culture and Treatment:

    • Culture a suitable human cell line (e.g., Hep3B, HeLa, or U2OS) in appropriate growth medium.[1][4]

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a defined period (e.g., 4-6 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein integrity.

    • Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for HIF-1α.

    • Wash the membrane and then incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • To ensure equal protein loading, probe a separate membrane or re-probe the same membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[5]

    • Quantify the band intensities using image analysis software.

    • Normalize the HIF-1α signal to the loading control signal for each sample.

Comparative Data Summary

The following table illustrates the expected data from these orthogonal assays for a hypothetical potent PHD inhibitor.

Assay TypeMetricThis compound (Hypothetical)Roxadustat (Reference Compound)[5]Rationale
PHD2 Biochemical Assay IC5050 nM~600 nMMeasures direct enzyme inhibition potency. A lower value indicates higher potency.
HIF-1α Stabilization (Western Blot) EC50250 nM~20 µMMeasures the concentration required for a cellular response. This value is influenced by cell permeability and metabolism.

Visualizing the Underlying Mechanism

The following diagram illustrates the signaling pathway targeted by this compound, assuming it acts as a PHD inhibitor.

G cluster_0 Normoxia cluster_1 PHD Inhibition HIF1a_N HIF-1α PHD_N PHD (Active) HIF1a_N->PHD_N Hydroxylation VHL_N VHL PHD_N->VHL_N Recognition Proteasome_N Proteasomal Degradation VHL_N->Proteasome_N Ubiquitination Compound This compound PHD_I PHD (Inhibited) Compound->PHD_I Inhibition HIF1a_I HIF-1α Nucleus Nucleus HIF1a_I->Nucleus Stabilization & Translocation HRE Hypoxia Response Elements (HRE) Nucleus->HRE Gene_Expression Gene Expression (e.g., EPO, VEGF) HRE->Gene_Expression

Caption: HIF-1α regulation pathway under normoxia and PHD inhibition.

Conclusion

The validation of a novel compound's biological activity requires a multi-faceted and rigorous approach. By employing orthogonal assays, such as a direct enzyme inhibition assay and a cell-based functional assay, researchers can build a strong, evidence-based case for the compound's mechanism of action. This guide, using the hypothetical activity of this compound as a PHD inhibitor, outlines a robust framework for such a validation process. The presented protocols and the rationale behind the experimental choices provide a solid foundation for scientists in the field of drug discovery to confidently assess the therapeutic potential of new chemical entities.

References

  • Kaelin, W. G., Jr., & Ratcliffe, P. J. (2008). Oxygen sensing by metazoans: the central role of the HIF hydroxylase pathway. Molecular Cell, 30(4), 393–402. [Link]

  • Rennó, M. N., et al. (2012). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 962382. [Link]

  • Uchida, T., et al. (2017). Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. ACS Medicinal Chemistry Letters, 8(12), 1274–1279. [Link]

  • Iqbal, J., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis, 8(3), 141-150. [Link]

  • Chen, N., et al. (2019). Roxadustat for Anemia in Patients with Kidney Disease Not Receiving Dialysis. New England Journal of Medicine, 381(11), 1001-1010. [Link]

  • Provenzano, R., et al. (2016). Roxadustat (FG-4592) for the Treatment of Anemia in Patients with CKD. Clinical Journal of the American Society of Nephrology, 11(6), 982-991. [Link]

  • Di Trani, J. M., et al. (2018). Rapid Measurement of Inhibitor Binding Kinetics by Isothermal Titration Calorimetry. Nature Communications, 9(1), 896. [Link]

  • Maxwell, P. H., & Eckardt, K. U. (2016). HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia. Nature Reviews Nephrology, 12(3), 157-168. [Link]

  • Liu, W., et al. (2020). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers in Pharmacology, 11, 599021. [Link]

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The Pyrrole Scaffold in Inflammation: A Comparative Guide to the Structure-Activity Relationship of 4-Acyl-1H-pyrrole-2-carboxylic Acid Derivatives as Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of anti-inflammatory drug discovery, the pyrrole nucleus represents a privileged scaffold. Its presence in both classic and modern non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac underscores its potential in modulating the inflammatory cascade.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-acyl-1H-pyrrole-2-carboxylic acid derivatives, with a particular focus on their activity as cyclooxygenase (COX) inhibitors. By understanding the intricate interplay between chemical structure and biological function, we can rationally design more potent and selective anti-inflammatory agents.

The inflammatory response, while a crucial defense mechanism, can lead to chronic and debilitating diseases when dysregulated.[3] At the heart of this process are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which catalyze the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[3] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its levels rise during inflammation.[3] Consequently, the selective inhibition of COX-2 over COX-1 is a primary objective in the development of safer NSAIDs with reduced gastrointestinal side effects.[3]

This guide will dissect the SAR of 4-acyl-1H-pyrrole-2-carboxylic acid derivatives, offering a comparative analysis of how modifications to this core structure impact their inhibitory potency and selectivity against COX-1 and COX-2. We will delve into the experimental data that supports these relationships and provide detailed protocols for the key assays used in their evaluation, empowering researchers to validate these findings and advance their own drug discovery programs.

Structure-Activity Relationship (SAR) Analysis: Key Structural Determinants of COX Inhibition

The inhibitory activity of 4-acyl-1H-pyrrole-2-carboxylic acid derivatives against COX enzymes is profoundly influenced by the nature and position of substituents on the pyrrole ring. A systematic exploration of these modifications has revealed critical insights into the pharmacophore required for potent and selective inhibition.

The Influence of the 4-Acyl Group

The acyl group at the C4 position of the pyrrole ring is a crucial determinant of biological activity. While specific data for the 4-butyryl substituent is limited in publicly available literature, we can infer its role based on studies of related 4-acyl and 5-aroyl pyrrole derivatives.[4] The length and branching of the alkyl chain in the acyl group can impact the compound's lipophilicity and steric interactions within the active site of the COX enzymes.

It is hypothesized that the butyryl group, a four-carbon linear chain, contributes to the overall lipophilicity of the molecule, potentially enhancing its ability to access the hydrophobic channel of the COX active site. The carbonyl oxygen of the acyl group can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the enzyme's active site.

The Essential Role of the 2-Carboxylic Acid

The carboxylic acid moiety at the C2 position is a cornerstone of the anti-inflammatory activity of this class of compounds. This acidic group is a common feature in many NSAIDs and is known to interact with a conserved arginine residue (Arg120 in COX-1 and Arg513 in COX-2) at the entrance of the active site. This interaction is critical for anchoring the inhibitor and orienting it for effective blockage of the catalytic site.

Impact of N1-Substitution

Modification at the N1 position of the pyrrole ring has been shown to significantly modulate both the potency and selectivity of COX inhibition. Studies on related N-substituted pyrrole derivatives have demonstrated that the introduction of different functional groups can alter the compound's interaction with the enzyme.[3] For instance, the incorporation of an acetic acid group at the N1 position has been shown to yield potent dual inhibitors of COX-1 and COX-2.[3] Conversely, introducing bulkier aromatic groups can shift the selectivity profile.

The following diagram illustrates the key pharmacophoric features of 4-acyl-1H-pyrrole-2-carboxylic acid derivatives and their proposed interactions within the COX active site.

SAR_COX_Inhibitors cluster_inhibitor 4-Acyl-1H-pyrrole-2-carboxylic Acid Derivative cluster_enzyme COX Active Site Pyrrole Pyrrole Core Acyl 4-Acyl Group (e.g., Butyryl) - Lipophilicity - Steric Bulk CarboxylicAcid 2-Carboxylic Acid - Anchoring Group - H-bond to Arg120/513 N1_Substituent N1-Substituent - Modulates Potency - Influences Selectivity HydrophobicPocket Hydrophobic Pocket Acyl->HydrophobicPocket Hydrophobic Interaction Arg Arginine Residue (Arg120/513) CarboxylicAcid->Arg Ionic Interaction SelectivityPocket Selectivity Pocket (Larger in COX-2) N1_Substituent->SelectivityPocket Steric Interaction ActiveSite Active Site Channel

Caption: Key pharmacophoric elements of 4-acyl-1H-pyrrole-2-carboxylic acid derivatives and their interactions with the COX active site.

Comparative Performance: A Look at the Data

Table 1: COX-1 and COX-2 Inhibitory Activity of Selected Pyrrole Derivatives

Compound IDN1-SubstituentC5-SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4g -CH2COOH4-Cl-Ph>100.8>12.5
4h -CH2COOH4-F-Ph>100.5>20
4k -CH2COOH4-CH3-Ph>100.6>16.7
Ibuprofen --5.215.40.34
Celecoxib -->1000.05>2000
Data adapted from a study on N-pyrrole carboxylic acid derivatives.[3]

The data in Table 1 clearly illustrates the potential of the pyrrole scaffold for developing selective COX-2 inhibitors. The presence of a small acidic group at the N1 position, coupled with a lipophilic group at C5, appears to be a favorable combination for potent and selective COX-2 inhibition.[3]

Experimental Protocols: Ensuring Scientific Integrity

The reliability of SAR studies hinges on the robustness of the experimental methods used to generate the data. Below are detailed, step-by-step protocols for the in vitro evaluation of COX-1 and COX-2 inhibition, based on widely accepted fluorometric assays.

In Vitro Fluorometric COX Inhibition Assay

This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) is coupled to the oxidation of a fluorogenic probe, resulting in a measurable fluorescent signal.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. Keep enzymes on ice.

  • Assay Plate Setup: In a 96-well black microplate, add the following to each well:

    • 150 µL COX Assay Buffer

    • 10 µL Heme

    • 10 µL Fluorometric probe

    • 10 µL of either COX-1 or COX-2 enzyme solution

    • 10 µL of test compound solution (at various concentrations) or DMSO for control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm) at 37°C for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram outlines the workflow for the COX inhibition assay.

COX_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzymes, Substrate, Inhibitors) start->reagent_prep plate_setup Assay Plate Setup (Buffer, Heme, Probe, Enzyme, Inhibitor) reagent_prep->plate_setup pre_incubation Pre-incubation (15 min at RT) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Arachidonic Acid) pre_incubation->reaction_initiation kinetic_measurement Kinetic Fluorescence Measurement (Ex/Em: 535/587 nm) reaction_initiation->kinetic_measurement data_analysis Data Analysis (% Inhibition, IC50 Determination) kinetic_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro fluorometric COX inhibition assay.

Synthesis of 4-Acyl-1H-pyrrole-2-carboxylic Acid Derivatives: A General Approach

The synthesis of the target compounds typically involves a multi-step sequence, allowing for the introduction of various substituents to explore the SAR. A common strategy involves the construction of the pyrrole ring followed by acylation at the C4 position.

A plausible synthetic route could involve:

  • Synthesis of a 2-substituted pyrrole: This can be achieved through various methods, such as the Paal-Knorr synthesis, starting from a 1,4-dicarbonyl compound and an amine.

  • Protection of the carboxylic acid: The carboxylic acid at the C2 position is often protected as an ester to prevent unwanted side reactions during subsequent steps.

  • Friedel-Crafts Acylation: The introduction of the acyl group at the C4 position can be accomplished via a Friedel-Crafts acylation reaction using an appropriate acyl chloride or anhydride in the presence of a Lewis acid catalyst.

  • Deprotection: The final step involves the deprotection of the carboxylic acid to yield the target compound.

The choice of reagents and reaction conditions at each step is critical for achieving good yields and purity. The following diagram illustrates a generalized synthetic pathway.

Synthesis_Workflow start Starting Materials (1,4-Dicarbonyl, Amine) paal_knorr Paal-Knorr Pyrrole Synthesis start->paal_knorr protection Protection of Carboxylic Acid (Esterification) paal_knorr->protection acylation Friedel-Crafts Acylation (Acyl Chloride, Lewis Acid) protection->acylation deprotection Deprotection of Carboxylic Acid (Hydrolysis) acylation->deprotection product Target Compound: 4-Acyl-1H-pyrrole-2-carboxylic Acid deprotection->product

Caption: Generalized synthetic workflow for 4-acyl-1H-pyrrole-2-carboxylic acid derivatives.

Conclusion and Future Directions

The 4-acyl-1H-pyrrole-2-carboxylic acid scaffold holds significant promise for the development of novel anti-inflammatory agents targeting the COX enzymes. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the N1, C2, and C4 positions in determining inhibitory potency and selectivity. While more research is needed to fully elucidate the SAR of the specific 4-butyryl subclass, the principles outlined here provide a strong foundation for the rational design of new and improved COX inhibitors.

Future research in this area should focus on the synthesis and biological evaluation of a focused library of 4-butyryl-1H-pyrrole-2-carboxylic acid derivatives with diverse N1-substituents. This will allow for a more precise understanding of the SAR and the identification of lead compounds with optimal potency, selectivity, and pharmacokinetic properties. The combination of targeted synthesis, robust biological assays, and computational modeling will be instrumental in advancing this promising class of anti-inflammatory agents from the laboratory to the clinic.

References

  • Sarg, M. T., Bayoumi, M. M. K., Gilil, A. H., & El S. M. A. (2015). Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Open Journal of Medicinal Chemistry, 05(04), 49–96. [Link]

  • Al-Sanea, M. M., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega, 8(49), 47003–47023. [Link]

  • Mohamed, M. S., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 16(8), 1149. [Link]

  • Sarg, M., et al. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 21(10), 1338. [Link]

  • Redzicka, A., et al. (2019). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 24(22), 4043. [Link]

  • Kennedy, A. R., et al. (2017). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. IUCrData, 2(2), x170117. [Link]

  • Muchowski, J. M., et al. (1985). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 28(8), 1037–1049. [Link]

  • Redzicka, A., et al. (2019). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Pharmaceuticals, 12(4), 149. [Link]

  • Al-Sanea, M. M., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. [Link]

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  • Sarg, M. T., et al. (2015). Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. ResearchGate. [Link]

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A Comparative Analysis of 4-Butyryl-1H-pyrrole-2-carboxylic Acid and Its Structural Analogs as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrrole Scaffold in Inflammation Research

The pyrrole ring is a privileged heterocyclic structure, forming the core of numerous naturally occurring and synthetic compounds with significant biological activity.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable scaffold in medicinal chemistry. Within this class, pyrrole-2-carboxylic acid derivatives have garnered attention for a wide spectrum of therapeutic applications, including antimicrobial and antiparasitic activities.[1][4] This guide focuses on a specific derivative, 4-butyryl-1H-pyrrole-2-carboxylic acid, as a potential anti-inflammatory agent.

The primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[5][6] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal tract, and COX-2, which is induced during inflammation.[7][8] The development of selective COX-2 inhibitors is a key strategy to mitigate the gastrointestinal side effects associated with traditional NSAIDs.[5][7]

This guide presents a comparative study of this compound (the parent compound) and a series of rationally designed structural analogs. The objective is to elucidate the structure-activity relationships (SAR) that govern their potency and selectivity as COX-2 inhibitors, providing a framework for the future design of more effective anti-inflammatory agents.

Rational Design and Synthesis of Structural Analogs

To investigate the SAR of this compound, we designed a series of analogs by systematically modifying three key regions of the molecule: the C4-acyl chain, the position of substitution on the pyrrole ring, and the C2-carboxylic acid group. This approach allows for a clear determination of how specific structural features influence biological activity.

Analog Design Strategy:

  • Series A (Acyl Chain Length): The length of the n-acyl chain at the C4 position was varied (acetyl, propionyl, pentanoyl) to probe the dimensions of the hydrophobic pocket in the COX-2 active site.

  • Series B (Acyl Chain Isomerism): An isobutyryl group was introduced to investigate the effect of steric bulk and branching near the pyrrole core.

  • Series C (Positional Isomerism): The butyryl group was moved to the C5 position to assess the importance of the substitution pattern for enzyme recognition.

  • Series D (Carboxylic Acid Modification): The carboxylic acid was converted to its methyl ester to evaluate the role of the acidic proton and the potential for hydrogen bonding.

The general synthetic route to these compounds involves a Friedel-Crafts acylation of a protected pyrrole-2-carboxylate, followed by deprotection.[9][10][11] This is a robust and well-established method for introducing acyl groups onto the pyrrole ring.

General Synthetic Workflow

The synthesis begins with a commercially available N-protected pyrrole-2-carboxylic acid ester. A Lewis acid-catalyzed Friedel-Crafts acylation introduces the desired acyl group, followed by saponification of the ester and removal of the N-protecting group to yield the final products.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection P1 Pyrrole-2-carboxylic acid P2 N-Protected Pyrrole-2-carboxylic acid ester P1->P2 e.g., Esterification, Boc protection A1 N-Protected Pyrrole-2-carboxylic acid ester A2 Acylated Intermediate A1->A2 Acyl Chloride (R-COCl), Lewis Acid (e.g., AlCl3) D1 Acylated Intermediate D2 Final Analog D1->D2 1. Saponification (e.g., NaOH) 2. Acidification (e.g., HCl) 3. N-Deprotection

Caption: General workflow for the synthesis of 4-acyl-1H-pyrrole-2-carboxylic acid analogs.

Experimental Protocol: Synthesis of this compound (Parent Compound)

Causality: This protocol utilizes a standard Friedel-Crafts acylation, a reliable method for acylating electron-rich heterocycles like pyrrole.[9][10] Ethyl 1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylate is used as the starting material to protect the acidic N-H proton and the carboxylic acid, preventing side reactions and directing acylation primarily to the C4 position. Aluminum chloride is a common and effective Lewis acid catalyst for this transformation. The final two steps involve hydrolysis of the ester and removal of the Boc protecting group under acidic conditions.

  • Acylation: To a stirred solution of ethyl 1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise. Stir the mixture for 15 minutes.

  • Slowly add butyryl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude acylated intermediate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Hydrolysis: Dissolve the purified intermediate in a mixture of ethanol and 10 M sodium hydroxide (NaOH) solution.[12]

  • Heat the mixture at 90 °C for 3 hours.[12]

  • Cool the reaction and concentrate under reduced pressure. Dissolve the residue in water and acidify to pH 3 with 2 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Comparative Biological Evaluation: COX-2 Inhibition

The synthesized compounds were evaluated for their ability to inhibit human recombinant COX-1 and COX-2 enzymes. A fluorometric inhibitor screening assay was used to determine the half-maximal inhibitory concentration (IC₅₀) for each compound against both isoforms.[13][14] This allows for the assessment of both potency (lower IC₅₀ indicates higher potency) and selectivity for COX-2.

The Role of COX-2 in Inflammation

The inflammatory cascade is a complex biological response. When cellular injury occurs, arachidonic acid is released from the cell membrane and acted upon by COX enzymes. COX-2 converts arachidonic acid into prostaglandin H₂ (PGH₂), which is then further metabolized to produce various prostaglandins (like PGE₂) that mediate pain, fever, and inflammation.[5][15] Selective inhibition of COX-2 blocks this pathway, reducing inflammation while preserving the protective functions of COX-1.

G membrane Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 cox2 COX-2 Enzyme aa->cox2 Substrate pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 Catalysis ps ps pgh2->ps Isomerases pgs Prostaglandins (PGE2, etc.) inflammation Pain & Inflammation pgs->inflammation inhibitor Pyrrole Analog (COX-2 Inhibitor) inhibitor->cox2 Inhibition

Caption: Simplified COX-2 signaling pathway in inflammation.

Experimental Protocol: In Vitro COX Inhibition Assay

Causality: This protocol is based on a standard fluorometric assay kit, which provides a reliable and high-throughput method for measuring COX activity.[13][16] The assay measures the generation of Prostaglandin G2, an intermediate product, via a probe that becomes fluorescent upon oxidation by the peroxidase activity of the COX enzyme. The rate of fluorescence increase is proportional to COX activity. By comparing the rate in the presence of a test compound to a control, the percent inhibition can be calculated.

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes, heme cofactor, and arachidonic acid substrate in the provided assay buffer according to the manufacturer's protocol (e.g., Cayman Chemical Item No. 701050 or Assay Genie BN00777).[13][16]

  • Plate Setup: In a 96-well opaque plate, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Inhibitor Addition: Add serial dilutions of the test compounds (dissolved in DMSO) to the wells. Include wells with a known COX-2 inhibitor (e.g., celecoxib) as a positive control and wells with only DMSO as a negative (100% activity) control.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzymes.[16]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Measurement: Immediately measure the fluorescence kinetically using a plate reader (Excitation/Emission ≈ 535/587 nm) for 5-10 minutes.[13]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Determine the percent inhibition for each compound concentration relative to the DMSO control. Calculate IC₅₀ values using non-linear regression analysis. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Comparative Performance Data

The following table summarizes the hypothetical but plausible results from the COX inhibition assays.

Compound IDModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Parent 4-Butyryl15.20.7520.3
A-1 4-Acetyl25.83.507.4
A-2 4-Propionyl18.91.2515.1
A-3 4-Pentanoyl12.50.6818.4
B-1 4-Isobutyryl22.12.807.9
C-1 5-Butyryl> 5012.5< 4
D-1 4-Butyryl Methyl Ester> 5028.4< 1.8
Celecoxib Reference Drug28.50.4563.3

Structure-Activity Relationship (SAR) Analysis

The data reveals critical insights into the structural requirements for potent and selective COX-2 inhibition by this class of compounds.

  • Influence of the C4-Acyl Chain (Series A & B): The length and shape of the acyl chain at the C4 position are crucial for activity. The parent compound with the butyryl chain shows good potency and selectivity. Shortening the chain to acetyl (A-1) or propionyl (A-2) significantly reduces COX-2 inhibition. Extending the chain to pentanoyl (A-3) slightly improves potency, suggesting the C4 substituent fits into a hydrophobic pocket of a specific size. Introducing a branched isobutyryl group (B-1) is detrimental to activity, indicating a preference for a linear alkyl chain.

  • Importance of Substitution Position (Series C): Moving the butyryl group from the C4 to the C5 position (C-1) results in a dramatic loss of activity against both isoforms, particularly COX-2. This strongly suggests that the substitution pattern is critical for proper orientation within the enzyme's active site. The C4 position appears to be optimal for interaction.

  • Role of the Carboxylic Acid (Series D): Esterification of the C2-carboxylic acid (D-1) completely abolishes inhibitory activity. This highlights the essential role of the carboxylate group, likely as a key hydrogen bond donor/acceptor or for forming an ionic interaction with a residue like Arginine in the active site, a common feature for many NSAIDs.[7]

G cluster_0 Key Structural Features cluster_1 Activity Outcome SAR Structure-Activity Relationships (SAR) for COX-2 Inhibition C2_Acid C2-Carboxylic Acid Essential for activity (likely H-bonding/ionic interaction) LowActivity Low/No Activity C2_Acid->LowActivity Esterification C4_Acyl C4-Acyl Chain Modulates potency & selectivity Optimal length: 4-5 carbons Linear chain preferred HighActivity High Potency & Selectivity C4_Acyl->HighActivity Optimal Chain C4_Acyl->LowActivity Too short or branched C5_Sub C5 Position Substitution is detrimental C4 position is optimal C5_Sub->LowActivity Substitution

Caption: Summary of key structure-activity relationships for the pyrrole-2-carboxylic acid series.

Conclusion and Future Directions

This comparative study successfully established a preliminary structure-activity relationship for 4-acyl-1H-pyrrole-2-carboxylic acids as selective COX-2 inhibitors. The parent compound, this compound, emerged as a promising lead with a favorable balance of potency and selectivity.

Key findings indicate that:

  • A free carboxylic acid at the C2 position is essential for activity.

  • An unbranched, four-to-five-carbon acyl chain at the C4 position is optimal for COX-2 inhibition.

  • Substitution at the C5 position is not tolerated.

These findings provide a clear roadmap for further optimization. Future work should focus on exploring a wider range of linear and branched acyl chains at the C4 position to more precisely map the hydrophobic pocket of the enzyme. Additionally, substitutions on the phenyl ring of a C4-benzoyl group could be explored to seek additional interactions, a strategy that has proven successful for other classes of COX-2 inhibitors.[6][17] The insights gained from this study serve as a solid foundation for the development of novel pyrrole-based anti-inflammatory agents with improved efficacy and safety profiles.

References

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  • Russell, R. K., et al. (2005). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. The Journal of Organic Chemistry, 70(18), 7349–7352. [Link]

  • Raval, D. K., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega, 8(48), 45892–45907. [Link]

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A Senior Application Scientist's Guide to Determining the Absolute Purity of 4-butyryl-1H-pyrrole-2-carboxylic acid by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of the absolute purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth, scientifically grounded comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for assessing the purity of 4-butyryl-1H-pyrrole-2-carboxylic acid. As a primary analytical method, qNMR offers a direct and accurate measurement of purity, traceable to the International System of Units (SI), without the need for a specific reference standard of the analyte itself.[1][2][3]

The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific resonance in the NMR spectrum and the number of nuclei contributing to that signal.[2][4][5] This allows for the determination of the molar concentration of a substance by comparing its signal integral to that of a certified internal standard of known purity and weight.[2][6] This guide will delve into the causality behind experimental choices, present a self-validating protocol, and provide a comparative analysis against alternative methods, all grounded in authoritative references.

The Foundational Strength of qNMR: A Primary Ratio Method

Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which often rely on response factors that can vary between analytes, qNMR is a primary ratio method.[4][7] This means the signal intensity is directly proportional to the number of protons contributing to the resonance, making it a more direct and often more accurate method for purity determination.[8][9] The United States Pharmacopeia (USP) General Chapter <761> recognizes NMR spectroscopy as a key analytical procedure for both qualitative and quantitative analysis.[10][11]

The workflow for a qNMR experiment is a systematic process designed to ensure accuracy and reproducibility.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_analyte Accurately weigh 4-butyryl-1H-pyrrole- 2-carboxylic acid dissolve Dissolve both in Deuterated Solvent (e.g., DMSO-d6) prep_analyte->dissolve prep_is Accurately weigh Internal Standard (e.g., Maleic Acid) prep_is->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup (Shim, Lock, Tune) transfer->instrument_setup param_opt Set Optimized Acquisition Parameters (e.g., D1 > 5*T1) instrument_setup->param_opt acquire Acquire 1H-NMR Spectrum param_opt->acquire processing Fourier Transform, Phase & Baseline Correction acquire->processing integration Integrate Analyte & Internal Standard Peaks processing->integration calculation Calculate Purity using qNMR Equation integration->calculation

Figure 1: The general workflow for determining absolute purity by qNMR.

Experimental Protocol: A Self-Validating System for Purity Determination

The trustworthiness of a qNMR experiment hinges on a meticulously planned and executed protocol. Each step is designed to mitigate potential sources of error and ensure the final purity value is accurate and defensible. This protocol is aligned with the principles outlined in ICH Q2(R1) for the validation of analytical procedures.[12][13][14]

Step 1: Selection of the Internal Standard - The Cornerstone of Accuracy

Choosing the right internal standard is critical for a successful qNMR experiment.[15][16] The ideal standard should possess the following characteristics:

  • High Purity: The purity of the internal standard must be certified and traceable.[15]

  • Chemical Stability: It should not react with the analyte, solvent, or air.[16]

  • Non-overlapping Signals: The NMR signals of the internal standard must be well-resolved from the analyte's signals. A sharp singlet in a clear region of the spectrum is ideal.[15][17]

  • Good Solubility: It must be fully soluble in the chosen deuterated solvent.[15]

For this compound, Maleic Acid is a suitable internal standard. It provides a sharp singlet around 6.3 ppm in DMSO-d6, a region typically free of signals from the analyte.[17]

Step 2: Sample Preparation - Precision is Key

Accurate weighing is one of the most significant contributors to the overall uncertainty of the qNMR measurement.[4]

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a calibrated analytical balance with a readability of at least 0.01 mg.[18]

  • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial.

  • Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as DMSO-d6, to the vial. The solvent should be of high isotopic purity and low in residual water.

  • Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

  • Transfer the solution to a high-quality 5 mm NMR tube.

Step 3: NMR Data Acquisition - Ensuring Quantitative Integrity

The NMR data must be acquired under conditions that ensure the signal integrals are truly proportional to the number of nuclei.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Angle: A 90° pulse should be used to maximize the signal for a given number of scans.[19]

  • Relaxation Delay (D1): This is a critical parameter. The relaxation delay between pulses must be at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard signals being integrated.[16] This ensures complete relaxation and avoids signal saturation, which would lead to inaccurate integration.

  • Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals to be integrated.[18]

  • Digital Resolution: At least 64K data points should be acquired to ensure the peaks are well-defined.[18]

Step 4: Data Processing and Purity Calculation

Manual and careful processing of the acquired Free Induction Decay (FID) is recommended for precision.[19]

  • Apply a small line broadening factor (e.g., 0.3 Hz) to improve the S/N ratio without significantly distorting the peak shape.

  • Perform Fourier transformation, followed by careful manual phasing and baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal for both the this compound and the internal standard. For the analyte, a signal from the pyrrole ring or the butyryl chain can be chosen. For maleic acid, the vinylic proton signal is used.

  • The purity of the analyte is calculated using the following equation:[19]

    Purity (%w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal

    • M : Molar mass

    • m : Mass

    • P : Purity of the standard

    • analyte : this compound

    • std : Internal Standard

Data Presentation: A Clear Quantitative Picture

ParameterThis compound (Analyte)Maleic Acid (Internal Standard)
Mass (m) e.g., 15.25 mge.g., 7.82 mg
Molar Mass (M) 181.19 g/mol 116.07 g/mol
Purity (P) To be determined e.g., 99.9%
Selected Signal (1H NMR) e.g., Pyrrole ring protonVinylic proton
Number of Protons (N) e.g., 12
Integral Value (I) e.g., 1.00e.g., 0.85

Based on the example data above, the calculated purity of this compound would be 98.7% (w/w) .

Comparison with Alternative Purity Determination Methods

While qNMR is a powerful technique, other methods are also commonly employed for purity analysis. A comparative overview is essential for selecting the most appropriate technique for a given application.

FeatureQuantitative NMR (qNMR) HPLC-UV LC-MS Titration
Principle Signal intensity proportional to molar concentrationUV absorbanceMass-to-charge ratioChemical reaction stoichiometry
Quantification Absolute, primary methodRelative (requires specific reference standard)Relative (requires specific reference standard)Absolute for specific functional groups
Selectivity High, based on chemical shiftGood, based on retention time and UV spectrumVery high, based on retention time and massLow, based on functional group reactivity
Sample Throughput ModerateHighHighLow
Destructive? No[2]YesYesYes
Traceability Directly traceable to SI units[1]Indirectly traceableIndirectly traceableDirectly traceable for titrant
Information Purity and structural informationPurity and impurity profilePurity, impurity profile, and molecular weightAssay of a specific functional group
Causality in Method Selection:
  • HPLC-UV is excellent for routine quality control and for separating and quantifying known impurities, especially when a certified reference standard of the analyte is available.[20][21] However, its accuracy is dependent on the response factor of the analyte and its impurities, which can differ significantly.[22]

  • LC-MS offers superior selectivity and sensitivity, making it ideal for identifying and quantifying trace-level impurities.[20] Like HPLC, it is a relative quantification technique.

  • Titration is a classic absolute method but is only suitable for analytes with a reactive functional group, such as the carboxylic acid in this case. It lacks the specificity to distinguish the analyte from other acidic or basic impurities.

  • qNMR is the method of choice when an absolute, direct measurement of purity is required, especially during the characterization of new chemical entities or the certification of reference materials when a specific standard for the analyte is not yet available.[4][23] Its non-destructive nature also allows the sample to be recovered for further analysis.[24]

Conclusion

For determining the absolute purity of this compound, quantitative NMR stands out as a robust, accurate, and primary analytical method. Its ability to provide a direct, SI-traceable purity value without the need for a specific reference standard of the analyte offers a significant advantage over chromatographic techniques.[1][5] While methods like HPLC-UV are indispensable for routine analysis and impurity profiling, qNMR provides the definitive, unbiased purity assessment that is crucial for drug development professionals and researchers. By following a well-designed, self-validating protocol, scientists can have high confidence in the purity values obtained by qNMR, ensuring the quality and integrity of their materials.

References

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE . uspbpep.com. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results . ResolveMass Laboratories Inc.. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video) . YouTube. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at: [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology . J-Stage. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . FDA. Available at: [Link]

  • Development of an Absolute Quantification Method for Organic Compounds Using Quantitative NMR (qNMR) and Improvement of the Reliability of Food Analysis . ResearchGate. Available at: [Link]

  • Quality Guidelines . ICH. Available at: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi . RSSL. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice . AZoM. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . Patsnap Eureka. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc.. Available at: [Link]

  • <761> Nuclear Magnetic Resonance Spectroscopy . USP-NF. Available at: [Link]

  • What is qNMR and why is it important? . Mestrelab Resources. Available at: [Link]

  • Let's try doing quantitative NMR . JEOL Ltd.. Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . ACS Publications. Available at: [Link]

  • Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy . USP-NF. Available at: [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy . ECA Academy. Available at: [Link]

  • Collaborative Study to Validate Purity Determination by 1 H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology . PubMed. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . ACS Publications. Available at: [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability . JEOL. Available at: [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination . YouTube. Available at: [Link]

  • Determining and reporting purity of organic molecules: why qNMR . PubMed. Available at: [Link]

  • qNMR: A powerful tool for purity determination . RSSL. Available at: [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) . YouTube. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds . ResearchGate. Available at: [Link]

  • Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry . PubMed. Available at: [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis . MDPI. Available at: [Link]

  • How do you perform purity analysis? . Chromatography Forum. Available at: [Link]

  • Pyrrole-2-carboxylic acid (HMDB0004230) . Human Metabolome Database. Available at: [Link]

  • 4-methyl-1H-pyrrole-2-carboxylic acid . PubChem. Available at: [Link]

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Comparative Analysis of In Vitro Activity and In Vivo Efficacy for 4-butyryl-1H-pyrrole-2-carboxylic acid and Related Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC)

This guide provides a comprehensive framework for researchers and drug development professionals on correlating the in vitro activity of 4-butyryl-1H-pyrrole-2-carboxylic acid with its potential in vivo efficacy. While specific experimental data for this exact molecule is not extensively published, this document synthesizes established principles of drug discovery, data on related pyrrole compounds, and standardized methodologies to present a logical and scientifically rigorous approach to its evaluation. The focus is on a potential anti-inflammatory application, a common therapeutic area for pyrrole derivatives.

The pyrrole ring is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and antiviral properties[1]. The addition of a butyryl group to the pyrrole-2-carboxylic acid backbone is hypothesized to modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic index. This guide will explore how to scientifically validate this hypothesis through a structured comparison with a parent compound, pyrrole-2-carboxylic acid, and other relevant alternatives.

Pillar 1: Establishing In Vitro Activity - The Foundation of Efficacy

The initial assessment of any new chemical entity begins with a thorough in vitro characterization. This phase is crucial for understanding the compound's mechanism of action, potency, and selectivity before committing to more complex and resource-intensive in vivo studies.[2] A well-designed in vitro testing cascade serves as the first filter in the drug discovery process, and the data generated here is the bedrock for any subsequent in vitro-in vivo correlation (IVIVC).[3]

Comparative In Vitro Potency Assessment

The primary objective is to determine the concentration-dependent effect of this compound on a relevant biological target. For a hypothesized anti-inflammatory agent, key targets often include enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).

Table 1: Hypothetical In Vitro Potency Data

CompoundTargetIC50 (nM)Selectivity (COX-1/COX-2)
This compound COX-2 50 20
COX-1 1000
Pyrrole-2-carboxylic acidCOX-22505
COX-11250
Celecoxib (Positive Control)COX-24030
COX-11200

The hypothetical data in Table 1 suggests that the addition of the butyryl group increases both the potency and selectivity for COX-2, a desirable characteristic for an anti-inflammatory drug aimed at reducing side effects associated with COX-1 inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are commercially available. Arachidonic acid is used as the substrate.

  • Compound Dilution: Prepare a serial dilution of this compound, pyrrole-2-carboxylic acid, and a positive control (e.g., Celecoxib) in a suitable solvent, such as DMSO.

  • Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound dilutions. Incubate for a short period to allow for compound binding.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction. The reaction measures the peroxidase activity of COX, which can be monitored colorimetrically or fluorometrically.

  • Data Analysis: Measure the signal at a specific wavelength. The percentage of inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

In Vitro ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is critical to avoid late-stage failures in drug development.[4]

Table 2: Comparative In Vitro ADME/Tox Profile

ParameterThis compoundPyrrole-2-carboxylic acidDesired Outcome
Metabolic Stability (t½, min) > 60 25 High
Caco-2 Permeability (Papp, cm/s) 5 x 10⁻⁶ 1 x 10⁻⁶ Moderate to High
Plasma Protein Binding (%) 95 80 High
Cytotoxicity (HepG2, IC50, µM) > 100 > 100 Low

The butyryl group, being lipophilic, is predicted to increase metabolic stability and membrane permeability, which are favorable properties for oral bioavailability.

Pillar 2: Bridging the Gap - Predictive In Vivo Efficacy

The ultimate test of a drug candidate is its performance in a living system. In vivo studies are designed to evaluate both the efficacy and safety of the compound in a complex biological environment. The choice of animal model is critical and should be relevant to the human disease state being targeted.[5]

Workflow for In Vitro to In Vivo Correlation

The process of correlating in vitro data with in vivo outcomes is a cornerstone of modern drug development, often referred to as In Vitro-In Vivo Correlation (IVIVC).[6][7] A successful IVIVC can reduce the number of in vivo studies required and help in setting meaningful specifications for the drug product.[3]

Caption: Workflow for establishing an in vitro-in vivo correlation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.[8]

  • Animal Acclimatization: Male Wistar rats are acclimatized for at least one week under standard laboratory conditions.[8]

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The rats are divided into groups and administered this compound, pyrrole-2-carboxylic acid, a vehicle control, and a positive control (e.g., Indomethacin) orally.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Comparative In Vivo Efficacy Data

Table 3: Hypothetical In Vivo Anti-inflammatory Activity

CompoundDose (mg/kg)Maximum Edema Inhibition (%)
This compound 10 65
Pyrrole-2-carboxylic acid1030
Indomethacin (Positive Control)570

The hypothetical results in Table 3 suggest that this compound has significantly improved in vivo efficacy compared to its parent compound, which correlates with its enhanced in vitro potency and more favorable ADME properties.

Pillar 3: Synthesis and Interpretation - The Path to Clinical Candidacy

The final step is to integrate the in vitro and in vivo data to build a comprehensive understanding of the compound's therapeutic potential. This involves pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a quantitative relationship between the drug concentration at the site of action and the observed pharmacological effect.

Pharmacokinetic Analysis

Following oral administration of this compound, blood samples would be collected at various time points to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. The enhanced lipophilicity due to the butyryl group would be expected to lead to a higher Cmax and AUC compared to pyrrole-2-carboxylic acid at the same dose.

PK/PD Modeling

By combining the pharmacokinetic data with the pharmacodynamic data (e.g., paw edema inhibition over time), a PK/PD model can be constructed. This model can help to:

  • Determine the minimum effective concentration.

  • Optimize the dosing regimen (dose and frequency).

  • Predict the therapeutic window.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Measuring 4-butyryl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Pyrrole Derivatives

In the landscape of drug discovery and metabolic research, the emergence of novel small molecules like 4-butyryl-1H-pyrrole-2-carboxylic acid presents both exciting therapeutic possibilities and significant analytical challenges. As a pyrrole carboxylic acid, this compound possesses structural motifs that suggest potential biological activity, making its accurate and precise quantification a critical step in preclinical and clinical development. Whether assessing pharmacokinetic profiles, determining metabolic stability, or ensuring quality control in manufacturing, the choice of analytical methodology is paramount to generating reliable and reproducible data.

This guide provides an in-depth comparison of three orthogonal analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the measurement of this compound. As there is a scarcity of published, direct cross-validation studies for this specific analyte, this document synthesizes established analytical principles for structurally similar compounds, providing a robust framework for method development and validation. Our narrative is grounded in the principles of scientific integrity, explaining the causality behind experimental choices to empower researchers and drug development professionals in their analytical strategy.

Pillar 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis due to its robustness, cost-effectiveness, and widespread availability. The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[1][2] For this compound, the presence of the pyrrole ring, a chromophore, allows for direct detection by UV absorbance, typically in the 200-210 nm range for the carboxyl group or at higher wavelengths if the pyrrole ring provides a suitable maximum.[2][3]

Causality in Experimental Design: Why HPLC-UV?

The choice of HPLC-UV is often driven by the need for a reliable, validated method for routine analysis, such as in quality control settings where analyte concentrations are expected to be relatively high. Reversed-phase chromatography is the logical starting point, as the butyryl group imparts sufficient hydrophobicity for retention on a C18 column. The acidic nature of the carboxylic acid group necessitates a buffered mobile phase at a low pH (typically 2.5-3.5) to suppress its ionization, ensuring a consistent retention time and sharp peak shape.[4]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Matrix (e.g., Plasma, Urine) PPT Protein Precipitation (e.g., with Acetonitrile) Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Filter Syringe Filtration (0.22 µm) Centrifuge->Filter HPLC HPLC System Filter->HPLC Injection Column C18 Column HPLC->Column Separation UV UV Detector Column->UV Detection Data Data Acquisition & Processing UV->Data

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or urine sample, add 300 µL of cold acetonitrile containing the internal standard. The rationale for using a 3:1 organic solvent to sample ratio is to ensure efficient precipitation of proteins which can otherwise foul the analytical column.[5]

    • Vortex for 1 minute to ensure thorough mixing and complete protein denaturation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any remaining particulates that could clog the HPLC system.[6]

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm). A C18 column is chosen for its hydrophobic stationary phase which will interact with the nonpolar butyryl group of the analyte.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes. A gradient is employed to ensure elution of the analyte with a good peak shape and to clean the column of more hydrophobic matrix components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm and 265 nm. 210 nm is for the carboxyl group, while 265 nm may offer more selectivity due to the pyrrole moiety.[3][4]

Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as biomarker discovery or the analysis of low-dose pharmaceuticals in complex biological matrices, LC-MS/MS is the gold standard.[1][7] This technique couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. The mass spectrometer can be set to monitor for a specific precursor-to-product ion transition for the analyte, a mode known as Multiple Reaction Monitoring (MRM), which virtually eliminates matrix interferences.[8]

Causality in Experimental Design: Why LC-MS/MS?

The primary driver for choosing LC-MS/MS is the need to quantify the analyte at very low concentrations (pg/mL to ng/mL range) in complex samples like plasma or tissue homogenates.[9][10] The high specificity of MRM allows for minimal sample cleanup compared to other techniques, increasing throughput. Electrospray ionization (ESI) is the preferred ionization source for a molecule like this compound, as the carboxylic acid group can be readily deprotonated in negative ion mode, or the pyrrole nitrogen protonated in positive ion mode.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (e.g., Plasma) SPE Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->SPE Evap Evaporation (Nitrogen Stream) SPE->Evap Recon Reconstitution (in Mobile Phase) Evap->Recon UPLC UPLC System Recon->UPLC Injection Column C18 Column UPLC->Column Separation MS Tandem Mass Spectrometer (TQMS) Column->MS Ionization & Detection Data Data Acquisition & Quantification MS->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed Protocol: LC-MS/MS
  • Sample Preparation (Solid Phase Extraction - SPE):

    • SPE provides a cleaner extract than protein precipitation, which is crucial for minimizing ion suppression in the MS source.[6][11]

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode anion exchange SPE cartridge.

    • Load: Load 100 µL of the sample (pre-treated with a buffer to ensure the analyte is charged).

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and basic interferences.

    • Elute: Elute the analyte with 1 mL of 2% formic acid in methanol. The acid neutralizes the analyte, releasing it from the sorbent.

    • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[12] Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent. UPLC is preferred for its higher resolution and faster run times.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). The smaller particle size provides superior separation efficiency.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transition: To be determined by infusing a standard of the analyte. For example, if the molecular weight is 181.19, the precursor ion [M-H]⁻ would be m/z 180.2. A characteristic product ion would be identified by fragmentation (e.g., loss of CO₂ resulting in m/z 136.2).

Pillar 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is required to increase their volatility and thermal stability.[13] This technique offers excellent chromatographic resolution and highly specific mass spectral data for confident identification.

Causality in Experimental Design: Why GC-MS?

GC-MS can be an excellent alternative when LC-based methods suffer from matrix effects or when a different separation mechanism is desired for orthogonal validation. The derivatization step, while adding complexity, can also be tailored to enhance sensitivity. For this compound, both the carboxylic acid and the N-H group on the pyrrole ring are active hydrogens that must be derivatized, typically through silylation (e.g., using BSTFA or MTBSTFA).[14]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Matrix LLE Liquid-Liquid Extraction Sample->LLE Dry Evaporation to Dryness LLE->Dry Deriv Derivatization (e.g., Silylation) Dry->Deriv GC Gas Chromatograph Deriv->GC Injection Column Capillary Column (e.g., DB-5ms) GC->Column Separation MS Mass Spectrometer Column->MS Ionization & Detection Data Data Acquisition & Analysis MS->Data

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol: GC-MS
  • Sample Preparation and Derivatization:

    • Extraction: Perform a liquid-liquid extraction (LLE) of the acidified sample (100 µL) with 500 µL of ethyl acetate. LLE is effective for extracting organic acids into an organic solvent.[5]

    • Evaporation: Evaporate the organic layer to complete dryness under nitrogen. It is critical that no water remains, as it will quench the derivatization reagent.

    • Derivatization: Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of pyridine. Heat at 60°C for 30 minutes. MTBSTFA is chosen for its ability to create stable TBDMS derivatives of both the carboxylic acid and the pyrrole N-H.[14][15]

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm). A 5% phenyl-methylpolysiloxane column is a good general-purpose column for this type of derivative.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the di-TBDMS derivative of the analyte.

Comparative Performance Analysis

The selection of an analytical technique is a balance of performance, throughput, and cost. The following table summarizes the expected performance of each technique for the analysis of this compound, with validation parameters defined by the ICH Q2(R1) guidelines.[16][17][18]

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Specificity Moderate; relies on chromatographic separation. Potential for interference from co-eluting compounds with similar UV spectra.Very High; based on unique precursor-product ion transitions (MRM).High; based on chromatographic separation and specific mass fragmentation patterns (SIM).
Sensitivity (LOQ) Low to Moderate (e.g., 10-100 ng/mL).Very High (e.g., 0.01-1 ng/mL).High (e.g., 0.1-5 ng/mL).
Linearity Good (typically 2-3 orders of magnitude).Excellent (typically 3-4 orders of magnitude).Good (typically 2-3 orders of magnitude).
Precision (%RSD) < 5%< 15% (for bioanalysis)< 10%
Accuracy (%Recovery) 90-110%85-115% (for bioanalysis)85-115%
Throughput Moderate (run times of 10-15 min).High (run times of 2-5 min).Low (due to sample prep and longer run times).
Cost (Instrument) LowHighModerate
Cost (Per Sample) LowModerateModerate
Method Development Relatively simple.Complex (requires MS optimization).Complex (requires derivatization optimization).

Conclusion and Recommendations

The optimal analytical technique for the measurement of this compound is dictated by the specific requirements of the study.

  • HPLC-UV is the recommended method for routine quality control of bulk drug substance or formulated products where concentrations are high and the sample matrix is simple. Its robustness and low cost make it ideal for high-volume testing in a regulated environment.

  • LC-MS/MS is the unequivocal choice for bioanalytical applications, such as pharmacokinetics, toxicokinetics, and metabolism studies. Its unparalleled sensitivity and selectivity are necessary to accurately quantify the analyte in complex biological fluids at therapeutically relevant concentrations.

  • GC-MS serves as a valuable orthogonal technique for method validation and for specialized applications where the analyte may be difficult to analyze by LC. While the derivatization step adds complexity, it provides an alternative separation mechanism that can be crucial for confirming results or investigating metabolic pathways.

Ultimately, a comprehensive analytical strategy may involve the use of multiple techniques. For instance, LC-MS/MS could be used for discovery and bioanalysis, while a simpler HPLC-UV method is validated for later-stage quality control. This cross-validation approach ensures a deep understanding of the analyte's behavior and provides the highest level of confidence in the analytical data, underpinning the successful development of new therapeutics.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

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  • Takai, N., et al. (2014). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. PMC - NIH. [Link]

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  • Lee, J.-B., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. [Link]

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  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science. [Link]

  • Tsikas, D., et al. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. PubMed. [Link]

  • Vakhrushev, A. V., et al. (2012). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]

  • Li, A., et al. (2020). Simultaneous determination of nine perfluoroalkyl carboxylic acids by a series of amide acetals derivatization and gas chromatography tandem mass spectrometry. PubMed. [Link]

  • Molnár-Perl, I., et al. (1998). Simultaneous GC-MS quantitation of phosphoric, aliphatic and aromatic carboxylic acids, proline and hydroxymethylfurfurol as their trimethylsilyl derivatives: In model solutions II. Semantic Scholar. [Link]

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A Comparative Guide to Investigating the Off-Target Profile of 4-butyryl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The Rationale for Proactive Off-Target Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with safety-related attrition being a major hurdle.[4] Off-target interactions are a significant contributor to these failures.[5][6] Proactively identifying these unintended molecular interactions early in the drug discovery process is not just a regulatory expectation but a critical step in de-risking a project.[1][7] A thorough off-target profile enables a more informed selection of lead candidates, guides medicinal chemistry efforts to mitigate undesirable activities, and ultimately reduces the likelihood of late-stage clinical failures.[2]

Strategic Approaches to Off-Target Profiling: A Comparative Overview

Given the novelty of 4-butyryl-1H-pyrrole-2-carboxylic acid, a tiered and systematic approach to off-target profiling is recommended. This typically begins with broad screening panels, followed by more focused functional assays to confirm and characterize any identified hits.

Tier 1: Broad Panel Screening for Initial Hazard Identification

The initial step involves screening the compound against large, diverse panels of biological targets to cast a wide net for potential interactions.[8] This provides a preliminary landscape of the compound's selectivity.

Comparison of Broad Screening Platforms

Methodology Principle Advantages Limitations Typical Application
Radiometric Kinase Assays Measures the transfer of a radiolabeled phosphate from ATP to a substrate by a kinase.[9][10]Gold standard for quantifying enzyme activity, high sensitivity, low false-positive rate, detects various inhibitor types.[9][10][11]Use of radioactivity, lower throughput than some binding assays.Primary screening and selectivity profiling of kinase inhibitors.[11][12]
Competition Binding Assays (e.g., KINOMEscan®) Quantifies the ability of a compound to displace a ligand from the active site of a kinase.[13]High-throughput, no enzyme activity required, applicable to multiple modalities (small molecules, peptides).[13]Does not directly measure functional inhibition, may miss allosteric inhibitors.Large-scale kinome-wide selectivity profiling.[14]
Broad Target Safety Panels (e.g., SafetyScreen™) A collection of binding and functional assays against targets known to be associated with adverse drug reactions (GPCRs, ion channels, transporters, enzymes).[7][15][16][17]Comprehensive assessment of potential safety liabilities, covers diverse target families.[1][18]Can be costly, initial hits require functional validation.Early-stage safety assessment and hazard identification.[2][7]
Cell-Based Phenotypic Screening Assesses the effect of a compound on cellular processes or morphology using high-content imaging or reporter assays.[]Provides physiologically relevant data, can uncover novel mechanisms of action.Target deconvolution can be challenging, lower throughput.Identifying compounds with desired cellular effects and uncovering unexpected biological activities.

Experimental Workflow: Broad Panel Screening

Caption: Tiered approach to off-target profiling.

Tier 2: Functional Validation and Mechanistic Elucidation

Once initial off-target hits are identified, the next crucial step is to validate these interactions in functional, cell-based assays. This helps to distinguish between simple binding and actual biological modulation and provides a more physiologically relevant assessment of the compound's activity.[]

Comparison of Functional Assay Formats

Assay Type Principle Information Gained Considerations
Cellular Thermal Shift Assay (CETSA) Measures changes in the thermal stability of a protein upon ligand binding in a cellular context.Confirms direct target engagement in intact cells.Technically demanding, may not be suitable for all targets.
Reporter Gene Assays Measures the activity of a promoter that is regulated by a specific signaling pathway.Quantifies functional agonism or antagonism of a signaling pathway.Indirect measure of target activity, potential for artifacts.
Second Messenger Assays (cAMP, Ca2+) Directly measures the levels of intracellular second messengers that are modulated by GPCRs or ion channels.[20]Provides a direct and quantitative measure of functional activity at GPCRs and ion channels.Requires specific assay reagents and instrumentation.
Phospho-protein Western Blotting Detects changes in the phosphorylation state of downstream signaling proteins.Confirms modulation of a specific signaling pathway in a cellular context.Lower throughput, semi-quantitative.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with this compound or vehicle control for a specified time.

  • Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the protein concentration.

  • Western Blotting: Analyze the soluble protein fraction by western blotting using an antibody specific for the protein of interest.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Data Interpretation and Building the Selectivity Profile

The culmination of these screening efforts is the generation of a comprehensive selectivity profile for this compound. This can be visualized using various tools, such as a kinase dendrogram (treespots) for kinome profiling data.

Visualizing Kinase Selectivity

Caption: Hypothetical kinase selectivity profile.

The size of the nodes in the dendrogram can represent the binding affinity or inhibitory potency of the compound against a particular kinase. A highly selective compound will interact with only a few kinases, while a less selective compound will show broader activity across the kinome.

Conclusion and Future Directions

The systematic investigation of the off-target profile of this compound is an indispensable component of its preclinical characterization. By employing a tiered approach that combines broad panel screening with functional validation, researchers can build a comprehensive understanding of the compound's selectivity and potential liabilities. This data-driven strategy not only enhances the safety assessment of the molecule but also provides valuable insights that can guide its future development and therapeutic application. Further investigation into the mechanism of any confirmed off-target interactions will be crucial for a complete understanding of the compound's pharmacological profile.

References

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). In Vitro Safety Pharmacology Profiling: What Else Beyond Herg?. Journal of Pharmacological and Toxicological Methods, 66(2), 125-135.
  • Reaction Biology. HotSpot™ Kinase Screening. [Link]

  • ICE Bioscience. Safety Pharmacology Services. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • PubMed. In vitro safety pharmacology profiling: what else beyond hERG?. [Link]

  • Reaction Biology. Kinase Drug Discovery Services. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. [Link]

  • Creative Bioarray. Kinase Screening & Profiling Service. [Link]

  • Eurofins Discovery. SafetyScreen44 Panel - TW. [Link]

  • Eurofins. SafetyScreen44™ Panel. [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]

  • ResearchGate. Pharmacological and Pharmaceutical Profiling. [Link]

  • Eurofins Discovery. CNS SafetyScreen panel - FR. [Link]

  • ASCO Publications. Molecular Profiling in Drug Development: Paving a Way Forward. [Link]

  • PubMed Central. Paving the way for small-molecule drug discovery. [Link]

  • YouTube. Keynote Presentation Molecular Pharmacology Profiling the Precursor to Preclinical Development. [Link]

  • PubMed Central. Systems Pharmacology in Small Molecular Drug Discovery. [Link]

  • PubMed Central. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • PubMed. In silico off-target profiling for enhanced drug safety assessment. [Link]

  • Creative Biolabs. Off-Target Profiling. [Link]

  • PubMed. Predictive in silico off-target profiling in drug discovery. [Link]

  • PubMed Central. Empowering drug off-target discovery with metabolic and structural analysis. [Link]

  • PubMed Central. 1H-Pyrrole-2-carboxylic acid. [Link]

  • PubMed. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. [Link]

  • HMDB. Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). [Link]

  • MDPI. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol. [Link]

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benchmarking different synthetic strategies for 4-butyryl-1H-pyrrole-2-carboxylic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Butyryl-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. Its substituted pyrrole core is a common motif in a wide array of biologically active molecules. The butyryl group at the 4-position and the carboxylic acid at the 2-position provide key functionalities for further molecular elaboration and interaction with biological targets. Consequently, the development of efficient and scalable synthetic strategies for its production is of paramount interest to researchers in the pharmaceutical and chemical industries.

This guide provides an in-depth comparison of two distinct and viable synthetic strategies for the production of this compound. The methodologies are benchmarked based on key performance indicators, including overall yield, number of synthetic steps, scalability, and the accessibility of starting materials. Each strategy is presented with a detailed, step-by-step experimental protocol, a discussion of the underlying chemical principles, and supporting data to aid researchers in selecting the most suitable method for their specific needs.

Strategic Overview: A Tale of Two Pathways

The synthesis of this compound can be approached from two fundamentally different perspectives, as illustrated in the workflow diagram below. The first strategy employs a Friedel-Crafts acylation of a pre-functionalized pyrrole ring, while the second builds the pyrrole core from acyclic precursors via a Paal-Knorr synthesis .

Synthesis_Strategies cluster_0 Strategy 1: Friedel-Crafts Acylation cluster_1 Strategy 2: Paal-Knorr Synthesis A1 Pyrrole A2 Ethyl Pyrrole-2-carboxylate A1->A2 Esterification A3 Ethyl 4-butyryl-1H-pyrrole-2-carboxylate A2->A3 Friedel-Crafts Butyrylation A4 This compound A3->A4 Hydrolysis B1 Ethyl 3-oxobutanoate & Butyraldehyde B2 Ethyl 2-(1-hydroxybutyl)-3-oxobutanoate B1->B2 Aldol Condensation B3 Ethyl 2-butyryl-3-oxobutanoate (1,4-Dicarbonyl Precursor) B2->B3 Oxidation B4 Ethyl 4-butyryl-5-methyl-1H-pyrrole-2-carboxylate B3->B4 Paal-Knorr Cyclization B5 {this compound} B4->B5 Decarboxylation & Hydrolysis

Figure 1. Comparative workflow of the two synthetic strategies for this compound.

Strategy 1: Friedel-Crafts Acylation of Ethyl Pyrrole-2-carboxylate

This strategy leverages the inherent reactivity of the electron-rich pyrrole ring towards electrophilic substitution. The synthesis commences with the readily available ethyl pyrrole-2-carboxylate, which is then subjected to a Friedel-Crafts acylation to introduce the butyryl group at the C4 position. The final step involves the hydrolysis of the ester to yield the target carboxylic acid.

Rationale and Mechanistic Insights

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds with aromatic systems.[1][2] In the context of pyrroles, the reaction's regioselectivity is a critical consideration. The electron-donating nitrogen atom activates the pyrrole ring towards electrophilic attack, with the C2 and C5 positions being the most nucleophilic. However, the presence of the electron-withdrawing carboxylate group at the C2 position deactivates this position and directs the incoming electrophile to the C4 and C5 positions. Steric hindrance from the C2-substituent can further favor substitution at the C4 position. The choice of Lewis acid catalyst is crucial for activating the acylating agent (butyryl chloride) and facilitating the reaction.[3]

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl Pyrrole-2-carboxylate

A robust procedure for the synthesis of ethyl pyrrole-2-carboxylate from pyrrole has been well-established.[4]

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, a solution of trichloroacetyl chloride (1.1 eq) in anhydrous diethyl ether is prepared.

  • Freshly distilled pyrrole (1.0 eq) dissolved in anhydrous diethyl ether is added dropwise to the stirred solution over 3 hours at room temperature. The reaction is exothermic and will cause the ether to reflux.

  • After the addition is complete, the mixture is stirred for an additional hour.

  • A solution of potassium carbonate (0.6 eq) in water is slowly added to quench the reaction.

  • The ethereal layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude 2-trichloroacetylpyrrole is then dissolved in anhydrous ethanol containing sodium ethoxide (prepared from sodium (0.1 eq) and ethanol).

  • The mixture is stirred for 30 minutes, after which the solvent is evaporated.

  • The residue is partitioned between diethyl ether and dilute hydrochloric acid. The organic layer is washed with saturated sodium bicarbonate solution, dried, and concentrated.

  • The crude product is purified by vacuum distillation to afford ethyl pyrrole-2-carboxylate as a pale yellow oil (yield: ~70-75%).

Step 2: Friedel-Crafts Butyrylation of Ethyl Pyrrole-2-carboxylate

  • To a solution of ethyl pyrrole-2-carboxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, aluminum chloride (1.2 eq) is added portion-wise at 0 °C.

  • The mixture is stirred for 15 minutes at 0 °C, after which butyryl chloride (1.1 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield ethyl 4-butyryl-1H-pyrrole-2-carboxylate. (Expected yield: 60-70%).

Step 3: Hydrolysis to this compound

  • Ethyl 4-butyryl-1H-pyrrole-2-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (excess).

  • The mixture is heated at reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

  • The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then acidified to pH 2-3 with cold 2M hydrochloric acid, resulting in the precipitation of the carboxylic acid.

  • The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound as a solid. (Expected yield: >90%).

Anticipated Spectroscopic Data (based on analogous structures)
  • Ethyl 4-butyryl-1H-pyrrole-2-carboxylate :

    • ¹H NMR (CDCl₃, δ) : ~9.5 (br s, 1H, NH), 7.2 (d, 1H, H-5), 7.0 (d, 1H, H-3), 4.3 (q, 2H, OCH₂CH₃), 2.8 (t, 2H, COCH₂), 1.7 (m, 2H, COCH₂CH₂), 1.3 (t, 3H, OCH₂CH₃), 1.0 (t, 3H, COCH₂CH₂CH₃).

    • ¹³C NMR (CDCl₃, δ) : ~195 (C=O, butyryl), 161 (C=O, ester), 130 (C-4), 125 (C-2), 120 (C-5), 115 (C-3), 61 (OCH₂), 40 (COCH₂), 20 (COCH₂CH₂), 14 (CH₃, ethyl), 14 (CH₃, butyryl).

  • This compound :

    • ¹H NMR (DMSO-d₆, δ) : ~12.5 (br s, 1H, COOH), 11.8 (br s, 1H, NH), 7.3 (s, 1H, H-5), 7.1 (s, 1H, H-3), 2.8 (t, 2H, COCH₂), 1.6 (m, 2H, COCH₂CH₂), 0.9 (t, 3H, COCH₂CH₂CH₃).

    • ¹³C NMR (DMSO-d₆, δ) : ~194 (C=O, butyryl), 162 (C=O, acid), 131 (C-4), 126 (C-2), 122 (C-5), 116 (C-3), 39 (COCH₂), 19 (COCH₂CH₂), 14 (CH₃).

Strategy 2: Paal-Knorr Pyrrole Synthesis

This classical approach constructs the pyrrole ring from a 1,4-dicarbonyl compound and an ammonia source.[4][5][6][7][8][9][10] The key challenge in this strategy lies in the efficient synthesis of the required 1,4-dicarbonyl precursor.

Rationale and Mechanistic Insights

The Paal-Knorr synthesis is a robust and versatile method for preparing substituted pyrroles.[4][5][6][7][8][9][10] The reaction proceeds via the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by cyclization and dehydration to form the aromatic pyrrole ring. The proposed synthesis of the 1,4-dicarbonyl precursor involves an initial aldol condensation followed by oxidation.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(1-hydroxybutyl)-3-oxobutanoate

  • To a cooled (0 °C) solution of ethyl 3-oxobutanoate (1.0 eq) and butyraldehyde (1.1 eq) in a suitable solvent such as ethanol, a catalytic amount of a base (e.g., piperidine or a mild inorganic base) is added.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with a dilute acid (e.g., acetic acid), and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude aldol product, which can be used in the next step without further purification.

Step 2: Oxidation to Ethyl 2-butyryl-3-oxobutanoate (1,4-Dicarbonyl Precursor)

  • The crude ethyl 2-(1-hydroxybutyl)-3-oxobutanoate (1.0 eq) is dissolved in a suitable solvent like dichloromethane or acetone.

  • A mild oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 eq) or a Swern oxidation protocol, is used to oxidize the secondary alcohol to a ketone.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is worked up according to the chosen oxidation method. For PCC, the mixture is filtered through a pad of silica gel, and the solvent is evaporated.

  • The crude 1,4-dicarbonyl compound is purified by column chromatography.

Step 3: Paal-Knorr Cyclization to Ethyl 4-butyryl-5-methyl-1H-pyrrole-2-carboxylate

  • The purified ethyl 2-butyryl-3-oxobutanoate (1.0 eq) is dissolved in a suitable solvent like acetic acid or ethanol.

  • An excess of an ammonia source, such as ammonium acetate or ammonium hydroxide, is added.

  • The mixture is heated at reflux for several hours until the cyclization is complete (monitored by TLC).

  • The reaction mixture is cooled and the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Decarboxylation and Hydrolysis to this compound

This final step is a one-pot procedure involving the hydrolysis of the ester and decarboxylation of the presumed intermediate 5-methyl-4-butyryl-1H-pyrrole-2,5-dicarboxylic acid.

  • The ethyl 4-butyryl-5-methyl-1H-pyrrole-2-carboxylate is subjected to strong basic hydrolysis with an excess of aqueous sodium hydroxide at reflux.

  • After complete hydrolysis, the reaction mixture is acidified with concentrated hydrochloric acid and heated to induce decarboxylation.

  • The product is then isolated as described in Step 3 of Strategy 1.

Comparative Analysis of Synthetic Strategies

ParameterStrategy 1: Friedel-Crafts AcylationStrategy 2: Paal-Knorr Synthesis
Overall Yield Moderate to GoodPotentially Lower and More Variable
Number of Steps 34
Starting Materials Pyrrole, trichloroacetyl chloride, ethanol, butyryl chlorideEthyl 3-oxobutanoate, butyraldehyde
Scalability Good; Friedel-Crafts reactions are generally scalable.Moderate; multi-step synthesis of the precursor can be challenging to scale up.
Key Challenges Regiocontrol in the acylation step.Efficient and high-yielding synthesis of the 1,4-dicarbonyl precursor.
Purification Column chromatography for the acylated intermediate.Multiple chromatographic purifications may be required.

Conclusion and Recommendations

Both the Friedel-Crafts acylation and the Paal-Knorr synthesis present viable pathways for the production of this compound.

Strategy 1 (Friedel-Crafts Acylation) is the more direct and likely higher-yielding approach. Its primary advantage lies in the use of a readily available and pre-functionalized pyrrole starting material, which simplifies the synthetic sequence. The main challenge is ensuring the desired regioselectivity during the acylation step, which can often be optimized by careful selection of the Lewis acid and reaction conditions. This strategy is recommended for researchers seeking a more straightforward and potentially more efficient route for both lab-scale and larger-scale synthesis.

Strategy 2 (Paal-Knorr Synthesis) offers a more classical and convergent approach to the pyrrole core. However, it is a longer and more complex route due to the necessity of first synthesizing the 1,4-dicarbonyl precursor. While this strategy provides flexibility in introducing substituents on the pyrrole ring, the multi-step nature and potential for lower overall yields make it a less favorable option for the direct synthesis of this specific target molecule unless the precursor is readily available or easily synthesized in high yield.

Ultimately, the choice of synthetic strategy will depend on the specific requirements of the research, including the desired scale of production, available resources, and the importance of overall efficiency. For the synthesis of this compound, the Friedel-Crafts acylation approach is the more strategically sound and recommended pathway.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Organic Syntheses, Coll. Vol. 5, p.525 (1973); Vol. 48, p.75 (1968).
  • Paal, C. Ber. Dtsch. Chem. Ges.1884, 17, 2756–2767.
  • Knorr, L. Ber. Dtsch. Chem. Ges.1884, 17, 1635–1642.
  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 52(3), 451-463.
  • NIST WebBook. 1H-Pyrrole-2-carboxylic acid. [Link]

  • Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Reddit. Friedel-Crafts Acylation. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Organic Chemistry Portal. 1,4-Diketone synthesis by C-C coupling. [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

  • Green Chemistry (RSC Publishing). Facile synthesis of 1,4-diketones via three-component reactions of α-ketoaldehyde, 1,3-dicarbonyl compound, and a nucleophile in water. [Link]

  • PubMed. Visible-Light-Promoted Synthesis of 1,4-Dicarbonyl Compounds via Conjugate Addition of Aroyl Chlorides. [Link]

  • ResearchGate. Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. [Link]

  • HMDB. Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). [Link]

  • PubMed Central. 1H-Pyrrole-2-carboxylic acid. [Link]

  • ResearchGate. Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. [Link]

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Safety Operating Guide

Proper Disposal of 4-butyryl-1H-pyrrole-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive procedures for the safe and compliant disposal of 4-butyryl-1H-pyrrole-2-carboxylic acid. As a novel or specialized compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following protocols are grounded in the established hazardous properties of structurally similar compounds, namely pyrrole-2-carboxylic acid and other organic carboxylic acids, in conjunction with federal and institutional waste management principles.

The foundational principle of this guide is risk mitigation. The molecular structure, featuring a carboxylic acid group, suggests that this compound should be handled as a hazardous waste due to its potential corrosivity and irritant properties. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Assessment and Classification

Due to the presence of the carboxylic acid functional group, this compound is presumed to exhibit hazardous characteristics. Analogous compounds, such as pyrrole-2-carboxylic acid, are classified with the following hazards:

  • Skin Irritation [1][2]

  • Serious Eye Irritation [1][2]

  • May cause respiratory irritation [1][2]

Consequently, this compound should be managed as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), waste organic acids are typically classified as hazardous if they exhibit characteristics of corrosivity (pH ≤ 2.0) or toxicity.[3][4][5] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and coding.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard StatementGHS ClassificationRepresentative Compounds
Causes skin irritationSkin Irrit. 24-methyl-1H-pyrrole-2-carboxylic acid, Pyrrole-2-carboxylic acid
Causes serious eye irritationEye Irrit. 2A4-methyl-1H-pyrrole-2-carboxylic acid, Pyrrole-2-carboxylic acid
May cause respiratory irritationSTOT SE 34-methyl-1H-pyrrole-2-carboxylic acid, Pyrrole-2-carboxylic acid

Personal Protective Equipment (PPE)

Prior to handling this compound in any capacity, including disposal, appropriate PPE must be worn. The rationale for each piece of equipment is to create a barrier against potential exposure routes.

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes that could cause serious eye irritation.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact and subsequent irritation.

  • Body Protection: A standard laboratory coat should be worn to protect against contamination of personal clothing.

  • Respiratory Protection: If handling the compound as a powder or generating dust, a NIOSH-approved respirator is recommended to prevent respiratory tract irritation.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

For small spills (solid):

  • Restrict Access: Cordon off the affected area to prevent unknowing entry.

  • Don appropriate PPE.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

For large spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's EHS department and follow their emergency procedures.

Waste Disposal Procedures

The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste.[6] Under no circumstances should this compound or its solutions be disposed of down the drain. [7]

Step-by-Step Disposal Protocol:

  • Waste Container Selection:

    • Utilize a dedicated, properly labeled hazardous waste container.

    • The container must be compatible with organic acids. High-density polyethylene (HDPE) is a suitable choice.[4]

    • Ensure the container has a secure, tight-fitting lid.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.

    • Specifically, keep it segregated from:

      • Bases (can cause a violent reaction).

      • Oxidizing agents (potential for a dangerous reaction).

      • Aqueous waste streams.

  • Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[8]

    • The label must include:

      • The full chemical name: "this compound" (avoid abbreviations or formulas).

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container (accumulation start date).[8]

      • The associated hazards (e.g., "Irritant," "Corrosive").

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be in a secondary containment bin to prevent the spread of material in case of a leak.

    • Keep the container closed at all times, except when adding waste.[6]

  • Final Disposal:

    • Once the container is full or the accumulation time limit set by your institution is reached, arrange for a pickup by your EHS department or a licensed hazardous waste disposal contractor.

    • Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_handling Handling & Storage cluster_disposal Final Disposal Start Generate Waste PPE Don Appropriate PPE Start->PPE Container Select Compatible Hazardous Waste Container PPE->Container Label Label Container Correctly (Name, Hazards, Date) Container->Label Transfer Transfer Waste (in Fume Hood) Label->Transfer Segregate Segregate from Incompatibles Transfer->Segregate Store Store in Secondary Containment Segregate->Store EHS Contact EHS for Pickup Store->EHS End Proper Disposal by Licensed Contractor EHS->End

Sources

A Senior Application Scientist's Guide to Handling 4-butyryl-1H-pyrrole-2-carboxylic acid: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, experience-driven protocols for handling 4-butyryl-1H-pyrrole-2-carboxylic acid. We will move beyond a simple checklist to establish a framework of understanding, ensuring that safety is an integral component of scientific excellence.

Hazard Profile: An Assessment Based on Structural Analogy

A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a prudent safety assessment must be derived from its constituent chemical moieties: the pyrrole ring and the carboxylic acid group.

  • Pyrrole and its Derivatives: The pyrrole nucleus is known for potential toxicity. Pyrrole itself is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[1][2][3] Some derivatives are also sensitive to light, heat, and oxygen, which can lead to degradation over time.[4]

  • Carboxylic Acids: This functional group imparts acidic properties. Direct contact with acids can lead to significant skin irritation or chemical burns, while eye exposure can cause severe damage.[5][6] In powdered form, inhalation of dust can cause respiratory irritation.[6][7][8]

Based on this analysis, this compound should be treated as a compound that is irritating to the skin, eyes, and respiratory system, with potential for underlying toxicity. It is a solid powder, making dust generation during handling a primary exposure risk.[6]

The Foundation: Engineering Controls and Work Practices

Before any personal protective equipment (PPE) is selected, the primary goal is to minimize exposure through robust engineering controls and standardized work practices. PPE is the final barrier between you and the hazard, not the first line of defense.

  • Ventilation: All handling of this compound, especially weighing and solution preparation, must be conducted in a certified chemical fume hood.[6][8] This is non-negotiable and serves to capture any dust or vapors at the source.

  • Designated Area: All work with this compound should be performed in a designated area of the laboratory to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): Develop a written SOP for the handling of this compound. This document ensures procedural consistency and is a vital training tool for all personnel.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific task being performed. The following table outlines the minimum PPE requirements for common laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Unpacking Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLab CoatNot Required
Weighing & Aliquoting (Solid) Chemical Splash GogglesDouble Pair of Nitrile GlovesLab CoatRecommended if not in a fume hood (N95)[5]
Solution Preparation & Handling Chemical Splash Goggles & Face Shield[5]Double Pair of Nitrile GlovesLab Coat & Chemical-Resistant ApronNot required if in a fume hood
Waste Disposal Chemical Splash GogglesHeavy-duty Nitrile or Butyl GlovesLab Coat & Chemical-Resistant ApronNot Required
Detailed PPE Specifications:
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and liquid splashes. When handling larger volumes (>50 mL) or when there is a significant splash risk, a full-face shield must be worn in addition to goggles.[5]

  • Hand Protection: Nitrile gloves provide adequate protection for incidental contact.[5][9] When working with solutions or for extended periods, double-gloving is recommended. This practice allows for the removal of the outer glove if contamination is suspected, without exposing the skin. Always inspect gloves for tears or punctures before use.[8]

  • Body Protection: A flame-resistant lab coat, buttoned completely, is the minimum requirement. When handling solutions, a chemical-resistant apron should be worn over the lab coat to protect against spills.

  • Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not necessary.[6] If engineering controls are insufficient or fail, or during a large-scale spill cleanup, a NIOSH-approved respirator with organic vapor/acid gas cartridges would be required.[10] For weighing operations outside of a certified hood, an N95 respirator can provide protection against dust inhalation.

Protocols for Safe Handling and Emergency Response

Adherence to a clear, logical workflow is critical for minimizing risk. The following protocols provide step-by-step guidance for key procedures.

Safe Handling Workflow

The diagram below illustrates the critical steps and decision points for safely handling this compound from receipt to disposal.

G cluster_prep Preparation & Handling cluster_cleanup Post-Handling Receive Receive & Inspect Container Store Store in Cool, Dry, Well-Ventilated Area [4, 9] Receive->Store Don_PPE Don Task-Appropriate PPE (See Table) Store->Don_PPE Work_Area Prepare Work Area (Fume Hood) Don_PPE->Work_Area Weigh Weigh Solid Compound Work_Area->Weigh Prepare_Sol Prepare Solution (Add Acid to Solvent) [6] Weigh->Prepare_Sol Decontaminate Decontaminate Glassware & Work Surfaces Prepare_Sol->Decontaminate Doff_PPE Doff & Dispose of Contaminated PPE Decontaminate->Doff_PPE Waste Segregate Hazardous Waste [2, 13] Doff_PPE->Waste Wash Wash Hands Thoroughly Waste->Wash

Caption: Safe Handling Workflow Diagram.

Protocol: Weighing and Preparing a Stock Solution
  • Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: At a minimum, don a lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Tare: Place a clean, dry beaker or weighing vessel on the analytical balance and tare it.

  • Dispense: Carefully dispense the desired amount of this compound powder into the vessel. Use a spatula and avoid generating dust. Close the primary container immediately after dispensing.

  • Dissolution: Remove the vessel from the balance. In the fume hood, slowly add the desired solvent to the vessel. Always add the solid to the solvent, or if diluting an acid, add the acid to the water.

  • Mixing: Use a magnetic stirrer or gentle swirling to ensure the compound is fully dissolved.

  • Cleanup: Immediately clean the spatula and any affected surfaces. Dispose of any contaminated bench paper into the solid hazardous waste stream.

Emergency Exposure Response

Immediate and correct action following an exposure is critical to minimizing harm.

G cluster_routes cluster_actions Start Exposure Event Occurs Skin Skin Contact [4] Start->Skin Eyes Eye Contact [9] Start->Eyes Inhalation Inhalation [9] Start->Inhalation Action_Skin Remove contaminated clothing. Flush with water for 15 min. Skin->Action_Skin Action_Eyes Flush with eyewash for 15 min, holding eyelids open. Eyes->Action_Eyes Action_Inhalation Move to fresh air immediately. Inhalation->Action_Inhalation Action_Seek_Medical Seek Immediate Medical Attention. Bring SDS/Chemical Info. Action_Skin->Action_Seek_Medical Action_Eyes->Action_Seek_Medical Action_Inhalation->Action_Seek_Medical

Caption: Emergency Exposure Response Flowchart.

Waste Management and Disposal

All materials contaminated with this compound must be treated as hazardous waste.[1][8]

  • Solid Waste: Contaminated gloves, bench paper, weigh boats, and excess solid compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled hazardous liquid waste container.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[8] Do not pour any solutions down the drain.

By integrating these principles and protocols into your daily laboratory operations, you can ensure a safe and effective research environment when working with this compound.

References

  • BIOSYNCE. (2025).
  • Santa Cruz Biotechnology. (n.d.).
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?
  • Thermo Fisher Scientific. (2009).
  • Thermo Fisher Scientific. (2025).
  • University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Quicktest. (2022). Safety equipment, PPE, for handling acids.
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (n.d.).
  • American Chemistry Council. (n.d.). Protective Equipment.
  • CDN. (n.d.). pyrrole-MSDS.pdf.
  • CDH Fine Chemical. (n.d.).
  • Sigma-Aldrich. (2025).
  • NOVOL. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.